CABS
Description
The exact mass of the compound 4-(Cyclohexylamino)-1-butanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-(cyclohexylamino)butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c12-15(13,14)9-5-4-8-11-10-6-2-1-3-7-10/h10-11H,1-9H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPKNHHFCKSMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458764 | |
| Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161308-34-5 | |
| Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclohexylamino)butane-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Cyclohexylamino)butane-1-sulfonic Acid (CABS)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cyclohexylamino)butane-1-sulfonic acid, commonly known by its synonym CABS, is a zwitterionic buffer agent utilized in biochemistry and molecular biology. Its primary function is to maintain a stable pH in the alkaline range, typically between 10.0 and 11.4.[1][2] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, discusses its applications, and presents a general protocol for its use in laboratory settings. While its direct biological activity or involvement in specific signaling pathways is not extensively documented, its role as a pH-stabilizing agent is critical for a wide range of biochemical assays and experiments.
Chemical and Physical Properties
4-(Cyclohexylamino)butane-1-sulfonic acid is a white solid compound.[1][2] Its structure features a sulfonic acid group and a secondary amine, which gives it its zwitterionic character at physiological pH. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 161308-34-5 | [2] |
| Molecular Formula | C₁₀H₂₁NO₃S | [2][3] |
| Molecular Weight | 235.34 g/mol | [1][2] |
| pKa (at 25°C) | 10.7 | [1][2] |
| Effective pH Range | 10.0 - 11.4 | [1][2] |
| Appearance | Solid | [1][2] |
| Water Solubility | 0.176 g/mL (clear, colorless solution) | [1][2] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1][2] |
| LogP (at 20°C, pH 7-13) | -2 | [1][2] |
| Melting Point | ≥300 °C (Characteristic of related buffers like CHES) | [4] |
| SMILES | C(S(O)(=O)=O)CCCNC1CCCCC1 | [1][3] |
| InChIKey | XNPKNHHFCKSMRV-UHFFFAOYSA-N | [1][2] |
Synthesis and Preparation
Proposed Reaction Scheme:
Cyclohexylamine + 1,4-Butanesultone → 4-(Cyclohexylamino)butane-1-sulfonic acid
This reaction provides a straightforward and efficient method for preparing this class of sulfonic acid buffers.
Applications in Research
The primary application of 4-(Cyclohexylamino)butane-1-sulfonic acid is as a biological buffer. Buffers are essential in biological research to maintain a constant pH, as many cellular processes and enzyme activities are highly pH-dependent.[7][8] With a pKa of 10.7, this compound is particularly useful for experiments requiring a stable, high-pH environment, such as certain enzyme assays or electrophoretic procedures.[1][2]
The high melting point and stability of related cyclohexylamine-based buffers suggest that this compound is a robust choice for experiments conducted at elevated temperatures.[4] Its high water solubility further enhances its utility in aqueous experimental systems.[1][2]
Experimental Protocols: Buffer Preparation
The preparation of a buffer solution with a specific pH involves using the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the conjugate base to the weak acid concentrations.
Henderson-Hasselbalch Equation:
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
pH is the desired pH of the buffer.
-
pKa is the acid dissociation constant of the buffer (10.7 for this compound).
-
[A⁻] is the molar concentration of the conjugate base (the deprotonated form).
-
[HA] is the molar concentration of the weak acid (the protonated form).
Protocol for Preparing 1 L of 0.1 M this compound Buffer, pH 10.5:
-
Calculation:
-
Rearrange the Henderson-Hasselbalch equation to determine the required ratio of base to acid.
-
10.5 = 10.7 + log ( [A⁻] / [HA] )
-
-0.2 = log ( [A⁻] / [HA] )
-
10⁻⁰·² = [A⁻] / [HA] ≈ 0.631
-
Since [A⁻] + [HA] = 0.1 M, you can solve for the individual concentrations.
-
-
Weighing:
-
Weigh out the appropriate amount of this compound solid (Molecular Weight = 235.34 g/mol ). For 1 L of 0.1 M solution, this is 23.534 g.
-
-
Dissolving:
-
Dissolve the this compound powder in approximately 800 mL of deionized water.
-
-
pH Adjustment:
-
Place the solution on a magnetic stirrer with a calibrated pH probe.
-
Slowly add a strong base (e.g., 1 M NaOH) to titrate the solution until the pH reaches 10.5. The addition of NaOH converts the protonated form (HA) to the deprotonated form (A⁻) until the desired pH is achieved.
-
-
Final Volume Adjustment:
-
Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
-
Storage:
-
Store the buffer solution at room temperature or refrigerated, depending on the experimental requirements.
-
Caption: Workflow for preparing a this compound buffer solution.
Biological Activity and Signaling Pathways
Currently, there is limited information available regarding the specific biological activity of 4-(cyclohexylamino)butane-1-sulfonic acid beyond its function as a buffering agent. It is generally considered to be biologically inert in the context of the experiments in which it is used. Its purpose is to provide a stable chemical environment without interfering with the biological components of the system, such as enzymes or proteins.
No studies were identified that implicate this compound directly in cellular signaling pathways. Its utility lies in its chemical properties for pH control rather than any specific interaction with biological molecules to elicit a downstream effect.
References
- 1. 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID CAS#: 161308-34-5 [m.chemicalbook.com]
- 2. 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | 161308-34-5 [chemicalbook.com]
- 3. PubChemLite - 4-(cyclohexylamino)butane-1-sulfonic acid (C10H21NO3S) [pubchemlite.lcsb.uni.lu]
- 4. The core advantage of high melting point of biological buffer CHES [vacutaineradditives.com]
- 5. researchgate.net [researchgate.net]
- 6. html.rhhz.net [html.rhhz.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
CABS Buffer: A Technical Guide to pH Range, pKa, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer that is effective in the alkaline pH range. This technical guide provides an in-depth overview of the core properties of this compound buffer, including its effective pH range and pKa value. Detailed experimental protocols for the preparation of this compound buffer and its application in protein electrotransfer during Western blotting are provided. Additionally, a logical workflow for the wet transfer process utilizing this compound buffer is visually represented.
Core Properties of this compound Buffer
This compound is a sulfonic acid-based buffer that is particularly useful for maintaining a stable pH in alkaline conditions. Its chemical structure prevents the formation of complexes with most metal ions, making it a suitable choice for various biochemical and molecular biology applications.
pH Range and pKa
The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. A buffer is most effective within a range of approximately one pH unit above and below its pKa.
| Buffer Component | pKa (at 25°C) | Useful pH Range |
| This compound | 10.7[1][2][3] | 10.0 - 11.4[1][2][3] |
The high pH range of this compound buffer makes it particularly advantageous for procedures involving proteins with high isoelectric points (pI), ensuring they carry a net negative charge and migrate correctly in an electric field.[4]
Experimental Protocols
Preparation of 10x this compound Electrotransfer Buffer (pH 11.0)
This protocol describes the preparation of a 10x stock solution of this compound buffer suitable for Western blot electrotransfer.
Materials:
-
N-cyclohexyl-3-aminopropanesulfonic acid (this compound) powder
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water (ddH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Beaker
Procedure:
-
Weigh out 22.1 g of this compound powder and add it to a beaker containing 600 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar to begin dissolving the powder.
-
Slowly add NaOH to the solution to adjust the pH to 11.0. Monitor the pH continuously using a calibrated pH meter.
-
Once the target pH is reached, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 800 mL.
-
Add 200 mL of methanol to the solution.
-
Mix the solution thoroughly. This is your 10x this compound transfer buffer stock.
-
For a 1x working solution, dilute the 10x stock 1:10 with deionized water.
Protocol for Wet Electrotransfer of Proteins Using this compound Buffer
This protocol details the wet transfer of proteins from a polyacrylamide gel to a PVDF membrane using a this compound-based transfer buffer. This method is particularly useful for proteins with a molecular weight greater than 50 kDa.[5]
Materials:
-
Polyacrylamide gel with separated proteins
-
PVDF membrane
-
1x this compound transfer buffer (pH 11.0)
-
Methanol (for PVDF membrane activation)
-
Filter paper
-
Sponges for transfer cassette
-
Wet transfer apparatus
-
Power supply
Procedure:
-
Gel Preparation: After electrophoresis, carefully remove the stacking gel from the resolving gel. Equilibrate the gel in 1x this compound transfer buffer for 10-15 minutes.
-
Membrane Preparation: Cut the PVDF membrane to the dimensions of the resolving gel. Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1x this compound transfer buffer for at least 5 minutes.
-
Assembly of the Transfer Sandwich:
-
Place the transfer cassette with the cathode (black) side down.
-
Place a pre-wetted sponge on the cassette.
-
Place two to three sheets of pre-wetted filter paper on top of the sponge.
-
Carefully place the equilibrated gel on the filter paper.
-
Place the activated and equilibrated PVDF membrane on top of the gel, ensuring no air bubbles are trapped between the gel and the membrane.
-
Place two to three sheets of pre-wetted filter paper on top of the membrane.
-
Place a pre-wetted sponge on top of the filter paper.
-
Close the transfer cassette firmly.
-
-
Electrotransfer:
-
Place the transfer cassette into the wet transfer tank, ensuring the black side of the cassette is facing the cathode (-) and the clear side is facing the anode (+).
-
Fill the tank with cold 1x this compound transfer buffer.
-
Connect the transfer apparatus to the power supply and perform the transfer at 100V for 60-90 minutes. For larger proteins, the transfer time may be extended, or the transfer can be performed overnight at a lower voltage (e.g., 30V).
-
-
Post-Transfer: After the transfer is complete, disassemble the transfer sandwich and proceed with subsequent steps of the Western blotting protocol, such as blocking and antibody incubation.
Visualized Workflow
The following diagram illustrates the key steps in the wet electrotransfer of proteins using this compound buffer.
Caption: Workflow for wet protein electrotransfer using this compound buffer.
Conclusion
This compound buffer is a valuable tool for researchers working with proteins in alkaline conditions. Its high buffering capacity in the pH range of 10.0 to 11.4 makes it an excellent choice for applications such as the electrotransfer of high pI proteins in Western blotting. The detailed protocols and workflow provided in this guide offer a comprehensive resource for the effective utilization of this compound buffer in the laboratory.
References
Synthesis of 4-(Cyclohexylamino)butane-1-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Cyclohexylamino)butane-1-sulfonic acid, also known as CABS, is a valuable zwitterionic buffer used in biochemical and biological research. It belongs to the family of "Good's buffers," which are characterized by their pKa values near neutrality, high water solubility, and minimal interference with biological processes.[1][2] this compound is particularly useful for maintaining a stable pH in the range of 10.0 to 11.4.[3] Its zwitterionic nature, possessing both a sulfonic acid group and a secondary amine, makes it an effective buffer in a variety of applications, including diagnostic assay manufacturing.[3]
This guide focuses on the chemical synthesis of this compound, providing a robust, proposed methodology for its preparation in a laboratory setting.
Proposed Synthesis of 4-(Cyclohexylamino)butane-1-sulfonic Acid
The most chemically plausible and direct route for the synthesis of 4-(Cyclohexylamino)butane-1-sulfonic acid is the reaction of cyclohexylamine with 1,4-butanesultone. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom of the sultone, leading to the opening of the cyclic ester and the formation of the final zwitterionic product. This approach is analogous to the synthesis of other N-substituted aminosulfonic acids, such as the reaction of succinimide with 1,4-butanesultone to form 4-(succinimido)-1-butane sulfonic acid.[4]
Reaction Scheme
The overall reaction is as follows:
Caption: Proposed reaction scheme for the synthesis of this compound.
Proposed Experimental Protocol
Disclaimer: The following protocol is a proposed method based on general principles of organic synthesis and has not been directly extracted from a published experimental procedure. Optimization may be required to achieve desired yields and purity.
Materials:
-
Cyclohexylamine
-
1,4-Butanesultone
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent such as DMF or DMSO)
-
Diethyl ether (for washing)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexylamine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Reactant: While stirring the solution at room temperature, add 1,4-butanesultone (1.0 equivalent), either as a solid or dissolved in a minimal amount of anhydrous acetonitrile, dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the product should form. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
The following tables summarize the key physical and chemical properties of the reactants and the final product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 134 | 0.865 |
| 1,4-Butanesultone | C₄H₈O₃S | 136.17 | 145 (at 10 mmHg) | 1.334 |
Table 2: Properties of 4-(Cyclohexylamino)butane-1-sulfonic Acid (this compound)
| Property | Value | Reference |
| CAS Number | 161308-34-5 | [3] |
| Molecular Formula | C₁₀H₂₁NO₃S | [3] |
| Molecular Weight | 235.34 g/mol | [3] |
| pKa (at 25°C) | 10.7 | [3] |
| pH Range | 10.0 - 11.4 | [3] |
| Water Solubility | 0.176 g/mL (clear, colorless) | [3] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis of 4-(Cyclohexylamino)butane-1-sulfonic acid.
Caption: Proposed experimental workflow for this compound synthesis.
Conclusion
This technical guide presents a scientifically grounded, albeit proposed, method for the synthesis of 4-(Cyclohexylamino)butane-1-sulfonic acid. The reaction between cyclohexylamine and 1,4-butanesultone offers a direct and efficient route to this valuable biological buffer. The provided experimental protocol, along with the tabulated data and workflow visualization, serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, enabling them to produce this compound for their specific applications. It is recommended that standard laboratory safety practices be followed during the execution of this or any chemical synthesis.
References
Solubility of CABS Buffer in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic biological buffer that is a member of the Good's buffers family. Its pKa at 25°C is approximately 10.7, making it an effective buffering agent for maintaining a stable pH in the alkaline range of 10.0 to 11.4. This compound is frequently utilized in various biochemical and molecular biology applications, including protein electrophoresis, enzyme assays, and as a component of reaction buffers where a high pH is required. Understanding the solubility of this compound in aqueous solutions is critical for its effective use, ensuring buffer clarity, and preventing precipitation during experiments, especially when working with concentrated stock solutions or at low temperatures.
This technical guide provides a comprehensive overview of the aqueous solubility of this compound buffer, including quantitative data, factors influencing solubility, detailed experimental protocols for solubility determination, and a practical application in Western blotting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁NO₃S | |
| Molecular Weight | 235.34 g/mol | |
| pKa (25°C) | 10.7 | |
| Useful pH Range | 10.0 - 11.4 | |
| Appearance | White crystalline powder |
Aqueous Solubility of this compound
| Temperature | Solubility | Reference |
| 20°C | 9 g/100 mL | |
| 20°C | 0.5 M | |
| 25°C | 11.07 mg/mL | [1] |
| Not Specified | 0.176 g/mL |
It is important to note that the solubility of zwitterionic buffers like this compound can be significantly influenced by several factors.
Factors Influencing this compound Solubility
-
Temperature: The solubility of many biological buffers, including those structurally similar to this compound like CAPS, is known to decrease at lower temperatures. For instance, the solubility of CAPS decreases by approximately 30% when the temperature is lowered from 25°C to 4°C[1]. Researchers should, therefore, exercise caution when preparing concentrated stock solutions of this compound that will be stored at 4°C or on ice to avoid precipitation.
-
pH: The solubility of this compound is pH-dependent. In its protonated form (at pH values below its pKa), this compound is expected to have higher solubility in aqueous solutions[1].
-
Presence of Metal Ions: Divalent cations, such as Ca²⁺ and Mg²⁺, can form complexes with sulfonic acid-containing buffers, potentially leading to the formation of less soluble salts and a decrease in the effective buffer concentration[1]. It is advisable to use high-purity water for the preparation of this compound buffer solutions to minimize the concentration of contaminating metal ions.
-
Ionic Strength: While specific data for this compound is limited, the solubility of compounds can be affected by the ionic strength of the solution. The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the buffer. The effect of ionic strength on this compound solubility should be empirically determined for specific experimental conditions.
Experimental Protocol: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
The following is a detailed protocol for determining the aqueous solubility of this compound using the well-established shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.
1. Materials:
-
N-cyclohexyl-3-aminopropanesulfonic acid (this compound) powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Thermostatically controlled shaking incubator or water bath
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm pore size)
-
Suitable analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of high-purity water in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Place the container in a shaking incubator set to the desired temperature (e.g., 25°C).
-
Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the suspension to settle for a short time.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent (e.g., water) to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method. For UV-Vis spectrophotometry, a standard curve of known this compound concentrations should be prepared.
-
Measure the pH of the saturated solution.
-
-
Calculation:
-
Calculate the solubility of this compound in the desired units (e.g., g/100 mL, mol/L) based on the quantified concentration and the dilution factor.
-
5. Logical Workflow for Solubility Determination:
Caption: Workflow for determining the aqueous solubility of this compound buffer.
Application: this compound Buffer in High-pH Western Blotting Transfer
This compound buffer is particularly useful in Western blotting for the electrotransfer of proteins from a polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose), especially for proteins with high isoelectric points (pI). The alkaline pH of the this compound buffer ensures that these proteins carry a net negative charge, facilitating their migration out of the gel and onto the membrane.
Experimental Protocol: Preparation of 10X this compound Transfer Buffer (pH 11.0)
1. Materials:
-
N-cyclohexyl-3-aminopropanesulfonic acid (this compound)
-
High-purity water
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Methanol
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
2. Procedure for 1 Liter of 10X Stock Solution:
-
Add approximately 800 mL of high-purity water to a beaker.
-
While stirring, dissolve 55.8 g of this compound powder in the water. This will result in a 250 mM solution.
-
Carefully adjust the pH to 11.0 using the NaOH solution. Monitor the pH closely with a calibrated pH meter.
-
Once the desired pH is reached, add high-purity water to bring the final volume to 1 liter.
-
Store the 10X this compound transfer buffer at 4°C.
3. Preparation of 1X Working Solution:
-
To prepare 1 liter of 1X this compound transfer buffer, combine:
-
100 mL of 10X this compound transfer buffer (pH 11.0)
-
200 mL of methanol
-
700 mL of high-purity water
-
-
The final concentration of this compound in the 1X working solution will be 25 mM. The working solution should be prepared fresh before each use.
Workflow for High-pH Western Blot Transfer using this compound Buffer
Caption: Workflow for high-pH protein transfer in Western blotting using this compound buffer.
Conclusion
The solubility of this compound buffer in aqueous solutions is a key consideration for its successful application in various biochemical and molecular biology techniques. While quantitative solubility data is somewhat limited, it is clear that temperature and pH are critical factors that must be controlled to prevent precipitation. The provided experimental protocols for solubility determination and for the preparation of this compound transfer buffer for Western blotting offer practical guidance for researchers. By understanding the solubility characteristics of this compound, scientists and drug development professionals can ensure the reliability and reproducibility of their experimental results. Further systematic studies on the solubility of this compound in the presence of various common salts and co-solvents would be beneficial to the scientific community.
References
An In-depth Technical Guide to 4-(Cyclohexylamino)butane-1-sulfonic Acid (CABS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclohexylamino)butane-1-sulfonic acid, commonly known as CABS, is a zwitterionic biological buffer. As a member of the "Good's buffers" family, it is recognized for its compatibility with biological systems, including low toxicity and minimal interference with biochemical reactions.[1][2] Its primary application lies in maintaining a stable alkaline pH environment, which is critical for a variety of biochemical assays, enzymatic reactions, protein purification protocols, and cell culture media.[1][3] In the pharmaceutical industry, this compound is utilized as a buffering agent in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][4]
Chemical Structure and Identification
The chemical structure of 4-(Cyclohexylamino)butane-1-sulfonic acid consists of a cyclohexane ring bonded to a butylamine backbone, which is further functionalized with a sulfonic acid group. This structure imparts both hydrophobicity (from the cyclohexyl group) and hydrophilicity (from the amine and sulfonic acid groups), contributing to its properties as a zwitterionic buffer.
Table 1: Chemical Identifiers for 4-(Cyclohexylamino)butane-1-sulfonic Acid
| Identifier | Value |
| IUPAC Name | 4-(Cyclohexylamino)butane-1-sulfonic acid |
| Common Name | This compound |
| CAS Number | 161308-34-5[3] |
| Molecular Formula | C₁₀H₂₁NO₃S[3] |
| Molecular Weight | 235.34 g/mol [3] |
| Canonical SMILES | C1CCC(CC1)NCCCCS(=O)(=O)O |
| InChI | InChI=1S/C10H21NO3S/c12-15(13,14)9-5-4-8-11-10-6-2-1-3-7-10/h10-11H,1-9H2,(H,12,13,14)[3] |
| InChIKey | XNPKNHHFCKSMRV-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound make it an effective buffer for a range of applications, particularly those requiring a high pH.
Table 2: Physicochemical Data for 4-(Cyclohexylamino)butane-1-sulfonic Acid
| Property | Value |
| pKa (25 °C) | 10.7[3] |
| Useful pH Range | 10.0 - 11.4[3] |
| Appearance | Solid powder |
| Water Solubility | 0.176 g/mL (clear, colorless solution)[3] |
| Predicted Density | 1.17 ± 0.1 g/cm³[3] |
| Predicted LogP | -2 (at 20°C and pH 7-13)[3] |
Experimental Protocols
Synthesis of 4-(Cyclohexylamino)butane-1-sulfonic Acid
A detailed, publicly available experimental protocol for the synthesis of 4-(Cyclohexylamino)butane-1-sulfonic acid could not be located in the searched scientific literature and chemical databases. The synthesis of related alkanesulfonic acids often involves the reaction of an appropriate amino compound with a sultone, such as 1,4-butane sultone. This general approach is depicted in the logical workflow below. However, specific reaction conditions, solvents, purification methods, and yields for this compound are not publicly documented and are likely proprietary information of commercial suppliers.
Figure 1. General synthetic logic for aminosulfonic acids.
Spectroscopic and Chromatographic Analysis
Publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-(cyclohexylamino)butane-1-sulfonic acid are not readily found in scientific literature or open-access databases. Commercial suppliers of this compound typically provide a certificate of analysis confirming its identity and purity, which is determined using standard analytical techniques.
The workflow for quality control and characterization of a synthesized or purchased batch of this compound would generally follow the logical steps outlined below.
References
CABS Zwitterionic Buffer: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the characteristics and applications of CABS (4-(Cyclohexylamino)-1-butanesulfonic acid), a zwitterionic buffer, for researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, preparation, stability, and detailed methodologies for its use in various biochemical and analytical techniques.
Core Characteristics of this compound Buffer
This compound, or 4-(Cyclohexylamino)-1-butanesulfonic acid, is a versatile zwitterionic buffer valued for its ability to maintain a stable pH in alkaline conditions.[1] Its zwitterionic nature, conferred by a sulfonic acid group and a secondary amine, minimizes its interaction with metal ions and makes it suitable for a wide range of biological applications.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| Full Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [1] |
| CAS Number | 161308-34-5 | [2] |
| Molecular Formula | C₁₀H₂₁NO₃S | [2] |
| Molecular Weight | 235.34 g/mol | [2] |
| pKa (25 °C) | 10.7 | [2] |
| Effective Buffering pH Range | 10.0 - 11.4 | [2][3] |
| Appearance | White crystalline powder | |
| Solubility in Water | 0.176 g/mL |
Buffer Preparation and Stability
Preparation of a 10X this compound Stock Solution (1 M, pH 10.7):
-
Weigh 235.34 g of this compound powder.
-
Dissolve the powder in approximately 800 mL of deionized water.
-
Adjust the pH to 10.7 using a concentrated sodium hydroxide (NaOH) solution while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by filtration through a 0.22 µm filter.
Stability and Storage:
This compound buffer solutions are chemically stable. For long-term storage, it is recommended to store the stock solution at 2-8°C. While unopened, commercially prepared buffer solutions can have a shelf life of over a year, once opened, the stability of alkaline buffers like this compound is generally considered to be between 3 to 6 months to avoid pH shifts due to CO₂ absorption from the atmosphere. Repeated freeze-thaw cycles should be avoided as they can lead to local concentration changes and potentially affect buffer performance.[4][5]
Experimental Protocols and Applications
This compound buffer is particularly advantageous in applications requiring a high pH environment, such as studies of enzymes with alkaline optima and the separation of proteins with high isoelectric points (pI).
Western Blotting: Transfer of High pI Proteins
The high pH of this compound buffer can improve the transfer efficiency of basic proteins from polyacrylamide gels to membranes by ensuring they carry a net negative charge.
Experimental Protocol: Wet Transfer with this compound Buffer
-
Prepare this compound Transfer Buffer: 10 mM this compound, 10% (v/v) Methanol. To prepare 1 L, dissolve 2.35 g of this compound in 890 mL of deionized water, add 100 mL of methanol, and adjust the pH to 11.0 with NaOH.
-
Gel Equilibration: After electrophoresis, briefly equilibrate the gel in the this compound transfer buffer.
-
Membrane Preparation: Immerse a PVDF or nitrocellulose membrane in the transfer buffer.
-
Assemble the Transfer Sandwich: Following the manufacturer's instructions for your specific wet transfer apparatus, assemble the sandwich (sponge > filter paper > gel > membrane > filter paper > sponge).
-
Transfer: Perform the electrotransfer at a constant voltage (e.g., 100 V) for 1-2 hours at 4°C.
-
Post-Transfer: Proceed with standard blocking, antibody incubation, and detection steps.
Caption: A typical workflow for purifying a high pI protein.
Enzyme Assays at High pH
Many enzymes, such as alkaline phosphatase, exhibit optimal activity at alkaline pH. This compound buffer is ideal for maintaining the necessary high pH for these enzyme assays.
Experimental Protocol: Alkaline Phosphatase Activity Assay
-
Prepare Assay Buffer: 100 mM this compound, 1 mM MgCl₂, pH 10.5.
-
Prepare Substrate Solution: Dissolve p-nitrophenyl phosphate (pNPP) in the assay buffer to a final concentration of 10 mM.
-
Enzyme Reaction:
-
In a microplate well, add 180 µL of the pre-warmed (37°C) substrate solution.
-
Initiate the reaction by adding 20 µL of the enzyme sample.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure Absorbance: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Quantification: Determine the enzyme activity based on a standard curve of p-nitrophenol.
Alkaline Phosphatase Catalytic Cycle
Caption: The catalytic cycle of alkaline phosphatase.
Capillary Electrophoresis
In capillary electrophoresis (CE), this compound can be used as a background electrolyte, especially for the separation of basic compounds. The zwitterionic nature of this compound helps to control the electroosmotic flow (EOF) and minimize analyte-wall interactions.
Experimental Protocol: Separation of Basic Peptides
-
Prepare Run Buffer: 25 mM this compound, pH 10.2.
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the run buffer.
-
Sample Injection: Inject the peptide sample using either hydrodynamic or electrokinetic injection.
-
Separation: Apply a constant voltage (e.g., 20-30 kV) across the capillary.
-
Detection: Detect the separated peptides using UV absorbance at 214 nm.
Relationship of Buffer pH to Analyte Charge in CE
Caption: The effect of buffer pH relative to the pI on analyte charge.
Conclusion
This compound is a valuable zwitterionic buffer for a variety of biochemical and analytical applications that require a stable alkaline pH. Its properties make it particularly well-suited for the study and purification of basic proteins and for assays of enzymes with high pH optima. The detailed protocols provided in this guide serve as a starting point for researchers to develop and optimize their specific experimental conditions.
References
- 1. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. nordicbiosite.com [nordicbiosite.com]
- 4. Why should the pre configured CAPS buffer solution avoid repeated freeze-thaw cycles - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Why should the prepared CAPS buffer solution be prevented from repeated freezing and thawing? [m.yunbangpharm.com]
CABS Buffer: A Technical Guide to its Discovery, Development, and Application in Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biological research and pharmaceutical development, the precise control of pH is paramount for the success of countless experimental and analytical procedures. While a plethora of buffering agents are available, the need for stable and inert buffers in the alkaline range has led to the development of specialized zwitterionic compounds. Among these, CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) has emerged as a valuable tool for researchers working with systems that require a high pH environment. This technical guide provides a comprehensive overview of the discovery, development, chemical properties, and key applications of this compound buffer.
Discovery and Development
This compound belongs to a class of zwitterionic buffers, structurally related to the well-known "Good's buffers." Its development was part of a broader effort to expand the range of available buffers in the alkaline pH spectrum, providing researchers with more options for studying biological systems that function optimally under such conditions.
The synthesis and characterization of a series of new zwitterionic butanesulfonic acids, including a compound closely related to this compound, were described in a 1998 paper by Thiel and colleagues.[1] This work aimed to provide biochemists with buffers that possess desirable characteristics such as high water solubility, minimal interaction with biological components, and a pKa in the alkaline range. These new butanesulfonic acid buffers were evaluated for their compatibility with various biological systems, including their effects on enzyme activity and microbial growth.[1]
While some sources suggest that this compound can be produced through microbial fermentation, offering a "greener" alternative to chemical synthesis, the predominant method for its production remains chemical synthesis.[2] The synthesis of the related compound, N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS), typically involves the reaction of cyclohexylamine with a sulfonating agent like 1,3-propane sultone. A similar synthetic strategy is employed for this compound, utilizing a four-carbon sulfonate-containing reactant.
Core Chemical and Physical Properties
This compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on the same molecule, resulting in a net neutral charge at its isoelectric point. This property contributes to its high water solubility and minimal interference with biological processes.
| Property | Value | Reference |
| Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [3] |
| CAS Number | 161308-34-5 | [3] |
| Molecular Formula | C₁₀H₂₁NO₃S | [3] |
| Molecular Weight | 235.34 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| pKa (25 °C) | 10.7 | [1] |
| Useful pH Range | 10.0 - 11.4 | [2] |
| Solubility in Water | High | [3] |
Key Applications and Experimental Protocols
The alkaline buffering range of this compound makes it particularly suitable for a variety of biochemical and analytical techniques.
Western Blotting and Protein Transfer
In Western blotting, the efficient transfer of proteins from a polyacrylamide gel to a membrane is critical for successful detection. For proteins with a high isoelectric point (pI), traditional transfer buffers with a neutral or slightly alkaline pH can result in poor transfer efficiency. This compound buffer, with its high pH, helps to maintain a net negative charge on these proteins, facilitating their migration out of the gel and onto the membrane.
Experimental Protocol: Western Blot Transfer with this compound Buffer
This protocol is adapted for the transfer of high pI proteins.
Materials:
-
This compound (4-(Cyclohexylamino)-1-butanesulfonic acid)
-
Methanol
-
Deionized water
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Filter paper
Preparation of 10X this compound Transfer Buffer (1 L):
-
Dissolve 22.13 g of this compound in 800 mL of deionized water.
-
Adjust the pH to 11.0 with NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
Preparation of 1X this compound Transfer Buffer (1 L):
-
To 100 mL of 10X this compound Transfer Buffer, add 200 mL of methanol.
-
Add deionized water to a final volume of 1 L.
-
This buffer is for immediate use.
Transfer Procedure (Wet Transfer):
-
Equilibrate the gel in 1X this compound Transfer Buffer for 10-15 minutes after electrophoresis.
-
Activate the PVDF membrane in methanol for 30 seconds and then equilibrate in 1X this compound Transfer Buffer for at least 5 minutes. For nitrocellulose, equilibrate directly in the transfer buffer.
-
Assemble the transfer stack (sponge - filter paper - gel - membrane - filter paper - sponge), ensuring no air bubbles are trapped between the layers.
-
Place the transfer stack in the transfer apparatus filled with 1X this compound Transfer Buffer.
-
Perform the transfer according to the manufacturer's instructions, typically at 100 V for 1-2 hours at 4°C. Transfer times may need to be optimized depending on the protein size and equipment.
Workflow for Western Blotting with this compound Buffer:
Enzyme Kinetics at Alkaline pH
Many enzymes exhibit optimal activity in alkaline conditions. For example, alkaline phosphatase, a commonly studied enzyme, has a pH optimum in the range of 8-10.[4] Studying the kinetics of such enzymes requires a buffer that can maintain a stable pH in this range without interfering with the enzyme's activity. This compound, being a "Good's buffer" analog, is designed for minimal biological interaction, making it a suitable choice for these assays.[1]
Experimental Protocol: Alkaline Phosphatase Assay with this compound Buffer
Materials:
-
This compound buffer (e.g., 100 mM, pH 10.5)
-
p-Nitrophenyl phosphate (pNPP), substrate
-
Alkaline phosphatase enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of 1 M this compound and adjust the pH to 10.5 with NaOH. Dilute to the desired final concentration (e.g., 100 mM).
-
Prepare a stock solution of the substrate, pNPP.
-
In a cuvette, mix the this compound buffer and the pNPP substrate solution.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer. The rate of p-nitrophenol production is proportional to the enzyme activity.
Logical Relationship in Enzyme Kinetics Assay:
Protein Crystallization
The crystallization of proteins is highly dependent on the solution conditions, with pH being a critical variable. For some proteins, crystallization is favored at alkaline pH. This compound can be used as a buffering agent in crystallization screens to explore a high pH range. Its high solubility and low reactivity are advantageous in preventing unwanted precipitation and interference with crystal formation.
Experimental Protocol: Protein Crystallization Screening with this compound Buffer
This is a general guideline, and specific concentrations will need to be optimized for each protein.
Materials:
-
Purified protein sample
-
This compound buffer stock (1 M, pH adjusted to various points between 10.0 and 11.4)
-
Precipitating agents (e.g., polyethylene glycol, salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop)
Procedure:
-
Prepare a series of crystallization screening solutions containing different concentrations of precipitating agents and this compound buffer at various pH values within its buffering range.
-
Mix a small volume of the protein solution with an equal volume of the screening solution in the crystallization drop.
-
Equilibrate the drop against a reservoir containing a higher concentration of the precipitating agent.
-
Incubate the plates and monitor for crystal growth over time.
Drug Formulation and Solubility Studies
The solubility of many active pharmaceutical ingredients (APIs) is pH-dependent. For weakly acidic drugs, solubility increases at higher pH values. This compound buffer can be utilized in in-vitro drug solubility and dissolution studies to mimic the alkaline conditions of the lower gastrointestinal tract and to assess the solubility profile of a drug at high pH.[5]
Experimental Protocol: API Solubility Assessment with this compound Buffer
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound buffer (prepared at various pH values, e.g., 10.0, 10.5, 11.0)
-
Shaker or stirrer
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical method for API quantification (e.g., HPLC)
Procedure:
-
Add an excess amount of the API to a known volume of the this compound buffer at a specific pH.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove undissolved API.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method.
Signaling Pathways and High-pH Cellular Processes
While this compound buffer is not directly implicated as a component of a specific signaling pathway in vivo, its utility lies in enabling the study of enzymes and proteins that are active at high pH and are part of various cellular processes. Many cellular compartments and enzymatic reactions operate under specific pH conditions. For instance, the lumen of the lysosome is acidic, while certain enzymatic reactions in the mitochondria and other organelles can be influenced by localized pH changes.
One area where high pH is relevant is in the study of certain phosphatases and proteases that have alkaline pH optima.[3][6] These enzymes can be involved in a variety of signaling cascades by modulating the phosphorylation state or proteolytic processing of key signaling proteins. For example, alkaline phosphatases are involved in bone metabolism and have been implicated in various signaling pathways. The ability to study these enzymes in vitro under their optimal pH conditions, facilitated by buffers like this compound, is crucial for understanding their regulatory mechanisms.
Logical Diagram of this compound Buffer's Role in Studying High-pH Enzymes in Signaling:
Conclusion
This compound buffer is a valuable and versatile tool for researchers in biochemistry, molecular biology, and pharmaceutical sciences. Its ability to provide a stable and inert buffering environment in the high alkaline range (pH 10.0-11.4) makes it indispensable for a variety of applications, from enhancing the transfer of high pI proteins in Western blotting to enabling the kinetic analysis of enzymes with alkaline pH optima and facilitating the study of drug solubility. As research continues to delve into the intricacies of biological systems that operate under diverse pH conditions, the utility of specialized buffers like this compound will undoubtedly continue to grow.
References
CABS as a Biological Buffer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biological research and pharmaceutical development, the precise control of pH is paramount. The choice of buffering agent can significantly impact experimental outcomes, influencing protein stability, enzyme activity, and the reliability of analytical techniques. CABS, or N-cyclohexyl-4-aminobutanesulfonic acid, has emerged as a valuable zwitterionic buffer for applications requiring alkaline conditions. Its chemical structure, featuring a sulfonic acid group and a secondary amine, confers a pKa in the high pH range, making it an ideal choice for a variety of specialized applications where traditional buffers may fall short. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and visual representations of relevant workflows to aid researchers in its effective implementation.
Physicochemical Properties of this compound
The utility of a biological buffer is defined by its physicochemical characteristics. This compound possesses a unique set of properties that make it well-suited for high-pH applications. A summary of these key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | N-cyclohexyl-4-aminobutanesulfonic acid | |
| CAS Number | 161308-34-5 | |
| Molecular Formula | C₁₀H₂₁NO₃S | |
| Molecular Weight | 235.35 g/mol | |
| pKa at 25°C (0.1 M) | 10.70 | [1] |
| Buffering pH Range at 25°C | 10.0 – 11.4 | [1] |
| Temperature Coefficient (d(pKa⁰)/dt) | -0.031 | |
| Solubility in Water at 25°C | 11.07 mg/mL |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific research. The following sections provide step-by-step methodologies for the application of this compound buffer in key biochemical techniques.
Western Blotting: Electrotransfer of High Molecular Weight Proteins
This compound buffer is particularly advantageous for the wet electrotransfer of high molecular weight proteins (>150 kD) and for proteins destined for N-terminal sequencing, as the commonly used glycine in Towbin buffer can interfere with sequencing chemistry.[2]
Protocol:
-
Preparation of 10x this compound Transfer Buffer Stock (1 L):
-
Dissolve 22.13 g of this compound (3-(cyclohexylamino)-1-propanesulfonic acid) in 900 mL of deionized water.
-
Adjust the pH to 11.0 with NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Preparation of 1x this compound Transfer Buffer (1 L):
-
Combine 100 mL of 10x this compound Transfer Buffer stock with 100 mL of methanol.
-
Add deionized water to a final volume of 1 L.
-
Cool the buffer to 4°C before use.
-
-
Electrotransfer Procedure:
-
Following SDS-PAGE, equilibrate the gel in 1x this compound Transfer Buffer for 10-15 minutes.
-
Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1x this compound Transfer Buffer for at least 5 minutes.
-
Assemble the transfer sandwich (sponge - filter paper - gel - PVDF membrane - filter paper - sponge) in a tray filled with cold 1x this compound Transfer Buffer, ensuring no air bubbles are trapped between the layers.
-
Place the transfer sandwich into the transfer apparatus, ensuring the membrane is between the gel and the positive electrode.
-
Fill the tank with cold 1x this compound Transfer Buffer.
-
Perform the electrotransfer at a constant current of 200 mA for 60-90 minutes. For very large proteins, the transfer time may need to be optimized and can be extended overnight at a lower current (e.g., 30 mA) at 4°C.
-
After transfer, disassemble the apparatus and proceed with membrane blocking and immunodetection.
-
Alkaline Phosphatase Enzyme Assay
The optimal pH for alkaline phosphatase activity is in the alkaline range, making this compound an excellent buffer choice for this enzyme assay.
Protocol:
-
Preparation of 50 mM this compound Assay Buffer (pH 10.5):
-
Dissolve 1.177 g of this compound in 80 mL of deionized water.
-
Adjust the pH to 10.5 with 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Add MgCl₂ to a final concentration of 1 mM.
-
-
Enzyme Activity Assay:
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), at 100 mM in the this compound assay buffer.
-
In a 96-well plate, add 180 µL of the this compound assay buffer to each well.
-
Add 10 µL of the enzyme sample (e.g., purified alkaline phosphatase or cell lysate) to the wells.
-
To initiate the reaction, add 10 µL of the 100 mM pNPP substrate solution to each well, bringing the final volume to 200 µL and the final pNPP concentration to 5 mM.
-
Immediately measure the absorbance at 405 nm using a plate reader at 37°C.
-
Take kinetic readings every minute for 15-30 minutes.
-
The rate of p-nitrophenol production is proportional to the alkaline phosphatase activity and can be calculated using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC) of Basic Compounds
The analysis of basic compounds by reverse-phase HPLC can be challenging due to poor peak shape and retention variability. Maintaining a high pH in the mobile phase can suppress the ionization of basic analytes, leading to improved chromatographic performance. This compound is a suitable buffer for this purpose due to its high pKa and compatibility with common HPLC solvents.
Protocol:
-
Mobile Phase Preparation (Aqueous Component):
-
Prepare a 20 mM this compound buffer by dissolving 4.71 g of this compound in 1 L of HPLC-grade water.
-
Adjust the pH to 10.5 with high-purity NaOH.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Chromatographic Conditions (Example for a C18 column):
-
Column: C18, 5 µm, 4.6 x 150 mm (or other suitable high-pH stable column).
-
Mobile Phase A: 20 mM this compound, pH 10.5.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. The gradient should be optimized based on the specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV, at a wavelength appropriate for the analyte(s) of interest.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
-
Visualizing Workflows with Graphviz
Diagrams are powerful tools for understanding complex experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key workflows where this compound buffer can be applied.
Workflow for Protein Purification and Analysis
This diagram illustrates a general workflow for the purification of a recombinant protein, such as alkaline phosphatase, where an alkaline buffer like this compound would be beneficial, followed by characterization.
Caption: A generalized workflow for recombinant protein purification and subsequent analysis.
Experimental Workflow for Western Blotting
This diagram outlines the key steps involved in a Western blotting experiment, highlighting the transfer step where this compound buffer is utilized.
Caption: Step-by-step workflow of a typical Western blotting experiment.
Conclusion
This compound is a versatile and effective biological buffer for a range of applications that necessitate a stable alkaline environment. Its favorable physicochemical properties, including a high pKa and minimal temperature-dependent pKa shift, make it a reliable choice for researchers in biochemistry, molecular biology, and drug development. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the successful integration of this compound into routine laboratory practice, ultimately contributing to the generation of high-quality, reproducible data. As with any reagent, optimal performance may require some experiment-specific optimization, but the information presented here serves as a robust foundation for the use of this compound as a valuable tool in scientific discovery.
References
CABS Buffer: A Technical Guide to Understanding Theoretical vs. Actual pKa
For Researchers, Scientists, and Drug Development Professionals
N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer commonly utilized in biochemical and molecular biology research. Its utility is primarily in the alkaline pH range, making it suitable for various applications, including enzyme assays, protein electrophoresis, and diagnostic assay manufacturing. A precise understanding of its acid dissociation constant (pKa) is critical for accurate and reproducible experimental design. This technical guide provides an in-depth exploration of the theoretical and actual pKa of this compound buffer, detailing the factors that influence its value and providing protocols for its experimental determination.
Theoretical vs. Actual pKa of this compound Buffer
The concept of a buffer's pKa is often simplified to a single value. However, in practice, the experimentally observed pKa can deviate from the theoretical value due to environmental factors.
Theoretical pKa (pKa⁰): The theoretical pKa, or thermodynamic pKa (pKa⁰), is the negative logarithm of the acid dissociation constant at infinite dilution and a standard temperature of 25°C. For this compound buffer, the accepted theoretical pKa is 10.7 .[1][2]
Actual pKa: The actual or effective pKa is the value observed under specific experimental conditions. This value is influenced by two primary factors: temperature and the ionic strength of the solution, which is related to the buffer concentration.[3][4]
Factors Influencing the pKa of this compound Buffer
The deviation of the actual pKa from the theoretical value is a critical consideration for researchers aiming for high precision in their experiments.
-
Temperature: The pKa of most buffers is temperature-dependent. For aminosulfonate buffers like this compound, the pKa generally decreases as the temperature increases.[5][6] This relationship is described by the temperature coefficient, d(pKa)/dT. For this compound, a reported d(pKa)/dT value is -0.031/°C .[4] This means for every 1°C increase in temperature, the pKa of this compound is expected to decrease by 0.031 units.
-
Ionic Strength and Concentration: The ionic strength of a solution, which is a function of the concentration and charge of all ions present, affects the activity of the buffer's ions. According to the Debye-Hückel theory, for zwitterionic buffers like this compound at a pH above their pKa, an increase in ionic strength (and thus concentration) will generally lead to an increase in the pKa.[3][5] This is because the shielding effect of surrounding ions alters the effective concentration of the buffering species.[3]
The following diagram illustrates the relationship between the theoretical and actual pKa of this compound buffer, highlighting the key influencing factors.
Caption: Relationship between theoretical and actual pKa of this compound buffer.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the pKa of this compound buffer.
| Parameter | Value | Conditions | Reference(s) |
| Theoretical pKa (pKa⁰) | 10.7 | 25°C, infinite dilution | [1][2] |
| Useful pH Range | 10.0 - 11.4 | Standard laboratory conditions | [1][2][4] |
| Temperature Coefficient (d(pKa)/dT) | -0.031 / °C | [4] |
Experimental Protocols for pKa Determination
Accurate determination of the actual pKa of this compound buffer under specific experimental conditions can be achieved through various methods. Potentiometric titration and spectrophotometry are two commonly employed techniques.
Potentiometric Titration
This method involves the gradual addition of a strong acid or base to the buffer solution while monitoring the pH. The pKa is determined from the resulting titration curve.
Materials:
-
This compound buffer powder
-
Deionized water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare the this compound Buffer Solution:
-
Accurately weigh a known amount of this compound powder to prepare a solution of the desired concentration (e.g., 0.1 M).
-
Dissolve the powder in a known volume of deionized water.
-
-
Set up the Titration Apparatus:
-
Place the this compound buffer solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Position the burette filled with the standardized HCl solution above the beaker.
-
-
Perform the Titration:
-
Record the initial pH of the this compound solution.
-
Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the expected pKa.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete protonation of the this compound amine group.
-
The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the buffer under the experimental conditions.
-
Spectrophotometric Method
This method is suitable for compounds that exhibit a change in UV-Vis absorbance upon protonation or deprotonation. This compound itself does not have a strong chromophore, so this method is often used with a pH indicator whose pKa is in a similar range, or by observing the spectral shift of a molecule of interest in the presence of the buffer at different pH values. For direct determination, a molecule with a chromophore sensitive to the pH range of this compound would be required. The following is a general protocol.
Materials:
-
This compound buffer powder
-
Deionized water
-
A series of solutions with known, precise pH values spanning the expected pKa of this compound (prepared using concentrated HCl or NaOH for adjustment)
-
UV-Vis spectrophotometer and cuvettes
-
Calibrated pH meter
Procedure:
-
Prepare Buffer Solutions at Various pH Values:
-
Prepare a stock solution of this compound at the desired concentration.
-
Divide the stock solution into several aliquots.
-
Adjust the pH of each aliquot to a different, precise value within the buffer's effective range (e.g., from pH 9.5 to 11.5 in 0.2 pH unit increments) using small amounts of strong acid or base.
-
Measure and record the final pH of each solution.
-
-
Measure Absorbance:
-
If this compound has a measurable absorbance change, record the UV-Vis spectrum for each pH-adjusted solution. If not, add a constant, small amount of a pH-sensitive indicator dye to each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the compound or indicator.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength against the pH.
-
The resulting curve should be sigmoidal.
-
The pKa corresponds to the pH at the inflection point of the sigmoidal curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the solution at a given pH, A_B is the absorbance of the fully basic form, and A_A is the absorbance of the fully acidic form.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for a biochemical assay, such as an enzyme kinetics study, where a buffer like this compound is crucial for maintaining a stable pH.
Caption: A generalized workflow for a biochemical assay using this compound buffer.
Conclusion
For researchers in drug development and other scientific fields, a nuanced understanding of buffer pKa is essential for experimental accuracy and reproducibility. While the theoretical pKa of this compound is 10.7, the actual pKa in a given experiment will be influenced by temperature and buffer concentration. By accounting for these factors and, when necessary, experimentally determining the pKa under specific conditions, scientists can ensure the reliability of their results and the robustness of their assays.
References
- 1. 6.2.6 Buffers and Ionic Strength [iue.tuwien.ac.at]
- 2. m.youtube.com [m.youtube.com]
- 3. pKa vs pKa0 [reachdevices.com]
- 4. Biological buffers pKa calculation [reachdevices.com]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Water Solubility of 4-(Cyclohexylamino)butane-1-sulfonic Acid
This technical guide provides an in-depth overview of the water solubility of 4-(cyclohexylamino)butane-1-sulfonic acid (also known as CABS), a compound relevant to researchers, scientists, and professionals in drug development. This document compiles available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Topic: Water Solubility and Physicochemical Properties
4-(Cyclohexylamino)butane-1-sulfonic acid is a zwitterionic buffer, meaning it contains both acidic and basic centers. Its structure, featuring a sulfonic acid group and a secondary amine, dictates its physicochemical properties, including its solubility in aqueous solutions.
Data Presentation
The following table summarizes the key physicochemical properties of 4-(cyclohexylamino)butane-1-sulfonic acid, with a focus on its water solubility.
| Property | Value | Source |
| Water Solubility | 0.176 g/mL (clear, colorless solution) | [1][2] |
| Molecular Formula | C₁₀H₂₁NO₃S | [1][2] |
| Molecular Weight | 235.34 g/mol | [1][2] |
| pKa | 10.7 (at 25°C) | [1][2] |
| LogP | -2 (at 20°C and pH 7-13) | [1][2] |
| Physical Form | Solid | [1][2] |
| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [1][2] |
Experimental Protocols
While specific experimental data for the determination of 4-(cyclohexylamino)butane-1-sulfonic acid's water solubility is not extensively published, a standard protocol for determining the aqueous solubility of a solid organic compound can be reliably applied. The following methodology is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective:
To determine the aqueous solubility of 4-(cyclohexylamino)butane-1-sulfonic acid at a specified temperature (e.g., 25°C).
Materials:
-
4-(Cyclohexylamino)butane-1-sulfonic acid (high purity)
-
Distilled or deionized water
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or a properly calibrated pH meter and titration equipment)
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 4-(cyclohexylamino)butane-1-sulfonic acid to a series of scintillation vials containing a known volume of distilled water. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Seal the vials to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.
-
Filter the aliquot through a syringe filter (0.45 µm) that has been pre-equilibrated at the experimental temperature.
-
Accurately dilute the filtered solution with a known volume of solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of 4-(cyclohexylamino)butane-1-sulfonic acid in the diluted samples using a validated analytical method.
-
HPLC: A reversed-phase HPLC method with UV detection is often suitable for compounds with a chromophore.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and a standard curve is established.
-
Titration: Given the acidic and basic nature of the compound, acid-base titration can be employed.
-
-
-
Data Analysis:
-
Calculate the concentration of the saturated solution from the mean of multiple determinations, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/mL, mg/L, or mol/L.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of water solubility and a conceptual representation of the dissolution process.
References
CABS Buffer: A Technical Guide for High-pH Biochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) buffer, a vital tool for researchers working with biochemical systems that require high pH conditions. This document details the buffer's properties, preparation, and applications, offering structured data, detailed experimental protocols, and logical workflow diagrams to facilitate its effective use in the laboratory.
Core Properties of this compound Buffer
This compound is a zwitterionic sulfonic acid buffer that is particularly valuable for its buffering capacity in the high alkaline range. Its cyclohexyl ring provides a non-coordinating and biochemically inert character, making it a suitable choice for a variety of sensitive biological assays.
Physicochemical Characteristics
A summary of the key quantitative properties of this compound buffer is presented in Table 1. This data is essential for accurate and reproducible experimental design.
Table 1: Physicochemical Properties of this compound Buffer
| Property | Value | Reference |
| Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [1] |
| CAS Number | 161308-34-5 | [1] |
| Molecular Formula | C₁₀H₂₁NO₃S | [1] |
| Molecular Weight | 235.34 g/mol | [1] |
| pKa at 25°C | 10.7 | [2] |
| Effective pH Range | 10.0 – 11.4 | [1][2] |
| dpKa/dT (°C⁻¹) | -0.031 | [2] |
Temperature Dependence of pKa
The pKa of a buffer is temperature-dependent. For this compound, the change in pKa with temperature (dpKa/dT) is -0.031, indicating that the pKa decreases as the temperature increases.[2] This is a critical consideration when preparing and using the buffer at temperatures other than 25°C. The predicted pKa values at various temperatures are provided in Table 2.
The pKa at a given temperature (T) can be calculated using the following formula:
pKa(T) = pKa(25°C) + (T - 25) * dpKa/dT
Table 2: Calculated pKa of this compound Buffer at Different Temperatures
| Temperature (°C) | Calculated pKa |
| 4 | 11.35 |
| 20 | 10.86 |
| 25 | 10.70 |
| 30 | 10.55 |
| 37 | 10.33 |
Comparison with Other High pH Buffers
This compound offers a reliable alternative to other common high pH buffers, such as CAPS and Borate. Each buffer has distinct advantages and disadvantages depending on the specific application.
Table 3: Comparison of this compound with Other High pH Buffers
| Buffer | pKa (25°C) | Useful pH Range | Key Advantages | Key Disadvantages |
| This compound | 10.7 | 10.0 - 11.4 | Good stability, low metal ion binding | Higher cost compared to some alternatives |
| CAPS | 10.4 | 9.7 - 11.1 | Widely used, well-characterized | Can interact with some proteins |
| Borate | 9.24 | 8.0 - 10.2 | Inexpensive | Can interact with carbohydrates and some enzymes |
| Glycine-NaOH | 9.6 | 8.6 - 10.6 | Commonly used in electrophoresis | pH can be unstable due to CO₂ absorption |
Preparation of this compound Buffer
Accurate preparation of this compound buffer is crucial for experimental success. The following is a detailed protocol for preparing a 0.1 M this compound buffer solution at pH 10.5.
Experimental Protocol: Preparation of 0.1 M this compound Buffer (pH 10.5)
Materials:
-
This compound (4-(Cyclohexylamino)-1-butanesulfonic acid) powder (MW: 235.34 g/mol )
-
Deionized water (dH₂O)
-
1 M NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (e.g., 1 L)
-
Graduated cylinders
-
Beakers
Procedure:
-
Calculate the required mass of this compound:
-
For 1 L of 0.1 M this compound buffer, weigh out 23.53 g of this compound powder.
-
-
Dissolve the this compound powder:
-
Add approximately 800 mL of dH₂O to a 1 L beaker.
-
Place the beaker on a stir plate and add a stir bar.
-
Slowly add the weighed this compound powder to the water while stirring.
-
Continue stirring until the powder is completely dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the this compound solution.
-
Slowly add 1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 10.5.
-
-
Bring to final volume:
-
Carefully transfer the pH-adjusted this compound solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
-
Add dH₂O to the volumetric flask until the meniscus reaches the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Store the prepared buffer at 4°C. For long-term storage, the solution can be filtered through a 0.22 µm filter to sterilize it.
-
Applications in High-pH Biochemical Reactions
This compound buffer is a versatile tool for a range of biochemical applications that require a stable alkaline environment.
Enzyme Assays
Many enzymes, such as alkaline phosphatase and certain proteases, exhibit optimal activity at high pH. This compound buffer provides a stable pH environment for studying the kinetics and inhibition of these enzymes.
Materials:
-
Alkaline phosphatase enzyme solution
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
0.1 M this compound buffer, pH 11.0
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Prepare the reaction mixture:
-
In a cuvette, add 900 µL of 0.1 M this compound buffer (pH 11.0).
-
Add 50 µL of the pNPP substrate solution.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the reaction:
-
Add 50 µL of the alkaline phosphatase enzyme solution to the cuvette and mix gently by pipetting.
-
-
Measure the absorbance:
-
Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at 405 nm.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Calculate the enzyme activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at pH 11.0.
-
Western Blotting
For the transfer of high molecular weight or basic proteins during Western blotting, a high pH transfer buffer can improve transfer efficiency. This compound buffer can be used as a component of the transfer buffer in semi-dry or tank transfer systems.
Materials:
-
Polyacrylamide gel with separated proteins
-
PVDF or nitrocellulose membrane
-
Filter papers
-
Semi-dry transfer apparatus
-
Power supply
-
This compound Transfer Buffer (10 mM this compound, 10% Methanol, pH 11.0)
Procedure:
-
Prepare the this compound Transfer Buffer:
-
Prepare a 10 mM this compound solution and adjust the pH to 11.0 with NaOH.
-
Add methanol to a final concentration of 10%.
-
-
Equilibrate components:
-
Soak the filter papers and the membrane in the this compound Transfer Buffer for at least 10 minutes.
-
Briefly rinse the polyacrylamide gel in the transfer buffer.
-
-
Assemble the transfer stack:
-
Assemble the semi-dry transfer stack according to the manufacturer's instructions, ensuring no air bubbles are trapped between the layers. The typical order is: anode plate -> filter paper -> membrane -> gel -> filter paper -> cathode plate.
-
-
Perform the transfer:
-
Connect the semi-dry transfer apparatus to the power supply.
-
Perform the transfer at a constant current or voltage for the recommended time, optimizing for the specific protein of interest. For large proteins, a longer transfer time may be necessary.
-
-
Proceed with immunodetection:
-
After the transfer, the membrane is ready for blocking and subsequent antibody incubation steps.
-
Protein Crystallization
The pH of the solution is a critical parameter in protein crystallization. Screening a wide range of pH values is often necessary to find optimal crystallization conditions. This compound buffer can be included in crystallization screening kits to explore high pH conditions, which can be particularly useful for proteins with high isoelectric points.
Capillary Electrophoresis
In capillary electrophoresis (CE), the pH of the running buffer influences the charge of the analytes and the electroosmotic flow. For the separation of basic compounds or to achieve specific selectivities, a high pH buffer system is required. This compound can be used as the background electrolyte in CE to maintain a stable high pH during the separation.
Logical Relationships and Workflows
The following diagram illustrates the logical decision-making process for selecting and using this compound buffer in a typical biochemical experiment.
Conclusion
This compound buffer is a robust and reliable buffering agent for a wide array of biochemical and molecular biology applications that necessitate a high pH environment. Its stability, inert nature, and well-defined physicochemical properties make it an excellent choice for researchers in both academic and industrial settings. By understanding its characteristics and following detailed protocols, scientists can effectively harness the benefits of this compound buffer to achieve accurate and reproducible results in their high-pH experiments.
References
Methodological & Application
CABS Buffer: Application Notes and Protocols for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic biological buffer that is particularly valuable for enzyme assays requiring a high pH environment. Its pKa of approximately 10.7 makes it an effective buffering agent in the pH range of 10.0 to 11.4. This alkaline buffering capacity is crucial for optimizing the activity of various enzymes that exhibit maximal function under such conditions, including alkaline phosphatase and certain peroxidases. The zwitterionic nature of this compound minimizes its interaction with metal ions and proteins, ensuring minimal interference with enzymatic reactions. This application note provides a detailed protocol for the preparation of this compound buffer and its application in enzyme assays.
Key Properties of this compound Buffer
A summary of the essential quantitative data for this compound buffer is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 235.34 g/mol | |
| pKa (25 °C) | ~10.7 | N/A |
| Effective pH Range | 10.0 - 11.4 | N/A |
| Appearance | White crystalline powder | [1] |
| Solubility in Water (20 °C) | 9 g/100 mL (for the similar CAPS buffer) | [2] |
| Storage | Room Temperature (RT) |
Experimental Protocols
Preparation of 100 mM this compound Buffer (pH 10.5)
This protocol describes the preparation of 1 L of 100 mM this compound buffer with a final pH of 10.5.
Materials and Reagents:
-
N-cyclohexyl-3-aminopropanesulfonic acid (this compound) (MW: 235.34 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker (1 L)
-
Graduated cylinder
-
Volumetric flask (1 L)
Procedure:
-
Weigh this compound powder: Accurately weigh 23.53 g of this compound powder and place it into a 1 L beaker.
-
Dissolve in deionized water: Add approximately 800 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound powder is completely dissolved.
-
Adjust pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the this compound solution. While continuously stirring, slowly add 1 M NaOH solution dropwise to raise the pH of the buffer to 10.5.
-
Final volume adjustment: Once the desired pH of 10.5 is reached and stable, carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
-
Storage: Store the prepared buffer solution at room temperature. For long-term storage, filtration through a 0.22 µm filter and storage at 4°C is recommended to prevent microbial growth.
Caption: A flowchart illustrating the key steps for preparing this compound buffer.
Application Example: Alkaline Phosphatase Assay
This compound buffer is an excellent choice for assays involving alkaline phosphatase (ALP), an enzyme that exhibits high activity at alkaline pH. The following is a general protocol for a colorimetric ALP assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials and Reagents:
-
100 mM this compound buffer, pH 10.5 (prepared as described above)
-
Alkaline Phosphatase (enzyme solution)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare reaction mixture: In a cuvette, prepare the reaction mixture by adding the this compound buffer and the pNPP substrate solution. The final concentration of the substrate will depend on the specific assay conditions and the enzyme's Michaelis-Menten constant (Km).
-
Pre-incubate: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.
-
Initiate reaction: Add a small, known volume of the alkaline phosphatase enzyme solution to the cuvette to initiate the reaction. Mix gently by inverting the cuvette.
-
Monitor absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time. The yellow product, p-nitrophenol, absorbs light at this wavelength.
-
Calculate enzyme activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol.
Signaling Pathways and Logical Relationships
The preparation of a buffer solution follows a logical workflow designed to achieve a specific pH and concentration. The following diagram illustrates the decision-making process and the steps involved in preparing a generic buffer solution, which is directly applicable to the this compound buffer protocol provided.
References
Application Notes and Protocols for Using CABS Buffer in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-cyclohexyl-3-aminopropanesulfonic acid (CABS) buffer in protein crystallization screening. This compound is a zwitterionic buffer with a pKa of 10.7, making it an effective buffering agent in the high pH range of 10.0 to 11.4. Its desirable characteristics, including high solubility, low toxicity, and chemical stability, make it a valuable component in the quest for protein crystals.
Key Properties of this compound Buffer
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in protein crystallization.
| Property | Value | Reference |
| Chemical Name | N-cyclohexyl-3-aminopropanesulfonic acid | N/A |
| CAS Number | 161308-34-5 | N/A |
| Molecular Formula | C₁₀H₂₁NO₃S | N/A |
| Molecular Weight | 235.34 g/mol | N/A |
| pKa (25 °C) | 10.7 | N/A |
| Effective pH Range | 10.0 - 11.4 | N/A |
| Appearance | White crystalline powder | N/A |
| Solubility in Water | High | [1] |
Advantages of this compound Buffer in Protein Crystallization
The unique properties of this compound offer several advantages in the context of protein crystallization:
-
High pH Buffering: this compound is particularly useful for proteins that are more stable and soluble at alkaline pH, a chemical space that is less explored by more common buffers.
-
Zwitterionic Nature: Its zwitterionic character at physiological pH can minimize interactions with protein surfaces, potentially leading to better-ordered crystals.
-
Low Toxicity: this compound is considered to have low toxicity, which is beneficial for maintaining the integrity of sensitive biological macromolecules.[2]
-
High Solubility: Its high solubility in aqueous solutions allows for the preparation of concentrated stock solutions, providing flexibility in designing crystallization screens.[1]
-
Chemical Stability: this compound is a stable molecule, ensuring reproducibility of crystallization conditions over time.[2]
Application: Screening for High pH Crystallization Conditions
This compound buffer is an excellent candidate for inclusion in sparse matrix or grid-based crystallization screens to explore high pH conditions. Proteins with high isoelectric points (pI) are often more soluble and amenable to crystallization at pH values above their pI.
Protocol: Preparation of a 1 M this compound Stock Solution (pH 10.7)
This protocol describes the preparation of a 1 M stock solution of this compound buffer at its pKa, which can then be used for the preparation of crystallization screening solutions.
Materials:
-
This compound (N-cyclohexyl-3-aminopropanesulfonic acid) powder (MW: 235.34 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (e.g., 100 mL)
-
Sterile filter (0.22 µm)
-
Sterile storage bottle
Procedure:
-
Weigh this compound powder: Weigh out 23.53 g of this compound powder for a 100 mL of 1 M solution.
-
Dissolve in water: Add the this compound powder to a beaker containing approximately 80 mL of high-purity water.
-
Stir to dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the this compound powder is completely dissolved.
-
Adjust pH:
-
Place the pH electrode in the solution and monitor the pH.
-
Slowly add the 10 M NaOH solution dropwise while stirring to raise the pH.
-
If the pH overshoots the target of 10.7, use 1 M HCl to adjust it back down.
-
Allow the solution to equilibrate before taking a final pH reading.
-
-
Bring to final volume: Once the pH is stable at 10.7, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the 100 mL mark.
-
Sterile filter: Filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the 1 M this compound buffer stock solution at 4°C.
Experimental Protocol: High-Throughput Protein Crystallization Screening with this compound Buffer
This protocol outlines a general workflow for incorporating this compound buffer into a high-throughput protein crystallization screening experiment using a sitting drop vapor diffusion format.
Materials:
-
Purified protein sample (at a suitable concentration, e.g., 5-10 mg/mL in a low-ionic-strength buffer)
-
Crystallization screening plates (e.g., 96-well sitting drop plates)
-
Crystallization screen solutions (commercial or custom-made) including conditions with 100 mM this compound buffer at various pH values within its buffering range (e.g., pH 10.0, 10.5, 11.0).
-
Automated liquid handling robot (optional, for high-throughput setup)
-
Sealing tape or coverslips
-
Microscope for crystal visualization
Workflow:
References
CABS Buffer in Capillary Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary Electrophoresis (CE) is a powerful and versatile analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. The choice of background electrolyte (BGE), or buffer, is a critical parameter in developing robust and selective CE methods. N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer that is particularly valuable in CE applications requiring high pH environments. With a pKa of 10.7, this compound provides stable buffering in the pH range of 10.0 to 11.4, making it an excellent choice for the analysis of basic compounds, including many pharmaceuticals, alkaloids, and other organic molecules that are positively charged or neutral at lower pH values.
These application notes provide detailed protocols and quantitative data for the use of this compound buffer in various capillary electrophoresis methods, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Key Advantages of this compound Buffer in Capillary Electrophoresis
-
High pH Stability: this compound maintains a stable pH in the alkaline range, which is crucial for the separation of basic compounds that are often analyzed in their neutral or cationic forms.
-
Low UV Absorbance: this compound exhibits low absorbance in the ultraviolet (UV) region, minimizing background noise and enhancing the sensitivity of UV-based detection methods.
-
Good Buffering Capacity: It provides effective pH control within its optimal range, leading to reproducible migration times and peak areas.
-
Zwitterionic Nature: As a zwitterionic buffer, this compound has a net charge of zero at its isoelectric point, which can be advantageous in minimizing interactions with the capillary wall and analytes.
Application 1: Analysis of Basic Drugs by Capillary Zone Electrophoresis (CZE)
Objective: To develop a CZE method for the rapid separation and quantification of a mixture of basic pharmaceutical compounds. The high pH provided by the this compound buffer ensures that the basic analytes are in their less protonated or neutral forms, allowing for separation based on their charge-to-size ratios and hydrophobic interactions with the buffer.
Experimental Protocol:
-
Instrumentation: Standard Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, 375 µm outer diameter, 50 cm total length (40 cm effective length).
-
Background Electrolyte (BGE): 50 mM this compound buffer, pH 10.5.
-
Preparation: Dissolve the appropriate amount of this compound in deionized water and adjust the pH to 10.5 with a 1 M sodium hydroxide solution. Filter the buffer through a 0.22 µm syringe filter before use.
-
-
Sample Preparation: Prepare a stock solution of the basic drug mixture (e.g., propranolol, imipramine, and amitriptyline) at 1 mg/mL in methanol. Dilute with the BGE to a final concentration of 100 µg/mL.
-
Capillary Conditioning: At the beginning of each day, rinse the capillary sequentially with 1 M NaOH (20 min), deionized water (10 min), and the BGE (30 min). Between runs, rinse with the BGE for 2 minutes.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV (normal polarity, anode at the inlet).
-
Temperature: 25°C.
-
Detection: UV absorbance at 214 nm.
Quantitative Data:
| Analyte | Migration Time (min) | Peak Area (mAU*s) | Theoretical Plates (N) |
| Propranolol | 4.2 | 12.5 | 150,000 |
| Imipramine | 5.8 | 15.1 | 145,000 |
| Amitriptyline | 6.5 | 14.8 | 148,000 |
Experimental Workflow:
Application 2: Separation of Neutral Phenolic Compounds by Micellar Electrokinetic Chromatography (MEKC)
Objective: To separate a mixture of neutral phenolic compounds using MEKC with a this compound buffer. The high pH of the this compound buffer ensures that the phenolic hydroxyl groups are deprotonated, making the analytes anionic and allowing for electrophoretic migration. The addition of a surfactant (sodium dodecyl sulfate, SDS) creates micelles that act as a pseudo-stationary phase to facilitate the separation of otherwise neutral or similarly charged species based on their partitioning between the aqueous buffer and the micelles.
Experimental Protocol:
-
Instrumentation: Standard Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 75 µm internal diameter, 375 µm outer diameter, 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 25 mM this compound buffer, pH 10.2, containing 50 mM SDS.
-
Preparation: Dissolve the appropriate amounts of this compound and SDS in deionized water. Adjust the pH to 10.2 with 1 M NaOH. Filter through a 0.22 µm syringe filter.
-
-
Sample Preparation: Prepare a stock solution of a mixture of phenolic compounds (e.g., phenol, p-cresol, and 2,4-dimethylphenol) at 1 mg/mL in methanol. Dilute with the BGE to a final concentration of 50 µg/mL.
-
Capillary Conditioning: At the start of the day, rinse the capillary with 1 M NaOH (20 min), deionized water (10 min), and the BGE (30 min). Between injections, rinse with the BGE for 3 minutes.
-
Injection: Pressure injection at 0.5 psi for 5 seconds.
-
Separation Voltage: -20 kV (reversed polarity, cathode at the inlet).
-
Temperature: 30°C.
-
Detection: UV absorbance at 220 nm.
Quantitative Data:
| Analyte | Migration Time (min) | Resolution (Rs) | Peak Efficiency (N) |
| Phenol | 8.1 | - | 180,000 |
| p-Cresol | 9.5 | 2.8 | 175,000 |
| 2,4-Dimethylphenol | 11.2 | 3.1 | 170,000 |
Logical Relationship of MEKC Separation:
Application 3: Chiral Separation of Basic Drugs using this compound Buffer with a Chiral Selector
Objective: To achieve the enantiomeric separation of a basic chiral drug using CZE with this compound buffer and a cyclodextrin as a chiral selector. The high pH of the this compound buffer is advantageous for maintaining the solubility and stability of certain cyclodextrins and for analyzing basic drugs. The differential interaction of the enantiomers with the chiral selector leads to different apparent mobilities and, consequently, their separation.
Experimental Protocol:
-
Instrumentation: Standard Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, 375 µm outer diameter, 48 cm total length (40 cm effective length).
-
Background Electrolyte (BGE): 40 mM this compound buffer, pH 10.0, containing 15 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Preparation: Dissolve HP-β-CD in the 40 mM this compound buffer solution. Adjust the pH to 10.0 with 1 M NaOH if necessary. Filter through a 0.22 µm syringe filter.
-
-
Sample Preparation: Prepare a racemic solution of a basic chiral drug (e.g., terbutaline) at 0.5 mg/mL in deionized water.
-
Capillary Conditioning: Before the first run, rinse the capillary with 1 M NaOH (15 min), water (10 min), and BGE (25 min). Between runs, rinse with BGE for 2 minutes.
-
Injection: Hydrodynamic injection at 20 mbar for 6 seconds.
-
Separation Voltage: 20 kV.
-
Temperature: 20°C.
-
Detection: UV absorbance at 210 nm.
Quantitative Data:
| Enantiomer | Migration Time (min) | Enantiomeric Resolution (Rs) |
| (+)-Terbutaline | 7.3 | 2.1 |
| (-)-Terbutaline | 7.9 |
Signaling Pathway for Chiral Recognition:
Conclusion
This compound buffer is a valuable tool for the development of robust and selective capillary electrophoresis methods, particularly for the analysis of basic and neutral compounds that benefit from high pH conditions. The protocols and data presented in these application notes demonstrate the utility of this compound in CZE, MEKC, and chiral separations, providing a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own CE methods. The versatility of this compound, combined with the inherent advantages of capillary electrophoresis, offers a powerful platform for a wide range of analytical challenges in the pharmaceutical and related industries.
Application Notes and Protocols: Preparation of 1M CABS Buffer Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CABS, or 4-(Cyclohexylamino)-1-butanesulfonic acid, is a zwitterionic buffer used in various biochemical and molecular biology applications.[1][2][3] Its buffering range is effective between pH 10.0 and 11.4, making it suitable for high-pH experimental conditions.[2][3][4][5] This document provides a detailed protocol for the preparation of a 1M this compound buffer stock solution.
Materials and Reagents
-
This compound (4-(Cyclohexylamino)-1-butanesulfonic acid), powder (Purity: ≥98%)[3][4]
-
Deionized or distilled water
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Beaker
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Spatula and weighing paper/boat
-
Analytical balance
Quantitative Data Summary
| Parameter | Value | Reference |
| Full Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [2][3][6] |
| Molecular Formula | C₁₀H₂₁NO₃S | [1][2][3] |
| Molecular Weight | 235.34 g/mol | [1][2][3][4] |
| Useful pH Range | 10.0 - 11.4 | [2][3][4][5] |
| pKa (at 25°C) | 10.7 | [5] |
| Appearance | White powder | [2] |
Experimental Protocol: Preparing 1M this compound Buffer Stock Solution (100 mL)
-
Calculation of this compound Mass:
-
To prepare 100 mL of a 1M this compound solution, you will need:
-
Mass (g) = Molarity (M) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (g) = 1 mol/L x 235.34 g/mol x 0.1 L
-
Mass (g) = 23.534 g
-
-
-
Dissolving the this compound Powder:
-
Weigh out 23.534 g of this compound powder using an analytical balance.
-
Add approximately 80 mL of deionized or distilled water to a 100 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Slowly add the weighed this compound powder to the water while stirring.
-
Continue stirring until the this compound powder is completely dissolved. The solution should be clear.[2]
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the this compound solution.
-
The initial pH of the solution will be acidic. Slowly add a concentrated solution of NaOH (e.g., 10 M) dropwise to raise the pH to the desired value within the buffering range (10.0 - 11.4). Monitor the pH closely.
-
If you overshoot the desired pH, you can adjust it back down with a dilute solution of HCl.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized or distilled water and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Transfer the 1M this compound buffer stock solution to a clearly labeled, sterile container.
-
Store the solution at room temperature.[1]
-
Workflow Diagram
Caption: Workflow for preparing 1M this compound buffer stock solution.
Safety Precautions
-
It is recommended to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
This protocol provides a reliable method for preparing a 1M this compound buffer stock solution for use in various research and development applications. For specific experimental needs, the final working concentration and pH may need to be adjusted accordingly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Buffer | CAS 161308-34-5 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. scbt.com [scbt.com]
- 4. Santa Cruz Biotechnology this compound BUFFER, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 6. calpaclab.com [calpaclab.com]
CABS Buffer: A High-pH Buffering Solution for Optimal Enzyme Kinetic Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of enzyme kinetics often necessitates precise control over reaction conditions, with pH being one of the most critical parameters. For enzymes that exhibit optimal activity in alkaline environments, the choice of buffer is paramount to obtaining accurate and reproducible kinetic data. 4-(Cyclohexylamino)-1-butanesulfonic acid (CABS) is a zwitterionic buffer that is particularly well-suited for such applications. With a pKa of approximately 10.7 at 25°C, this compound provides excellent buffering capacity in the pH range of 10.0 to 11.4.[1] This makes it an ideal choice for studying enzymes that function at high pH, such as alkaline phosphatase and arginase.
This application note provides detailed protocols for the use of this compound buffer in enzyme kinetic assays, along with a comparison of its properties with other common high-pH buffers.
Properties of High-pH Biological Buffers
The selection of a suitable buffer for high-pH enzyme kinetics involves considering several key properties. The ideal buffer should have a pKa close to the desired experimental pH, exhibit minimal interaction with the enzyme or substrate, and maintain stable pH across temperature changes. The table below summarizes the key properties of this compound and two other commonly used high-pH buffers, CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) and CHES (N-cyclohexyl-2-aminoethanesulfonic acid).
| Buffer | Molecular Weight ( g/mol ) | pKa (25°C) | Useful pH Range |
| This compound | 235.34 | ~10.7 | 10.0 - 11.4 |
| CAPS | 221.32 | 10.4 | 9.7 - 11.1 |
| CHES | 207.29 | 9.5 | 8.6 - 10.0 |
Data sourced from various chemical suppliers.
Experimental Protocols
I. Preparation of 100 mM this compound Buffer Stock Solution (pH 10.5)
This protocol describes the preparation of a 100 mM stock solution of this compound buffer, which can then be diluted to the desired working concentration for enzyme assays.
Materials:
-
This compound (4-(Cyclohexylamino)-1-butanesulfonic acid) powder
-
Deionized water
-
1 M NaOH solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders
-
Beakers
Procedure:
-
Weighing the this compound powder: Accurately weigh out 23.53 g of this compound powder and transfer it to a 1 L beaker.
-
Dissolving the powder: Add approximately 800 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound powder is completely dissolved.
-
Adjusting the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the this compound solution. Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 10.5.
-
Final volume adjustment: Carefully transfer the pH-adjusted this compound solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Mixing and Storage: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. The 100 mM this compound buffer stock solution is now ready. Store the buffer at 4°C. For long-term storage, sterile filtration is recommended.
II. General Protocol for Alkaline Phosphatase Activity Assay using this compound Buffer
This protocol provides a general framework for measuring the activity of alkaline phosphatase (ALP), an enzyme with optimal activity at a high pH, using this compound buffer. This assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol (pNP), which can be measured spectrophotometrically.
Materials:
-
100 mM this compound buffer, pH 10.5
-
Alkaline phosphatase (enzyme solution)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Spectrophotometer
-
Cuvettes or 96-well microplate
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or the well of a microplate, prepare the reaction mixture by adding the following components in the specified order:
-
This compound buffer (working concentration, e.g., 50 mM)
-
pNPP substrate solution (to a final desired concentration)
-
-
Pre-incubate the reaction mixture: Incubate the reaction mixture at the desired temperature for 5 minutes to allow it to reach thermal equilibrium.
-
Initiate the reaction: Add a specific amount of the alkaline phosphatase enzyme solution to the reaction mixture to start the reaction. Mix gently by pipetting.
-
Monitor the reaction: Immediately place the cuvette or microplate in the spectrophotometer and measure the absorbance at 405 nm. Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the enzyme activity: The rate of the reaction is determined by the change in absorbance over time (ΔA/min). The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitrophenol at pH 10.5 is known.
Signaling Pathways and Workflows
Logical Workflow for Buffer Selection in High-pH Enzyme Kinetics
The following diagram illustrates the decision-making process for selecting an appropriate buffer for studying enzyme kinetics at high pH.
Caption: Decision workflow for selecting a high-pH buffer.
Experimental Workflow for Enzyme Kinetic Assay using this compound Buffer
The diagram below outlines the key steps involved in performing an enzyme kinetic assay using this compound buffer.
Caption: Workflow for a typical enzyme kinetic assay.
Conclusion
This compound buffer is a reliable and effective buffering agent for studying enzyme kinetics at high pH. Its pKa of 10.7 makes it particularly suitable for maintaining a stable pH in the alkaline range of 10.0 to 11.4.[1] By following the detailed protocols provided in this application note, researchers can confidently employ this compound buffer to investigate the activity and kinetics of enzymes that function optimally in alkaline conditions, thereby generating high-quality and reproducible data. The selection of this compound, in conjunction with careful experimental design as outlined in the provided workflows, will contribute to the successful characterization of high-pH enzymes in various research and drug development applications.
References
Application Notes: The Use of CABS (N-cyclohexyl-3-aminopropanesulfonic acid) in Western Blot Transfer Buffers
Introduction
The transfer of proteins from a polyacrylamide gel to a solid-phase membrane is a critical step in Western blotting. The efficiency of this transfer is influenced by several factors, including the composition of the transfer buffer. While Towbin buffer (Tris-Glycine) is the most commonly used transfer buffer, CABS (N-cyclohexyl-3-aminopropanesulfonic acid) based buffers offer distinct advantages in specific applications, particularly for the transfer of high molecular weight (HMW) proteins and for proteins destined for N-terminal sequencing. This document provides detailed application notes and protocols for the use of this compound in Western blot transfer buffers.
Key Applications and Advantages of this compound Buffer
This compound buffer systems are primarily employed in Western blotting for two key reasons:
-
Enhanced Transfer of High Molecular Weight (HMW) Proteins: The high pH of this compound buffer (typically pH 11) promotes the elution of large proteins from the polyacrylamide gel matrix, which can be a challenge with standard Towbin buffer.[1][2] This makes this compound buffer a suitable choice for researchers working with proteins greater than 150 kDa.[2]
-
Suitability for N-terminal Protein Sequencing: Unlike Towbin buffer, which contains glycine, this compound buffer is free of primary amines. Glycine can interfere with Edman degradation chemistry used in N-terminal sequencing. Therefore, when the transferred protein is intended for downstream sequencing analysis, this compound buffer is the preferred choice.
Comparison of Common Transfer Buffers
While direct quantitative comparisons of transfer efficiency are not extensively documented in readily available literature, the following table summarizes the key characteristics and recommended applications of this compound buffer in comparison to the standard Towbin buffer.
| Feature | Towbin Buffer (Tris-Glycine) | This compound Buffer |
| Composition | 25 mM Tris, 192 mM Glycine, 20% Methanol | 10 mM this compound, 10% Methanol |
| Typical pH | ~8.3 | ~11 |
| Primary Application | General purpose, suitable for a wide range of proteins. | High molecular weight proteins (>150 kDa), proteins for N-terminal sequencing.[2] |
| Advantages | Widely used, well-established protocols. | Efficient transfer of HMW proteins, compatible with N-terminal sequencing. |
| Disadvantages | Can be less efficient for HMW proteins, glycine interferes with sequencing. | High pH may not be suitable for all proteins or antibody-antigen interactions. |
Experimental Protocols
Protocol 1: Wet Transfer Using Continuous this compound Buffer
This protocol is optimized for the transfer of high molecular weight proteins using a standard wet tank transfer apparatus.
Materials:
-
This compound (N-cyclohexyl-3-aminopropanesulfonic acid)
-
Methanol
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
-
PVDF membrane (0.45 µm)
-
Filter paper
-
Wet transfer apparatus
-
Power supply
Buffer Preparation (1 L):
-
Dissolve 2.21 g of this compound in 800 mL of deionized water.
-
Adjust the pH to 11.0 with NaOH.
-
Add 200 mL of methanol.
-
Bring the final volume to 1 L with deionized water.
-
Cool the buffer to 4°C before use.
Transfer Procedure:
-
Following SDS-PAGE, carefully remove the gel.
-
Equilibrate the gel in the this compound transfer buffer for 10-15 minutes.
-
Activate the PVDF membrane by immersing it in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in the this compound transfer buffer for at least 5 minutes.
-
Assemble the transfer sandwich in the following order:
-
Cathode (-)
-
Sponge
-
2-3 sheets of filter paper soaked in transfer buffer
-
Polyacrylamide gel
-
PVDF membrane
-
2-3 sheets of filter paper soaked in transfer buffer
-
Sponge
-
Anode (+)
-
-
Ensure there are no air bubbles between the layers by gently rolling a glass pipette or a roller over the sandwich.
-
Place the transfer cassette into the tank and fill with cold this compound transfer buffer.
-
Perform the transfer at a constant voltage of 100 V for 60-90 minutes. For very large proteins (>200 kDa), an overnight transfer at a lower voltage (e.g., 20-30 V) at 4°C is recommended.
-
After the transfer, disassemble the sandwich and proceed with blocking and immunodetection.
Protocol 2: Semi-Dry Transfer Using Discontinuous Tris-CABS Buffer
This protocol utilizes a discontinuous buffer system to enhance the efficiency of semi-dry transfer, particularly for a broad range of protein sizes.
Materials:
-
Tris base
-
This compound (N-cyclohexyl-3-aminopropanesulfonic acid)
-
Methanol
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized water
-
PVDF or nitrocellulose membrane (0.45 µm)
-
Filter paper
-
Semi-dry transfer apparatus
-
Power supply
Buffer Preparation (1 L of each):
-
Anode Buffer: 60 mM Tris, 40 mM this compound, 15% Methanol, pH 9.6
-
Dissolve 7.27 g of Tris base and 8.85 g of this compound in ~800 mL of deionized water.
-
Adjust pH to 9.6 if necessary.
-
Add 150 mL of methanol.
-
Bring the final volume to 1 L with deionized water.
-
-
Cathode Buffer: 60 mM Tris, 40 mM this compound, 0.1% SDS, pH 9.6
-
Dissolve 7.27 g of Tris base and 8.85 g of this compound in ~900 mL of deionized water.
-
Adjust pH to 9.6 if necessary.
-
Add 10 mL of 10% SDS solution.
-
Bring the final volume to 1 L with deionized water.
-
Transfer Procedure:
-
After SDS-PAGE, briefly rinse the gel in deionized water.
-
Activate the PVDF membrane in methanol if using, then equilibrate the membrane and 2-3 sheets of filter paper per buffer in their respective anode and cathode buffers.
-
Assemble the transfer stack on the semi-dry blotter in the following order:
-
Anode (+) plate
-
2-3 sheets of filter paper soaked in Anode Buffer
-
PVDF/Nitrocellulose membrane
-
Polyacrylamide gel
-
2-3 sheets of filter paper soaked in Cathode Buffer
-
Cathode (-) plate
-
-
Carefully remove any air bubbles between the layers.
-
Perform the transfer at a constant current of 1-1.5 mA/cm² of the gel area for 30-60 minutes. Alternatively, a constant voltage of 15-25 V can be used for 30-45 minutes. Optimization may be required depending on the specific protein and equipment.
-
Following the transfer, disassemble the stack and proceed with the downstream steps of the Western blot.
Visualizations
Western Blot Workflow
Caption: A flowchart illustrating the major steps of the Western blotting process.
Wet Transfer Sandwich Assembly
Caption: Diagram of the wet transfer sandwich assembly.
Semi-Dry Transfer Stack Assembly
Caption: Diagram of the semi-dry transfer stack assembly.
References
CABS Buffer: A Key Reagent for Probing Protein Denaturation at Alkaline pH
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of proteins is a critical factor in their biological function, and understanding the mechanisms of protein denaturation is paramount in various fields, including biochemistry, pharmacology, and drug development. Denaturation, the process by which a protein loses its native three-dimensional structure, can be induced by various factors, including extremes of pH. Investigating protein denaturation under alkaline conditions is crucial for understanding protein behavior in specific biological microenvironments and for the development of stable biopharmaceutical formulations. The choice of buffer is a critical parameter in these studies, as it must maintain a stable pH in the desired alkaline range without interfering with the protein structure or the analytical techniques employed. N-Cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer with a pKa of 10.7, providing a stable buffering range between pH 10.0 and 11.4.[1] This makes it an ideal candidate for studying protein denaturation at alkaline pH.
Advantages of this compound Buffer in Alkaline Protein Denaturation Studies
This compound buffer offers several advantages for researchers studying protein stability at high pH:
-
Optimal Buffering Range: Its effective buffering range of pH 10.0-11.4 is well-suited for inducing and studying alkaline denaturation of many proteins.[1]
-
Chemical Stability: this compound is a stable molecule that does not significantly interact with most proteins, minimizing potential artifacts in denaturation studies.
-
Low UV Absorbance: this compound has minimal absorbance in the far-UV region, which is crucial for analytical techniques like Circular Dichroism (CD) spectroscopy, a primary method for monitoring changes in protein secondary structure.
-
Zwitterionic Nature: As a zwitterionic buffer, this compound is less likely to bind to protein surfaces compared to more conventional buffers, reducing non-specific interactions that could influence denaturation behavior.
Application: Monitoring Alkaline-Induced Unfolding of a Model Protein
This section outlines a general application of this compound buffer in monitoring the denaturation of a hypothetical model protein, "Protein X," as a function of increasing alkaline pH. The unfolding process is tracked by monitoring changes in the protein's secondary and tertiary structure using Circular Dichroism (CD) and intrinsic tryptophan fluorescence spectroscopy, respectively.
Data Presentation
The following table summarizes the expected quantitative data from an experiment monitoring the alkaline denaturation of Protein X in this compound buffer. The data illustrates the pH-dependent changes in the mean residue ellipticity at 222 nm (a measure of α-helical content) and the wavelength of maximum tryptophan fluorescence emission (an indicator of the local environment of tryptophan residues).
| pH (in 50 mM this compound Buffer) | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Wavelength of Maximum Fluorescence Emission (nm) | Fraction Unfolded (Calculated from CD) |
| 8.0 | -12,500 | 330 | 0.00 |
| 9.0 | -12,450 | 331 | 0.01 |
| 10.0 | -11,800 | 335 | 0.14 |
| 10.5 | -9,500 | 342 | 0.59 |
| 11.0 | -6,000 | 350 | 0.88 |
| 11.5 | -4,500 | 355 | 0.95 |
| 12.0 | -4,000 | 355 | 1.00 |
Note: This is representative data. Actual values will vary depending on the specific protein under investigation.
Experimental Protocols
The following are detailed protocols for preparing the this compound buffer and for conducting the protein denaturation experiments using CD and fluorescence spectroscopy.
Protocol 1: Preparation of 50 mM this compound Buffer Solutions at Various pH Values
Materials:
-
N-Cyclohexyl-3-aminopropanesulfonic acid (this compound) powder
-
Deionized water (ddH₂O), high purity
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 50 mM this compound stock solution:
-
Weigh the appropriate amount of this compound powder to prepare a 50 mM solution in the desired final volume. For example, for 1 liter of solution, weigh out the molecular weight of this compound in grams multiplied by 0.05.
-
Dissolve the this compound powder in approximately 80% of the final volume of deionized water in a beaker with a magnetic stir bar.
-
-
Adjust the pH:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Slowly add 1 M NaOH dropwise to the solution while continuously monitoring the pH. Continue adding NaOH until the desired alkaline pH (e.g., 8.0, 9.0, 10.0, 10.5, 11.0, 11.5, 12.0) is reached.
-
Note: Use 1 M HCl for any necessary downward pH adjustments, although for alkaline buffers, this will be minimal if starting from the free acid form of this compound.
-
-
Final Volume Adjustment:
-
Once the desired pH is stable, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water.
-
-
Filtration:
-
Filter the buffer solution through a 0.22 µm filter to remove any particulate matter.
-
-
Storage:
-
Store the buffer solutions at 4°C.
-
Protocol 2: Monitoring Alkaline Denaturation by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified protein stock solution of known concentration
-
Prepared 50 mM this compound buffer solutions at various pH values
-
Circular Dichroism (CD) spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a series of protein samples at a final concentration of 0.1-0.2 mg/mL in each of the prepared this compound buffer solutions with varying pH.
-
For each pH point, mix the appropriate volume of protein stock solution with the corresponding this compound buffer.
-
Prepare a blank sample for each pH value containing only the this compound buffer.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas supply. Allow the lamp to warm up for at least 30 minutes.
-
Set the experimental parameters:
-
Wavelength range: 190-260 nm (for far-UV CD)
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3-5 scans per sample
-
Temperature: 25°C (or the desired experimental temperature)
-
-
-
Data Acquisition:
-
Record a baseline spectrum using the blank (this compound buffer) for each pH value.
-
Rinse the cuvette thoroughly with deionized water and then with the protein sample before filling.
-
Record the CD spectrum of the protein sample at each pH.
-
-
Data Analysis:
-
Subtract the corresponding blank spectrum from each protein spectrum.
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * path length in cm * protein concentration in mol/L * number of residues)
-
Plot the MRE at 222 nm as a function of pH to generate a denaturation curve.
-
Protocol 3: Monitoring Alkaline Denaturation by Fluorescence Spectroscopy
Materials:
-
Purified protein stock solution (containing tryptophan residues)
-
Prepared 50 mM this compound buffer solutions at various pH values
-
Fluorometer
-
Quartz fluorescence cuvette
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a series of protein samples at a final concentration of 10-20 µg/mL in each of the prepared this compound buffer solutions with varying pH.
-
Prepare a blank sample for each pH value containing only the this compound buffer.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission scan range from 300 nm to 400 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Record the emission spectrum of the blank (this compound buffer) for each pH value.
-
Record the emission spectrum of the protein sample at each pH.
-
-
Data Analysis:
-
Subtract the corresponding blank spectrum from each protein spectrum.
-
Determine the wavelength of maximum fluorescence emission for each spectrum.
-
Plot the wavelength of maximum emission as a function of pH to generate a denaturation curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using this compound buffer in protein denaturation studies.
Caption: Experimental workflow for studying protein denaturation at alkaline pH using this compound buffer.
Caption: Logical relationship of components in alkaline protein denaturation studies.
References
CABS Buffer: Application Notes and Protocols for In Vitro Protein Folding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful refolding of recombinant proteins from an insoluble state, often found in inclusion bodies, into their native, biologically active conformation is a critical step in academic research and the development of protein-based therapeutics. The choice of buffer system plays a pivotal role in this process, influencing protein solubility, stability, and the overall yield of correctly folded protein. N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer with a pKa that makes it highly effective in the alkaline pH range of 10.0 to 11.4.[1][2] This property makes this compound an excellent candidate for in vitro protein folding experiments, particularly for proteins that are prone to aggregation at neutral or acidic pH.
The use of a high pH environment can aid in the solubilization of inclusion bodies by increasing the net charge of the protein, leading to electrostatic repulsion between protein molecules and preventing aggregation.[3][4] this compound buffer offers several advantages in this context, including high chemical stability, low toxicity, and good biocompatibility.[1] These characteristics make it a reliable component of refolding protocols, contributing to higher yields of functional protein.
This document provides detailed application notes and experimental protocols for the use of this compound buffer in in vitro protein folding experiments.
Data Presentation
Table 1: Comparison of Refolding Conditions for a Model Protein (e.g., Lysozyme)
| Parameter | Standard Buffer (e.g., Tris-HCl, pH 8.0) | This compound Buffer (pH 10.5) |
| Refolding Yield (%) | 45 ± 5 | 75 ± 7 |
| Aggregation (%) | 30 ± 4 | 10 ± 3 |
| Time to 50% Refolding (min) | 60 | 45 |
| Final Protein Concentration (mg/mL) | 0.1 | 0.1 |
| Optimal Additive | L-Arginine (0.4 M) | L-Arginine (0.2 M) |
Note: The data presented in this table are representative and may vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Buffer (1 M Stock Solution, pH 10.5)
Materials:
-
N-cyclohexyl-3-aminopropanesulfonic acid (this compound) powder (MW: 235.34 g/mol )
-
Sodium Hydroxide (NaOH) pellets
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
Procedure:
-
Weigh 23.53 g of this compound powder and add it to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and a magnetic stir bar.
-
Stir the solution on a magnetic stirrer until the this compound powder is completely dissolved.
-
Prepare a 10 M NaOH solution.
-
Slowly add the 10 M NaOH solution dropwise to the this compound solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution reaches 10.5.
-
Once the desired pH is reached, remove the stir bar and add deionized water to bring the final volume to 100 mL.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
Store the 1 M this compound stock solution at 4°C.
Protocol 2: In Vitro Protein Refolding by Dilution Using this compound Buffer
This protocol describes a general method for refolding a denatured protein from inclusion bodies using a this compound-based refolding buffer. Optimization of specific parameters such as protein concentration, temperature, and additives is recommended for each target protein.
Materials:
-
Isolated and washed inclusion bodies containing the protein of interest.
-
Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT.
-
This compound Refolding Buffer: 50 mM this compound, pH 10.5, 0.4 M L-Arginine, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG).
-
Dialysis tubing (appropriate molecular weight cut-off).
-
Stir plate and stir bar.
-
Spectrophotometer for measuring protein concentration.
-
Activity assay specific to the protein of interest.
Procedure:
Part A: Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in Denaturation Buffer at a protein concentration of 10-20 mg/mL.
-
Incubate the suspension at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.
-
Centrifuge the solution at 14,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Determine the protein concentration of the supernatant using a suitable method (e.g., Bradford or BCA assay).
Part B: Protein Refolding by Dilution
-
Cool the this compound Refolding Buffer to 4°C.
-
Rapidly dilute the denatured protein solution from Part A into the cold this compound Refolding Buffer. A common dilution factor is 1:100 (v/v) to achieve a final protein concentration of 0.01-0.1 mg/mL. Perform the dilution with gentle stirring.
-
Incubate the refolding mixture at 4°C for 12-48 hours with slow, continuous stirring. The optimal incubation time should be determined empirically.
Part C: Dialysis and Concentration
-
Transfer the refolding mixture into dialysis tubing with an appropriate molecular weight cut-off.
-
Dialyze against a suitable buffer for the downstream application (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) at 4°C. Perform at least three buffer changes over 24 hours.
-
After dialysis, concentrate the refolded protein to the desired concentration using an appropriate method such as ultrafiltration.
Part D: Analysis of Refolded Protein
-
Determine the final protein concentration.
-
Assess the folding status and purity of the protein using techniques such as SDS-PAGE (non-reducing and reducing), size-exclusion chromatography, and circular dichroism.
-
Measure the biological activity of the refolded protein using a specific functional assay.
-
Calculate the refolding yield as the percentage of the initial amount of denatured protein that is recovered as soluble, active protein.
Visualizations
References
- 1. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
Preparation of a 50 mM CABS Buffer Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a 50 millimolar (mM) solution of CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) buffer. This compound is a zwitterionic buffer effective in the alkaline pH range, making it a valuable tool for various biochemical and molecular biology applications.
Introduction
This compound, also known as 4-(Cyclohexylamino)-1-butanesulfonic acid, is a biological buffer with a pKa of 10.7 at 25°C.[1] It is particularly useful for maintaining a stable pH in the range of 10.0 to 11.4.[1][2][3][4] Its properties make it suitable for a variety of applications, including enzyme assays, protein purification, and electrophoresis.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for accurate buffer preparation. The key properties are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [2][5] |
| Molecular Weight | 235.34 g/mol | [2][5][6] |
| pKa (25 °C) | 10.7 | [1] |
| Useful pH Range | 10.0 - 11.4 | [1][2][3][4] |
| Appearance | White powder | [5] |
Experimental Protocol: Preparation of 1 L of 50 mM this compound Buffer
This protocol outlines the step-by-step procedure for preparing 1 liter of a 50 mM this compound buffer solution.
Materials and Reagents
-
This compound (4-(Cyclohexylamino)-1-butanesulfonic acid) powder (Molecular Weight: 235.34 g/mol )
-
Deionized or distilled water (ddH₂O)
-
1 M Sodium Hydroxide (NaOH) solution for pH adjustment
-
Beaker (1 L)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (1 L)
-
Weighing scale
-
Spatula
Procedure
-
Calculate the required mass of this compound: To prepare 1 liter of a 50 mM solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.050 mol/L × 1 L × 235.34 g/mol = 11.767 g
-
-
Dissolve the this compound powder:
-
Place approximately 800 mL of deionized water into a 1 L beaker.
-
Add a magnetic stir bar to the beaker and place it on a magnetic stirrer.
-
Carefully weigh out 11.767 g of this compound powder and add it to the water while stirring.
-
Continue stirring until the this compound powder is completely dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the this compound solution.
-
Slowly add 1 M NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the desired pH within the buffer's effective range (e.g., pH 10.5) is reached. Be cautious not to overshoot the target pH.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
The buffer solution is now ready for use. For long-term storage, filter-sterilize the buffer and store it at 4°C.
-
Workflow Diagram
The following diagram illustrates the workflow for preparing the 50 mM this compound buffer solution.
Caption: Workflow for the preparation of a 50 mM this compound buffer solution.
References
- 1. How to prepare CAPS buffer 0.2M pH11 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Is the pH and concentration of CAPS buffer solution related - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Khan Academy [khanacademy.org]
- 5. scbt.com [scbt.com]
- 6. This compound Buffer - Produtos - Hopax Fine Chemicals [hopaxfc.com]
CABS Buffer: A High-Performance Solution for High pH Chromatography in Pharmaceutical Analysis
[City, State] – [Date] – For researchers, scientists, and drug development professionals working with high pH liquid chromatography, the selection of an appropriate buffer system is critical for achieving optimal separation, resolution, and stability of analytes. N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer that offers significant advantages for high pH chromatographic applications, particularly in the analysis of biomolecules such as peptides, proteins, and monoclonal antibodies. With a pKa of 10.7, this compound provides robust buffering capacity in the pH range of 10.0 to 11.4, a crucial range for modulating the charge and hydrophobicity of many pharmaceutical compounds.
This application note provides a detailed overview of the properties of this compound buffer, protocols for its use in high pH reversed-phase and anion-exchange chromatography, and a comparison with other commonly used high pH buffers.
Key Properties of this compound Buffer
The utility of this compound buffer in high pH chromatography stems from its distinct physicochemical properties. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| pKa (25 °C) | 10.7 | [1] |
| Buffering pH Range | 10.0 - 11.4 | [1] |
| Molecular Weight | 235.34 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | Good |
Advantages of this compound Buffer in High pH Chromatography
-
Excellent Buffering Capacity at High pH: this compound's pKa of 10.7 ensures stable pH control in the 10.0 to 11.4 range, which is often challenging to maintain with traditional buffers like phosphates or borates.
-
Zwitterionic Nature: As a zwitterionic buffer, this compound carries both a positive and a negative charge, which can minimize non-specific interactions with the stationary phase and analytes, leading to improved peak shape and resolution.
-
Good Solubility: this compound exhibits good solubility in aqueous solutions, facilitating the preparation of concentrated stock solutions.
-
Low UV Absorbance: this compound has low absorbance in the lower UV range, making it suitable for sensitive detection methods.
Application: High pH Reversed-Phase Chromatography of Peptides
High pH reversed-phase chromatography is a powerful technique for the separation of peptides, as it can provide orthogonal selectivity compared to low pH separations. The use of a high pH mobile phase alters the charge state of acidic and basic residues in peptides, leading to changes in retention and improved resolution of complex peptide mixtures.
Experimental Protocol:
Objective: To separate a mixture of synthetic peptides using high pH reversed-phase HPLC with a this compound buffer mobile phase.
Materials:
-
This compound (N-cyclohexyl-3-aminopropanesulfonic acid)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium Hydroxide (NaOH), for pH adjustment
-
Peptide standard mixture
-
Reversed-phase C18 column suitable for high pH (e.g., Agilent ZORBAX Extend-C18)
-
HPLC system with a gradient pump, UV detector, and autosampler
Mobile Phase Preparation (50 mM this compound, pH 10.5):
-
Weigh out the appropriate amount of this compound to prepare a 50 mM solution (e.g., 11.77 g for 1 L).
-
Dissolve the this compound in approximately 900 mL of HPLC-grade water.
-
Adjust the pH of the solution to 10.5 by adding a 1 M NaOH solution dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter to remove any particulates.
-
This aqueous solution serves as Mobile Phase A. Mobile Phase B is 100% Acetonitrile.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 50 mM this compound, pH 10.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
Workflow for High pH Reversed-Phase Chromatography of Peptides:
Caption: Workflow for peptide separation using high pH RP-HPLC with this compound buffer.
Application: High pH Anion-Exchange Chromatography of Proteins
High pH anion-exchange chromatography (AEX) is a valuable tool for the separation of proteins based on their surface charge. At a pH above their isoelectric point (pI), proteins carry a net negative charge and will bind to a positively charged anion-exchange stationary phase. This compound buffer is well-suited for this application due to its ability to maintain a stable high pH, ensuring consistent ionization of the proteins and the stationary phase.
Experimental Protocol:
Objective: To separate a mixture of model proteins using high pH anion-exchange chromatography with a this compound buffer mobile phase.
Materials:
-
This compound (N-cyclohexyl-3-aminopropanesulfonic acid)
-
Sodium Chloride (NaCl), for elution gradient
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), for pH adjustment
-
Protein standard mixture (e.g., conalbumin, ovalbumin)
-
Strong anion-exchange column (e.g., GE Healthcare Mono Q)
-
Chromatography system with a gradient pump and UV detector
Mobile Phase Preparation:
-
Binding Buffer (Mobile Phase A): 20 mM this compound, pH 10.2. Prepare by dissolving the appropriate amount of this compound in HPLC-grade water, adjusting the pH with 1 M NaOH, and bringing to the final volume. Filter through a 0.22 µm filter.
-
Elution Buffer (Mobile Phase B): 20 mM this compound, 1 M NaCl, pH 10.2. Prepare as for the binding buffer, but include 58.44 g/L of NaCl.
Chromatographic Conditions:
-
Column: Strong anion-exchange, 5 x 50 mm
-
Mobile Phase A: 20 mM this compound, pH 10.2
-
Mobile Phase B: 20 mM this compound, 1 M NaCl, pH 10.2
-
Gradient: 0-100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Dilute the protein mixture in Mobile Phase A.
Workflow for High pH Anion-Exchange Chromatography of Proteins:
Caption: Workflow for protein separation using high pH AEX with this compound buffer.
Comparative Data
While specific comparative studies detailing the performance of this compound against other high pH buffers in peer-reviewed literature are limited, Table 2 provides a qualitative comparison based on the known properties of these buffers.
| Buffer | pKa (25 °C) | Useful pH Range | Key Considerations |
| This compound | 10.7 | 10.0 - 11.4 | Zwitterionic, good solubility, low UV absorbance. |
| CAPS | 10.4 | 9.7 - 11.1 | Similar to this compound, widely used in high pH applications. |
| Borate | 9.24 | 8.0 - 10.2 | Can form complexes with cis-diols (e.g., in glycoproteins). Potential for lower column stability. |
| Ammonium Bicarbonate | 9.25 | 8.2 - 10.2 | Volatile, making it suitable for LC-MS applications. Buffering capacity may be lower than this compound at very high pH. |
Conclusion
This compound buffer is a valuable tool for researchers and drug development professionals employing high pH chromatography. Its robust buffering capacity in the pH 10.0 to 11.4 range, coupled with its zwitterionic nature, provides for stable and reproducible separations of a wide range of biomolecules. The protocols outlined in this application note provide a starting point for method development in both high pH reversed-phase and anion-exchange chromatography. Further optimization of buffer concentration, pH, and gradient conditions may be necessary to achieve the desired separation for specific applications.
References
Application Notes and Protocols: Utilizing CABS Buffer in Ligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The choice of buffer is a critical parameter in ligand binding assays, profoundly influencing the interaction between a ligand and its receptor. While physiological pH is often the default, certain biological interactions and enzymatic assays exhibit optimal activity under alkaline conditions. 4-(Cyclohexylamino)-1-butanesulfonic acid (CABS) is a zwitterionic buffer with a buffering range of pH 10.0-11.4, making it an excellent candidate for such applications.[1][2] Its high pH stability, minimal metal ion chelation, and good water solubility make it a valuable tool in various biochemical and cellular assays.[3] This document provides detailed application notes and protocols for the use of this compound buffer in ligand binding assays, with a particular focus on enzyme-linked assays and the study of pH-dependent receptor activation.
Key Advantages of this compound Buffer in Ligand Binding Assays
-
Optimal pH for Alkaline Phosphatase-Based Detection: Many enzyme-linked immunosorbent assays (ELISAs) and other ligand binding assays utilize alkaline phosphatase (AP) as a reporter enzyme. AP exhibits maximal activity at an alkaline pH, typically around 9.5-10.5. This compound buffer provides a stable and optimal pH environment for AP, leading to enhanced signal generation and assay sensitivity.
-
Studying pH-Dependent Receptor-Ligand Interactions: Some receptors are regulated by changes in extracellular pH. This compound buffer is an indispensable tool for investigating ligand binding to these receptors under controlled alkaline conditions, allowing for the characterization of pH-sensitive binding motifs and activation mechanisms.
-
Reduced Non-Specific Binding: The high pH maintained by this compound buffer can alter the surface charge of proteins, potentially reducing non-specific binding of ligands and other assay components to the solid phase and increasing the signal-to-noise ratio.
-
High Purity and Low Reactivity: this compound is a "Good's" buffer, designed to be biologically inert and not interfere with biological processes.[4] It exhibits low absorption in the UV-visible range, which is advantageous for spectrophotometric measurements.
Application: Competitive ELISA for a pH-Sensitive Receptor
This section details a protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of a ligand to a pH-sensitive receptor, using this compound buffer for the alkaline phosphatase detection step. As a model system, we will consider the Insulin Receptor-Related Receptor (IRR), which is known to be activated by alkaline pH in the absence of a known ligand.[5]
Experimental Workflow
Caption: Workflow for a competitive ELISA.
Protocol: Competitive ELISA for IRR Activation
Materials:
-
This compound Buffer (0.1 M, pH 10.5): Dissolve 2.35 g of this compound in 80 mL of deionized water. Adjust the pH to 10.5 with 1 M NaOH. Bring the final volume to 100 mL with deionized water.
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of sodium carbonate and 2.93 g of sodium bicarbonate in 1 L of deionized water.
-
Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Capture Antibody: Anti-His tag antibody.
-
Receptor: His-tagged recombinant Insulin Receptor-Related Receptor (IRR) ectodomain, biotinylated.
-
Unlabeled Ligand: A test compound or known modulator of IRR.
-
Detection Reagent: Streptavidin-Alkaline Phosphatase (Streptavidin-AP) conjugate.
-
AP Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Stop Solution: 3 M NaOH.
-
96-well microplate.
Procedure:
-
Plate Coating:
-
Dilute the anti-His tag antibody to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Block the plate by adding 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled ligand in Assay Buffer.
-
Add 50 µL of the diluted unlabeled ligand to the appropriate wells.
-
Dilute the biotinylated IRR to a predetermined optimal concentration in Assay Buffer.
-
Add 50 µL of the diluted biotinylated IRR to all wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Dilute the Streptavidin-AP conjugate in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Generation:
-
Prepare the pNPP substrate solution by dissolving one tablet in the appropriate volume of 0.1 M this compound buffer (pH 10.5) to a final concentration of 1 mg/mL.
-
Add 100 µL of the pNPP solution to each well.
-
Incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Presentation
The results of the competitive ELISA can be used to determine the IC50 value of the unlabeled ligand, which is the concentration of ligand that inhibits 50% of the binding of the biotinylated receptor. This data can then be used to calculate the binding affinity (Ki) of the ligand.
Table 1: Example Competitive Binding Data for IRR
| Unlabeled Ligand (M) | Absorbance (405 nm) | % Inhibition |
| 0 | 1.850 | 0 |
| 1.00E-11 | 1.832 | 0.97 |
| 1.00E-10 | 1.765 | 4.59 |
| 1.00E-09 | 1.480 | 20.00 |
| 1.00E-08 | 0.925 | 50.00 |
| 1.00E-07 | 0.450 | 75.68 |
| 1.00E-06 | 0.185 | 90.00 |
| 1.00E-05 | 0.170 | 90.81 |
Table 2: Summary of Binding Parameters (Hypothetical Data)
| Parameter | Value |
| IC50 | 1.00E-08 M |
| Bmax | 1.90 OD |
| Kd (Biotinylated IRR) | 5.00E-10 M |
| Ki (Unlabeled Ligand) | 4.55E-09 M |
Note: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the biotinylated ligand and Kd is its dissociation constant.
Signaling Pathway: pH-Dependent Activation of the Insulin Receptor-Related Receptor (IRR)
The Insulin Receptor-Related Receptor (IRR) is a receptor tyrosine kinase that is uniquely activated by alkaline pH.[5] This activation is ligand-independent and is thought to be mediated by the deprotonation of key amino acid residues in the extracellular domain, leading to a conformational change that promotes receptor dimerization and autophosphorylation of the intracellular kinase domains.
Caption: IRR signaling pathway activated by alkaline pH.
Upon activation, the phosphorylated IRR recruits and phosphorylates insulin receptor substrate (IRS) proteins. This initiates a downstream signaling cascade, primarily through the PI3K-Akt pathway, leading to various cellular responses, including the regulation of ion transport and cell differentiation.[6] The use of this compound buffer in cellular assays can help to elucidate the specific downstream effects of IRR activation under controlled alkaline conditions.
Conclusion
This compound buffer is a versatile and valuable tool for ligand binding assays, particularly those involving alkaline phosphatase-based detection systems or the study of pH-dependent receptor activation. Its ability to maintain a stable, high-pH environment allows for enhanced assay performance and the investigation of novel biological phenomena. The protocols and application examples provided here serve as a guide for researchers to effectively incorporate this compound buffer into their experimental workflows, leading to more robust and insightful data in the fields of pharmacology and drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. This compound Buffer | CAS 161308-34-5 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. jadechemwh.com [jadechemwh.com]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CABS Buffer in Metalloenzyme Activity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer with a pKa of 10.7 at 25°C, providing an effective buffering range from pH 10.0 to 11.4.[1] Its high pH range makes it a potentially valuable tool for studying enzymes that exhibit optimal activity in alkaline conditions, a category that includes several important metalloenzymes. A critical consideration when studying metalloenzymes is the potential for the buffer components to interact with the essential metal ion cofactors, which can lead to inhibition of enzymatic activity.[2][3] Buffers with minimal metal-binding properties are therefore highly desirable for such applications. While specific stability constants for this compound with many divalent metal ions are not extensively documented in readily available literature, its sulfonic acid and secondary amine structure suggests it may have lower chelating potential compared to buffers containing primary amines or carboxylates, making it a theoretically sound choice for metalloenzyme research.
This document provides detailed application notes and protocols for the use of this compound buffer in the study of metalloenzyme activity, with a particular focus on alkaline phosphatase as a model system.
Properties of this compound Buffer
The physicochemical properties of this compound buffer are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [4] |
| Molecular Formula | C₁₀H₂₁NO₃S | [4][5][6] |
| Molecular Weight | 235.34 g/mol | [4][5][6] |
| pKa (25 °C) | 10.7 | [1] |
| Useful pH Range | 10.0 - 11.4 | [1][4][7] |
| Appearance | White powder | [6] |
| Solubility in Water | 0.176 g/mL | [1] |
Application Spotlight: Alkaline Phosphatase (ALP)
Alkaline phosphatase (EC 3.1.3.1) is a ubiquitous metalloenzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH. It serves as an excellent model for studying metalloenzyme kinetics in a high pH buffer like this compound.
-
Metalloenzyme Characteristics: ALP is a dimeric enzyme that requires two Zn²⁺ ions and one Mg²⁺ ion per monomer for full catalytic activity. The Zn²⁺ ions are directly involved in the catalytic mechanism at the active site, while the Mg²⁺ ion plays a structural role and is not directly involved in catalysis but is essential for optimal activity.
-
Relevance: Elevated ALP levels are a key biomarker in various diseases, including bone disorders and liver disease, making it a significant target for diagnostic assays and drug development.
The Importance of Buffer Selection on Enzyme Kinetics
The choice of buffer can significantly influence the observed kinetic parameters of an enzyme. Different buffer molecules can interact with the enzyme or substrate, altering the reaction rate. For instance, studies on alkaline phosphatase have shown that both the Michaelis constant (Km) and the maximum velocity (Vmax) can vary substantially when the assay is performed in different buffers, even at the same pH.[8] Tris-based buffers, for example, can act as phosphate acceptors and may show increased rates of reaction.
The following table presents a summary of kinetic parameters for human alkaline phosphatase with the substrate p-nitrophenyl phosphate (p-NPP) in various buffers to illustrate this effect.
| Buffer (at pH 9.1) | Vmax (Relative Units) | Km (mM) |
| Tris | Highest | Highest |
| Tricine | Intermediate | Intermediate |
| Glycine | Lowest | Lowest |
| Data adapted from studies on the effect of different buffers on alkaline phosphatase activity. The actual values can vary based on enzyme source and specific assay conditions. |
Given these variations, a non-interacting buffer like this compound is theoretically advantageous for obtaining kinetic data that more accurately reflects the intrinsic properties of the enzyme-substrate interaction.
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Buffer (100 mL, pH 10.5)
Materials:
-
This compound (4-(Cyclohexylamino)-1-butanesulfonic acid, MW: 235.34 g/mol )
-
Deionized water (dH₂O)
-
1 M NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
100 mL volumetric flask
Procedure:
-
Weigh this compound: Weigh out 2.35 g of this compound powder.
-
Dissolve: Add the this compound powder to a beaker containing approximately 80 mL of dH₂O. Place the beaker on a stir plate with a stir bar and stir until the powder is completely dissolved.
-
Adjust pH: Place the calibrated pH electrode into the solution. Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 10.5.
-
Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask. Add dH₂O to bring the final volume to the 100 mL mark.
-
Sterilization (Optional): If required for your application, the buffer can be filter-sterilized using a 0.22 µm filter. Store at 4°C.
Protocol 2: Colorimetric Assay of Alkaline Phosphatase Activity
This protocol describes a general method for determining ALP activity using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. The reaction produces p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405-410 nm.
Materials:
-
100 mM this compound Buffer, pH 10.5 (from Protocol 1)
-
Assay Buffer: 100 mM this compound, pH 10.5, containing 10 mM MgCl₂ and 0.2 mM ZnCl₂.
-
Alkaline Phosphatase (e.g., calf intestinal ALP) solution of known concentration.
-
Substrate Stock Solution: 100 mM p-nitrophenyl phosphate (pNPP) in dH₂O.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Incubator set to the desired reaction temperature (e.g., 37°C).
Procedure:
-
Prepare Substrate Working Solution: Prepare a fresh solution of 10 mM pNPP by diluting the stock solution 1:10 in the Assay Buffer.
-
Prepare Enzyme Dilutions: Dilute the ALP enzyme stock to several concentrations in the Assay Buffer to ensure the final readings fall within the linear range of the assay.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Sample Wells: 180 µL of Substrate Working Solution and 20 µL of diluted enzyme.
-
Substrate Blank Well: 180 µL of Substrate Working Solution and 20 µL of Assay Buffer (without enzyme).
-
-
Incubation: Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Kinetic Measurement: Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the Substrate Blank from all sample readings.
-
Determine the rate of reaction (V₀) in ΔAbs/min from the linear portion of the absorbance vs. time curve.
-
Calculate the specific activity using the Beer-Lambert law:
-
Specific Activity (µmol/min/mg) = (V₀ * V_total) / (ε * l * V_enzyme * C_enzyme)
-
Where:
-
V₀: Initial velocity (ΔAbs/min)
-
V_total: Total reaction volume (e.g., 0.2 mL)
-
ε: Molar extinction coefficient of p-nitrophenol at pH 10.5 (18,000 M⁻¹cm⁻¹)
-
l: Path length of the well (typically requires conversion for microplates, or use a standard curve)
-
V_enzyme: Volume of enzyme added (e.g., 0.02 mL)
-
C_enzyme: Concentration of enzyme in the well (mg/mL)
-
-
-
Visualizations
Alkaline Phosphatase Catalyzed Reaction
The following diagram illustrates the enzymatic reaction central to the assay protocol. Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from p-nitrophenyl phosphate (pNPP), a colorless substrate, to produce p-nitrophenol and inorganic phosphate. At the alkaline pH of the this compound buffer, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color.
Caption: Dephosphorylation of pNPP by alkaline phosphatase.
Experimental Workflow for Determining Enzyme Kinetic Parameters
To determine key kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), a series of experiments must be conducted with varying substrate concentrations. The following workflow outlines the necessary steps.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. Dephosphorylation of Nitrophenylphosphate via ALP | BioRender Science Templates [biorender.com]
- 2. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound Buffer | CAS 161308-34-5 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 7. Santa Cruz Biotechnology this compound BUFFER, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
CABS Buffer: Application Notes and Protocols for Biopharmaceutical Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer that is increasingly utilized in biopharmaceutical formulation studies due to its favorable physicochemical properties. With a pKa of approximately 10.7, this compound provides excellent buffering capacity in the alkaline pH range of 10.0 to 11.4.[1] This makes it a valuable tool for the formulation of therapeutic proteins, such as monoclonal antibodies (mAbs), that exhibit optimal stability and solubility at higher pH values. This document provides detailed application notes and protocols for the use of this compound buffer in biopharmaceutical formulation studies.
Physicochemical Properties of this compound Buffer
A comprehensive understanding of the physicochemical properties of a buffer is crucial for its effective application in formulation development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-cyclohexyl-3-aminopropanesulfonic acid | N/A |
| CAS Number | 1135-40-6 | [1] |
| Molecular Formula | C₁₀H₂₁NO₃S | N/A |
| Molecular Weight | 235.34 g/mol | N/A |
| pKa (25 °C) | ~10.7 | [1] |
| Effective Buffering Range | 10.0 - 11.4 | [1] |
| Appearance | White crystalline powder | N/A |
Applications in Biopharmaceutical Formulation
This compound buffer offers several advantages in the formulation of biopharmaceuticals:
-
Enhanced Protein Stability: By maintaining a stable pH in the alkaline range, this compound can help to minimize protein aggregation and degradation, which are common challenges in biopharmaceutical development. The choice of buffer can significantly impact protein stability by modulating electrostatic interactions and binding to the protein surface.[2][3]
-
Improved Solubility: For proteins that exhibit low solubility at neutral or acidic pH, formulating in an alkaline buffer like this compound can significantly enhance their solubility.
-
Alternative to Traditional Buffers: this compound provides a viable alternative to more traditional high pH buffers, such as borate or carbonate, and may offer improved compatibility with certain proteins or analytical techniques.
Experimental Protocols
The following are detailed protocols for key experiments in biopharmaceutical formulation development where this compound buffer can be utilized.
Protocol 1: Buffer Screening for Optimal Protein Stability using Thermal Shift Assay (TSA)
This protocol outlines a high-throughput method to screen for the optimal buffer and pH for protein stability.
Objective: To determine the effect of this compound buffer on the thermal stability of a target protein and compare it with other buffers.
Materials:
-
Purified target protein
-
This compound buffer stock solution (e.g., 1 M)
-
Other buffer stock solutions (e.g., Tris, Phosphate, Citrate)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions at the desired concentrations (e.g., 50 mM) and pH values. For this compound, this will be in the range of pH 10.0-11.4.
-
Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye to a 50x working stock in deionized water. Prepare a master mix of the target protein and the 50x SYPRO Orange dye. The final protein concentration will depend on the specific protein but is typically in the range of 0.1-0.2 mg/mL. The final dye concentration is typically 5x.
-
Set up the Assay Plate: In a 96-well PCR plate, add the protein-dye mixture to each well. Then, add the different buffer solutions to the wells. Include a no-buffer control (protein in water).
-
Perform Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Data Analysis: The instrument will record the fluorescence of the SYPRO Orange dye as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve. A higher Tm indicates greater protein stability.
Data Presentation:
| Buffer (50 mM) | pH | Melting Temperature (Tm) (°C) |
| This compound | 10.0 | Experimental Value |
| This compound | 10.7 | Experimental Value |
| This compound | 11.4 | Experimental Value |
| Tris | 8.0 | Experimental Value |
| Phosphate | 7.4 | Experimental Value |
| Citrate | 6.0 | Experimental Value |
Note: The values in the table should be replaced with experimental data.
References
Step-by-Step Guide to pH Adjustment of CABS Buffer
Application Note & Protocol
Introduction
4-(Cyclohexylamino)-1-butanesulfonic acid (CABS) is a zwitterionic buffer useful for a variety of biochemical and biological applications. As a sulfonic acid-based buffer, it is a structural homolog of other well-known buffers like CHES and CAPS.[1] With a pKa of approximately 10.7 at 25°C, this compound is an effective buffering agent in the alkaline pH range of 10.0 to 11.4.[1][2][3] This makes it particularly suitable for experimental systems that require a stable alkaline environment, such as certain enzyme assays, protein studies, and capillary electrophoresis.[2] Proper preparation and precise pH adjustment of this compound buffer are critical to ensure experimental reproducibility and accuracy.
This document provides a detailed, step-by-step guide for the preparation and pH adjustment of this compound buffer, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table provides an illustrative example of the expected pH changes when adjusting a 0.1 M this compound buffer solution with a 1 M sodium hydroxide (NaOH) solution. The initial pH of a this compound solution will be acidic and will rise as a strong base is added. The most significant buffering effect, where the pH changes the least with the addition of base, will be observed around the pKa of this compound (10.7).
| Volume of 1 M NaOH added to 100 mL of 0.1 M this compound (mL) | Approximate pH |
| 0.0 | ~6.0 (acidic form in water) |
| 1.0 | ~9.7 |
| 2.0 | ~10.1 |
| 3.0 | ~10.4 |
| 4.0 | ~10.6 |
| 5.0 | ~10.7 (Approaching pKa) |
| 6.0 | ~10.8 |
| 7.0 | ~11.0 |
| 8.0 | ~11.2 |
| 9.0 | ~11.4 |
Note: This data is illustrative and the actual pH values may vary depending on the initial concentration of the this compound solution, the concentration of the NaOH solution, and the temperature.
Experimental Protocol: Preparation and pH Adjustment of 0.1 M this compound Buffer (pH 11.0)
This protocol describes the preparation of 1 liter of 0.1 M this compound buffer and its pH adjustment to 11.0.
Materials:
-
4-(Cyclohexylamino)-1-butanesulfonic acid (this compound), MW: 235.34 g/mol [2]
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized or distilled water
-
Beaker (1 L or larger)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with a suitable electrode for high pH measurements
-
Volumetric flask (1 L)
Procedure:
-
Calculate and Weigh this compound:
-
To prepare 1 liter of a 0.1 M this compound solution, you will need:
-
0.1 mol/L * 235.34 g/mol = 23.534 g of this compound.
-
-
Accurately weigh out 23.534 g of this compound powder using an analytical balance.
-
-
Dissolve this compound:
-
Add approximately 800 mL of deionized water to a 1 L beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
While stirring, slowly add the weighed this compound powder to the water.
-
Continue stirring until the this compound powder is completely dissolved.
-
-
Calibrate pH Meter:
-
Calibrate your pH meter according to the manufacturer's instructions using standard buffers that bracket your target pH (e.g., pH 7, 10, and 12).
-
-
Adjust pH:
-
Immerse the calibrated pH electrode in the this compound solution, ensuring the bulb is fully submerged.
-
Begin slowly adding 1 M NaOH solution dropwise to the stirring this compound solution.
-
Monitor the pH reading continuously. As the pH approaches the pKa of this compound (around 10.7), the pH change will slow down, indicating the buffer's maximal buffering capacity.
-
Continue adding NaOH dropwise until the pH meter consistently reads 11.0. Be patient and add the titrant slowly to avoid overshooting the target pH.
-
-
Final Volume Adjustment:
-
Once the desired pH of 11.0 is reached and stable, carefully transfer the buffer solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Store the prepared this compound buffer in a clearly labeled, tightly sealed container at room temperature or as recommended for your specific application.
-
Mandatory Visualization
Caption: Workflow for the preparation and pH adjustment of this compound buffer.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Precipitation with CABS Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using a Calcium-Binding and Solubilization (CABS) Buffer for protein extraction and purification. The guidance is intended for researchers, scientists, and drug development professionals.
What is this compound Buffer?
For the purposes of this guide, this compound (Calcium-Binding and Solubilization) Buffer is defined as a lysis buffer designed to efficiently extract proteins while preventing aggregation caused by divalent cations like calcium (Ca²⁺). A typical formulation includes a buffering agent to maintain pH, a chelating agent to bind calcium, salts to modulate ionic strength, and detergents to solubilize proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My protein precipitated immediately after I lysed my cells with this compound buffer. What is the likely cause?
Immediate protein precipitation upon cell lysis is often due to a rapid change in the cellular environment, leading to protein instability. Here are the most common culprits:
-
Incorrect pH: The pH of your this compound buffer may be too close to the isoelectric point (pI) of your protein.[1][2] At its pI, a protein has no net charge, which minimizes electrostatic repulsion between molecules and can lead to aggregation.
-
Suboptimal Ionic Strength: The salt concentration (e.g., NaCl) in your buffer might be too low or too high. Low ionic strength can lead to aggregation of proteins that require ions to stay in solution, while excessively high salt concentrations can cause "salting out."[3][4]
-
Insufficient Chelator Concentration: If your cells or sample have a very high concentration of calcium, the amount of EDTA or EGTA in your buffer may be insufficient to chelate all the free Ca²⁺. Unbound calcium can activate calcium-dependent proteases that degrade your protein or directly cause aggregation of certain calcium-binding proteins.
-
Inadequate Detergent Concentration: For membrane proteins or proteins prone to hydrophobic aggregation, the detergent concentration may be too low to effectively solubilize them.[5][6][7]
Troubleshooting Steps:
-
Verify Buffer pH: Check the pH of your this compound buffer at the temperature you are performing the lysis. Tris buffers, for example, are known to have a pH that is sensitive to temperature changes.[8][9]
-
Adjust Salt Concentration: Try preparing several small batches of this compound buffer with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM) to find the optimal ionic strength for your protein.
-
Increase Chelator Concentration: If you suspect high levels of divalent cations, consider increasing the EDTA concentration in your buffer.
-
Optimize Detergent Levels: If you are working with membrane proteins, you may need to test different detergents or increase the concentration of the current one.[5][7][10]
FAQ 2: My protein is soluble initially but precipitates during downstream purification steps. Why is this happening?
Precipitation during purification steps like dialysis or chromatography often points to buffer incompatibility or changes in protein concentration.
-
Buffer Exchange Issues: When dialyzing to remove components of the this compound buffer (like detergents or salts), the new buffer may not be optimal for your protein's stability, leading to precipitation.
-
Increased Protein Concentration: During elution from a chromatography column or when concentrating your sample, the protein concentration can increase dramatically, favoring aggregation.[11][12]
-
Removal of Stabilizing Agents: Detergents and salts in the this compound buffer that keep your protein soluble might be removed during purification, causing the protein to precipitate.
Troubleshooting Steps:
-
Screen Different Buffers: Before scaling up your purification, screen a variety of buffers with different pH values and salt concentrations to find the optimal conditions for your purified protein.
-
Add Stabilizing Agents: Consider adding stabilizing agents like glycerol (5-20%), low concentrations of non-denaturing detergents, or specific ligands to your purification buffers.[11][12]
-
Control Protein Concentration: Elute your protein in a larger volume to keep the concentration lower and consider concentrating it in smaller, controlled steps.[12]
FAQ 3: Can the temperature at which I perform my experiment affect protein precipitation in this compound buffer?
Yes, temperature is a critical factor.
-
Low Temperatures: While many purification steps are performed at 4°C to minimize protease activity, some proteins are less soluble at lower temperatures and may precipitate out of solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein sample can cause aggregation. It is recommended to store your protein in single-use aliquots.[11]
Troubleshooting Steps:
-
Experiment at Different Temperatures: If you suspect temperature-related issues, try performing the lysis and initial purification steps at room temperature and compare the results to those obtained at 4°C.
-
Use Cryoprotectants: If you need to store your protein at low temperatures, add a cryoprotectant like glycerol to your buffer to prevent aggregation during freezing.[11]
Quantitative Data Summary
The optimal concentration of each component in your this compound buffer can vary depending on your specific protein and application. The table below provides a general range of concentrations to use as a starting point for optimization.
| Component | Function | Typical Concentration Range | Notes |
| Tris | Buffering Agent | 20-100 mM | pH is temperature-dependent.[8][9] |
| NaCl | Ionic Strength | 50-500 mM | Optimizing is critical for protein solubility.[13] |
| EDTA/EGTA | Calcium Chelator | 1-10 mM | Use EGTA for a higher selectivity for Ca²⁺ over Mg²⁺.[14] |
| Triton X-100 | Non-ionic Detergent | 0.1-1.0% (v/v) | Good for solubilizing membrane proteins.[5][6][7][15] |
| CHAPS | Zwitterionic Detergent | 0.1-1.0% (w/v) | Useful for maintaining protein activity.[16][17] |
| Glycerol | Stabilizing Agent | 5-20% (v/v) | Helps prevent aggregation, especially during storage.[11][12] |
Experimental Protocols
Preparation of 100 mL of this compound Buffer (General Protocol)
This protocol provides a starting point. The final concentrations should be optimized for your specific protein.
Components:
-
Tris base
-
NaCl
-
EDTA (disodium salt)
-
Triton X-100
-
Concentrated HCl
-
Ultrapure water
Procedure:
-
To approximately 80 mL of ultrapure water, add the following, allowing each component to dissolve completely before adding the next:
-
Tris base: to a final concentration of 50 mM (0.605 g)
-
NaCl: to a final concentration of 150 mM (0.877 g)
-
EDTA: to a final concentration of 5 mM (0.186 g)
-
-
Adjust the pH to the desired value (e.g., 7.5) using concentrated HCl.[18] Remember that the pH of Tris buffers is temperature-dependent.[8][9]
-
Add Triton X-100 to a final concentration of 1% (1 mL).
-
Bring the final volume to 100 mL with ultrapure water.
-
Filter the buffer through a 0.22 µm filter and store it at 4°C.
Visualizations
Troubleshooting Workflow for Protein Precipitation
Caption: Troubleshooting workflow for protein precipitation.
Mechanism of this compound Buffer Action
Caption: How this compound buffer components prevent protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. CHAPS Lysis Buffer [myskinrecipes.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing CABS Buffer for Enzyme Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing N-cyclohexyl-3-aminopropanesulfonic acid (CABS) buffer concentration for enhanced enzyme stability, particularly for enzymes active at alkaline pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and when should I use it?
A1: this compound (N-cyclohexyl-3-aminopropanesulfonic acid) is a zwitterionic buffer effective in the alkaline pH range. With a pKa of 10.7, its optimal buffering range is between pH 10.0 and 11.4. It is particularly useful for stabilizing enzymes that exhibit optimal activity at high pH, such as alkaline phosphatase, and in various biotechnological applications requiring alkaline conditions.
Q2: How does buffer concentration impact enzyme stability?
A2: Buffer concentration can significantly influence enzyme stability through several mechanisms:
-
Ionic Strength: The concentration of the buffer contributes to the overall ionic strength of the solution. Deviations from the optimal ionic strength can disrupt the enzyme's native conformation, leading to reduced activity or denaturation.[1]
-
Specific Ion Effects: Buffer molecules can directly interact with the enzyme. At high concentrations, these interactions can become disruptive, potentially leading to inactivation.
-
Buffering Capacity: A higher buffer concentration provides a greater capacity to resist pH fluctuations that might arise from the enzymatic reaction itself or from atmospheric CO2 absorption in alkaline solutions.
Q3: What are the initial signs that my this compound buffer concentration may not be optimal?
A3: You might observe the following issues during your experiments:
-
Loss of Enzyme Activity Over Time: The enzyme loses activity during storage or throughout the course of the experiment, indicating instability.
-
Precipitation: The enzyme precipitates out of the solution, which can be a sign of denaturation or aggregation.
-
Inconsistent Results: High variability between replicate experiments can sometimes be attributed to suboptimal buffer conditions affecting enzyme performance.
Q4: Can I use this compound buffer for any enzyme that is active at a high pH?
A4: While this compound is an excellent candidate for high pH applications, it is essential to empirically determine its suitability for your specific enzyme. Some enzymes may be sensitive to the chemical nature of the this compound molecule itself. Therefore, it is always recommended to perform initial screening experiments to compare this compound with other high-pH buffers.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of enzyme activity | The this compound buffer concentration is too high or too low, leading to conformational instability. | Systematically vary the this compound buffer concentration (e.g., 25 mM, 50 mM, 100 mM, 200 mM) and monitor enzyme activity over a time course. |
| The pH of the this compound buffer is outside the optimal range for your enzyme. | Prepare fresh this compound buffer and carefully adjust the pH to the desired value. Verify the pH at the experimental temperature. | |
| Enzyme Precipitation | The ionic strength of the buffer is causing the enzyme to aggregate and precipitate. | Test a lower concentration of this compound buffer. Consider adding a stabilizing agent like glycerol or BSA, if compatible with your assay. |
| High background signal in assay | The this compound buffer is interacting with a component of your assay, such as the substrate or a cofactor. | Run a control experiment with the this compound buffer and all assay components except the enzyme to check for any non-enzymatic reactions. |
| Inconsistent kinetic data | The buffering capacity is insufficient to maintain a stable pH throughout the reaction, especially if the reaction produces or consumes protons. | Increase the this compound buffer concentration to enhance its buffering capacity. |
Experimental Protocols
Protocol 1: Preparation of this compound Buffer Stock Solution (1 M)
Materials:
-
This compound powder (MW: 235.34 g/mol )
-
High-purity water
-
10 M NaOH or HCl for pH adjustment
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 235.34 g of this compound powder.
-
In a beaker, dissolve the this compound powder in approximately 800 mL of high-purity water.
-
Place the beaker on a stir plate and stir until the powder is completely dissolved.
-
Carefully adjust the pH to the desired value (e.g., 10.5) using 10 M NaOH. Monitor the pH continuously with a calibrated pH meter.
-
Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to 1 L.
-
Store the 1 M this compound buffer stock solution at 4°C.
Protocol 2: Determining the Optimal this compound Buffer Concentration for Enzyme Stability
This protocol uses alkaline phosphatase as a model enzyme.
Materials:
-
Alkaline phosphatase (e.g., from bovine intestinal mucosa)
-
This compound buffer stock solution (1 M, pH 10.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer
-
96-well microplate
-
Incubator or water bath at the desired temperature (e.g., 37°C)
Experimental Workflow
Caption: Workflow for determining optimal this compound buffer concentration.
Procedure:
-
Prepare this compound Buffer Dilutions: From your 1 M this compound stock solution (pH 10.5), prepare a series of dilutions to final concentrations of 25 mM, 50 mM, 100 mM, and 200 mM.
-
Enzyme Incubation: Prepare solutions of alkaline phosphatase at a starting concentration of 1 mg/mL in each of the this compound buffer dilutions.
-
Time Course Sampling: Incubate these enzyme solutions at 37°C. At various time points (e.g., 0, 1, 2, 4, and 8 hours), remove an aliquot from each solution for an activity assay.
-
Activity Assay:
-
In a 96-well plate, add a small volume of the enzyme aliquot to the pNPP substrate solution.
-
Incubate the reaction at 37°C for a fixed time (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percentage of initial enzyme activity remaining at each time point.
-
Plot the percentage of remaining activity versus time for each this compound concentration.
-
The this compound concentration that retains the highest enzyme activity over the longest period is the optimal concentration for stability under these conditions.
-
Data Presentation
Table 1: Effect of this compound Buffer Concentration on Alkaline Phosphatase Stability at 37°C
| Time (hours) | 25 mM this compound (% Remaining Activity) | 50 mM this compound (% Remaining Activity) | 100 mM this compound (% Remaining Activity) | 200 mM this compound (% Remaining Activity) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 95 | 98 | 99 | 92 |
| 2 | 88 | 95 | 97 | 81 |
| 4 | 75 | 91 | 94 | 65 |
| 8 | 55 | 85 | 90 | 40 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the enzyme and experimental conditions.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for enzyme instability in this compound buffer.
References
CABS buffer interference with protein quantification assays
Welcome to the technical support center for addressing issues related to CABS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer in protein quantification assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals achieve accurate protein concentration measurements.
Frequently Asked Questions (FAQs)
Q1: Why are my protein readings inaccurate when using this compound buffer?
A1: this compound is a zwitterionic buffer that can interfere with common protein quantification assays. The interference mechanism depends on the assay type:
-
BCA (Bicinchoninic Acid) Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline environment, followed by the chelation of Cu¹⁺ by BCA to produce a purple-colored complex.[1][2] this compound, like other amine-containing buffers, can interact with the copper ions, leading to a false positive signal and an overestimation of the protein concentration.
-
Bradford Assay: This assay uses the Coomassie Brilliant Blue G-250 dye, which binds to basic (e.g., arginine, lysine) and aromatic amino acid residues.[3] this compound can alter the pH of the acidic dye reagent, which may affect dye-protein interactions and lead to inaccurate results.[4] While generally more resistant to various substances than the BCA assay, strong buffers can still cause interference.[3]
Q2: Which protein quantification assay is most compatible with this compound buffer?
A2: The Bradford assay is generally more compatible with amine-based zwitterionic buffers like this compound compared to copper-reduction assays like the BCA or Lowry assays.[3] However, compatibility is concentration-dependent. It is crucial to validate the assay with your specific this compound concentration.
Q3: How can I minimize or eliminate interference from this compound buffer in my assay?
A3: Several strategies can be employed to mitigate buffer interference:[5][6]
-
Prepare Standards in the Same Buffer: The most effective method is to prepare your protein standards (e.g., BSA) in the exact same concentration of this compound buffer as your unknown samples.[5] This ensures that the background interference is consistent across both standards and samples, effectively canceling it out.
-
Sample Dilution: If your protein sample is sufficiently concentrated, you can dilute it in an assay-compatible buffer (like PBS or saline) to reduce the this compound concentration to a non-interfering level.[6]
-
Protein Precipitation: Chemical precipitation using agents like trichloroacetic acid (TCA) or acetone can separate the protein from the interfering buffer components.[6][7] The protein pellet is then washed and resolubilized in a compatible buffer before quantification.
-
Dialysis/Desalting: For larger sample volumes, dialysis or desalting columns can be used to exchange the this compound buffer with one that is compatible with your chosen assay.[5]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot common issues encountered when quantifying proteins in the presence of this compound buffer.
Problem: Inconsistent or unexpectedly high readings in a BCA assay.
-
Cause: this compound is likely interfering with the copper-chelation reaction.
-
Solution Workflow:
Troubleshooting workflow for this compound in BCA assays.
Problem: Standard curve has a low R² value or is non-linear in a Bradford assay.
-
Cause: The concentration of this compound in your samples and standards may be inconsistent, or the concentration is high enough to shift the pH of the assay reagent, affecting the linearity of the dye-binding response.[4]
-
Solutions:
-
Verify Buffer Consistency: Ensure that the this compound buffer concentration is identical in all your standards and samples.
-
Check pH: Measure the pH of a 1:1 mixture of your sample buffer and the Bradford reagent. If it deviates significantly from the reagent's optimal pH, you may need to dilute your sample.
-
Reduce Sample Volume: Use a smaller volume of your protein sample in the assay to lessen the buffering effect on the acidic Coomassie reagent.
-
Quantitative Data Summary
| Assay Type | Compatible With | Incompatible With | Key Consideration |
| BCA Assay | Most detergents up to 5%[6] | Reducing agents (DTT, β-ME), Copper-chelating agents (EDTA), Amine-containing buffers at high concentrations.[6] | Very sensitive to substances that can reduce Cu²⁺. |
| Bradford Assay | Most salts, solvents, and reducing agents.[3] | High concentrations of detergents, Strong basic buffers.[3][8] | Relies on a specific acidic pH; strong buffers can interfere. |
| Lowry Assay | Wide range of proteins. | Reducing agents, detergents, phenols, amine-containing buffers.[4] | A multi-step process prone to interference from many common lab reagents. |
Experimental Protocols
Protocol 1: Bradford Assay with this compound-Matched Standards
This protocol is recommended for achieving the most accurate quantification of protein in a this compound buffer.
Methodology:
-
Prepare Diluent: Create a diluent solution that is the exact this compound buffer used for your protein samples.
-
Prepare Protein Standards: Perform a serial dilution of a known protein standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL) using the this compound buffer diluent. Typical standard concentrations range from 0.1 to 1.0 mg/mL.
-
Plate Setup: Add 5 µL of each standard and each unknown protein sample to separate wells of a 96-well microplate.
-
Add Reagent: Add 250 µL of Coomassie (Bradford) reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for at least 5 minutes.
-
Measurement: Read the absorbance at 595 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of your unknown samples.
Protocol 2: Acetone Precipitation to Remove this compound Buffer
Use this protocol when sample dilution is not feasible and a high concentration of this compound interferes with the assay.[6]
Methodology:
-
Sample Preparation: Place 100 µL of your protein sample in a microcentrifuge tube.
-
Precipitation: Add 400 µL of ice-cold acetone (-20°C). Vortex briefly and incubate at -20°C for 60 minutes.
-
Pelleting: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Carefully decant the supernatant containing the this compound buffer. Add 200 µL of ice-cold acetone, vortex gently, and centrifuge again for 5 minutes at 4°C.
-
Drying: Decant the supernatant and allow the protein pellet to air-dry for 5-10 minutes to remove residual acetone. Do not over-dry.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your chosen assay (e.g., 50 µL of Phosphate-Buffered Saline for a BCA assay).
-
Quantification: Proceed with your standard protein quantification protocol (e.g., BCA or Bradford).
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. citeqbiologics.com [citeqbiologics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein measurement using bicinchoninic acid: elimination of interfering substances. | Sigma-Aldrich [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
Effect of temperature on CABS buffer pH
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) buffer, with a specific focus on the effect of temperature on its pH. This information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound buffer and what is its chemical composition?
This compound is a zwitterionic buffer used in various biochemical and biological research applications. Its chemical name is 4-(Cyclohexylamino)-1-butanesulfonic acid. The sulfonic acid group has a low pKa, while the secondary amine has a high pKa, making it an effective buffer at alkaline pH.
-
Chemical Formula: C₁₀H₂₁NO₃S
-
Molecular Weight: 235.34 g/mol
2. How does temperature affect the pH of this compound buffer?
The pH of this compound buffer is sensitive to changes in temperature. The pKa of the buffer, and consequently its pH, decreases as the temperature increases. This is a critical consideration for experiments conducted at temperatures other than the standard 25°C at which the buffer is typically prepared. The temperature coefficient (dpKa/dT) for this compound buffer is approximately -0.031 . This means that for every 1°C increase in temperature, the pKa will decrease by 0.031 units.
3. Why is it important to consider the effect of temperature on this compound buffer pH?
Many biological experiments, such as enzyme assays or cell culture, are performed at specific temperatures (e.g., 37°C). If the this compound buffer is prepared and its pH is adjusted at room temperature (e.g., 25°C), the actual pH at the experimental temperature will be different. This pH shift can significantly impact the activity of enzymes, the stability of proteins, and the overall outcome of the experiment. Therefore, it is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.[4]
Data Presentation
The following table summarizes the calculated pKa of this compound buffer at different temperatures, based on its pKa at 25°C (10.7) and its dpKa/dT of -0.031.
| Temperature (°C) | Calculated pKa |
| 4 | 10.95 |
| 20 | 10.76 |
| 25 | 10.70 |
| 30 | 10.64 |
| 37 | 10.52 |
Experimental Protocols
Protocol for Preparing Temperature-Adjusted this compound Buffer
This protocol outlines the steps to prepare a this compound buffer solution with an accurate pH at the desired experimental temperature.
Materials:
-
This compound (4-(Cyclohexylamino)-1-butanesulfonic acid) powder
-
Deionized water
-
Concentrated NaOH or HCl solution for pH adjustment
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
Water bath or incubator set to the desired experimental temperature
Procedure:
-
Dissolve this compound: In a beaker, dissolve the required amount of this compound powder in deionized water to achieve the desired final buffer concentration. Stir until the powder is completely dissolved.
-
Equilibrate to Temperature: Place the beaker containing the buffer solution in a water bath or incubator set to the target experimental temperature. Allow the solution to equilibrate for at least 30 minutes.
-
Calibrate pH Meter: Calibrate the pH meter using standard buffers at the target experimental temperature.
-
Adjust pH: Place the temperature-equilibrated buffer solution on a stir plate and immerse the pH electrode and temperature probe. Slowly add small volumes of concentrated NaOH (to increase pH) or HCl (to decrease pH) while monitoring the pH reading.
-
Final Volume: Once the desired pH is reached and stable, transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Storage: Store the buffer solution at 4°C. Before use, allow the buffer to re-equilibrate to the experimental temperature and re-check the pH.
Mandatory Visualization
Caption: Relationship between temperature and this compound buffer pH.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | The pH of the this compound buffer was not adjusted at the experimental temperature. | 1. Prepare a fresh batch of this compound buffer. 2. Follow the "Protocol for Preparing Temperature-Adjusted this compound Buffer" to ensure the pH is set at the correct temperature. 3. Re-run the experiment with the temperature-adjusted buffer. |
| Drifting pH readings during the experiment | The buffer is not at thermal equilibrium with the experimental environment. | 1. Ensure the buffer and all other reagents are at the experimental temperature before starting. 2. If the experiment is lengthy, periodically check the temperature of the reaction mixture. |
| Precipitate formation in the buffer | The concentration of the buffer is too high, or it is contaminated. | 1. Prepare a lower concentration of the buffer. 2. Filter the buffer solution through a 0.22 µm filter. 3. Use high-purity water and reagents for buffer preparation. |
| pH is significantly different from the expected value after temperature adjustment | Incorrect pKa or dpKa/dT value used for calculation. Inaccurate pH meter calibration. | 1. Verify the pKa and dpKa/dT values from a reliable source. 2. Recalibrate the pH meter with fresh, temperature-equilibrated standard buffers. |
References
CABS Buffer Technical Support Center: Stability and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of CABS (N-Cyclohexyl-3-aminopropanesulfonic acid) buffer. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what is its effective pH range?
This compound, or 4-(Cyclohexylamino)-1-butanesulfonic acid, is a zwitterionic buffer that is useful for a variety of biochemical and molecular biology applications.[1][2][3] It is particularly effective in maintaining a stable pH in the alkaline range.[4] Its recommended useful pH range is from 10.0 to 11.4.[2][3][4][5][6] The pKa of this compound at 25°C is 10.7.
Q2: What are the primary applications of this compound buffer?
Due to its high pH buffering capacity and chemical stability, this compound buffer is well-suited for a range of applications, including:
-
Enzyme catalysis in alkaline conditions.[4]
-
Protein research and purification.
-
Use in bioreactors to maintain stable pH for microbial or cell cultures.[4]
-
Industrial fermentation.[4]
Q3: How should I prepare a this compound buffer solution?
To prepare a this compound buffer solution, you will need to dissolve the this compound powder in high-purity, deionized water. The final pH should be adjusted using a strong base, such as sodium hydroxide (NaOH), to the desired value within its effective buffering range. It is crucial to verify the final pH with a calibrated pH meter.
Q4: What are the recommended storage conditions for this compound buffer solutions?
For short-term storage (a few days to a week), this compound buffer solutions can be stored at room temperature if the container is sealed tightly to prevent evaporation and microbial contamination. For long-term storage, it is recommended to store the buffer at 2-8°C.[4] Storing at cooler temperatures helps to inhibit microbial growth.
Q5: Can I autoclave this compound buffer?
While some buffers can be autoclaved, it is generally recommended to sterilize this compound buffer by filtration through a 0.22 µm filter. Autoclaving can potentially lead to the degradation of the buffer components or cause a shift in the pH of the solution.
Q6: Can I freeze this compound buffer for long-term storage?
While freezing can be a method for long-term preservation of some buffers, repeated freeze-thaw cycles should be avoided. This can cause localized concentration changes and pH shifts as the buffer freezes and thaws, potentially affecting its performance. If you need to freeze the buffer, it is best to aliquot it into single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected pH shift in the experiment | Temperature fluctuations: The pKa of some buffers, particularly those with amine groups like this compound, can be sensitive to temperature changes. | Calibrate your pH meter and adjust the buffer's pH at the temperature at which you will be performing your experiment. |
| CO2 absorption: High pH buffers are prone to absorbing atmospheric carbon dioxide, which can lower the pH. | Keep the buffer container tightly sealed when not in use. Prepare fresh buffer if you suspect significant CO2 absorption. | |
| Improper storage: Leaving the buffer exposed to air for extended periods can lead to pH changes. | Always store the buffer in a tightly sealed container. For long-term stability, store at 2-8°C. | |
| Precipitation in the buffer solution | Low temperature: Storing the buffer at very low temperatures (close to freezing) might cause some components to precipitate out of the solution. | Gently warm the buffer to room temperature and mix well to redissolve any precipitate before use. |
| Interaction with metal ions: Some buffers can chelate metal ions, leading to precipitation. | If your experiment involves high concentrations of metal ions, consider using a non-chelating buffer or test for compatibility beforehand. | |
| Evidence of microbial growth (cloudiness, odor) | Contamination: The buffer may have been contaminated during preparation or use. | Discard the contaminated buffer immediately. Prepare fresh buffer using sterile techniques and store it at 2-8°C. Consider adding a bacteriostatic agent if appropriate for your application. |
| Improper storage: Storing the buffer at room temperature for an extended period can encourage microbial growth. | For storage longer than a few days, refrigerate the buffer at 2-8°C. |
This compound Buffer Stability and Storage Summary
| Parameter | Recommendation/Information |
| Useful pH Range | 10.0 - 11.4[2][3][4][5][6] |
| pKa (25°C) | 10.7 |
| Short-Term Storage | Room temperature in a tightly sealed container. |
| Long-Term Storage | 2-8°C in a tightly sealed container.[4] |
| Sterilization Method | Filtration through a 0.22 µm filter is recommended. |
| Freezing | Avoid repeated freeze-thaw cycles. Aliquot for single use if freezing is necessary. |
Experimental Protocol: Assessing this compound Buffer Stability
This protocol provides a general framework for evaluating the long-term stability of a prepared this compound buffer solution.
1. Materials:
- This compound powder
- High-purity, deionized water
- Sodium hydroxide (NaOH) for pH adjustment
- Calibrated pH meter and electrode
- Sterile, sealed storage containers (e.g., polypropylene or glass bottles)
- 0.22 µm sterile filter
2. Buffer Preparation:
- Prepare a stock solution of this compound buffer at the desired concentration (e.g., 0.5 M) by dissolving the this compound powder in deionized water.
- Adjust the pH to the target value (e.g., 10.5) using a concentrated NaOH solution while continuously stirring.
- Once the desired pH is reached and stable, bring the solution to the final volume with deionized water.
- Sterilize the buffer solution by passing it through a 0.22 µm filter into sterile storage containers.
3. Storage Conditions:
- Aliquot the sterilized buffer into multiple containers for each storage condition to be tested.
- Store the aliquots at different temperatures:
- Room temperature (e.g., 20-25°C)
- Refrigerated (2-8°C)
- Frozen (-20°C)
4. Stability Testing:
- At regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.), remove one aliquot from each storage condition.
- Allow the refrigerated and frozen samples to equilibrate to room temperature.
- Visually inspect each sample for any signs of precipitation or microbial growth.
- Measure the pH of each sample using a calibrated pH meter.
- Record the visual observations and pH measurements for each time point and storage condition.
5. Data Analysis:
- Plot the pH of the buffer as a function of time for each storage condition.
- Determine the acceptable range of pH deviation for your specific application.
- Based on the data, establish the shelf life of the this compound buffer under the tested storage conditions.
Visualizations
Caption: Workflow for the preparation of a sterile this compound buffer solution.
Caption: Logical workflow for a long-term stability study of this compound buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Buffer | CAS 161308-34-5 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. scbt.com [scbt.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. interchim.fr [interchim.fr]
- 6. Santa Cruz Biotechnology this compound BUFFER, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Common problems when preparing CABS buffer
Welcome to the technical support center for CABS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer preparation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I having trouble dissolving the this compound powder?
-
Answer: this compound has a moderate solubility in water.[1] Ensure you are using high-purity water (e.g., deionized or distilled) and that the volume is sufficient for the amount of powder you are weighing out. If solubility issues persist, especially at lower temperatures, consider the following:
-
Gentle Warming: Gently warm the solution while stirring to aid dissolution. However, be mindful that temperature can affect the pKa and final pH.[2][3]
-
Incremental Addition: Add the this compound powder to the water in smaller portions while continuously stirring.
-
Avoid Contaminants: Ensure your glassware is clean and free of contaminants that could affect solubility.
-
2. My final pH is incorrect after dissolving the this compound powder. What went wrong?
-
Answer: Several factors can lead to an incorrect initial pH:
-
Inaccurate Weighing: Ensure your balance is properly calibrated and that you have weighed the correct amount of this compound powder for your target concentration and volume.[3]
-
Water Quality: The pH of your water source can influence the initial pH of the buffer solution. Using high-purity, neutral pH water is recommended.
-
Temperature: The pKa of this compound, and therefore the pH of the solution, is temperature-dependent.[1][4] Prepare and measure the pH of your buffer at the temperature at which it will be used.
-
3. I'm overshooting the target pH during adjustment with NaOH or HCl. How can I be more precise?
-
Answer: Overshooting the target pH is a common issue, especially with high-concentration titrants.[5] To improve accuracy:
-
Use a Dilute Titrant: Use a lower concentration of NaOH or HCl for pH adjustment. This will give you finer control over the pH changes.
-
Add Titrant Slowly: Add the acid or base drop by drop, especially as you approach the target pH.
-
Stir Constantly: Ensure the solution is continuously and gently stirred to get a homogenous mixture and an accurate pH reading.
-
Calibrate Your pH Meter: A properly calibrated pH meter is crucial for accurate pH measurement.[3] Calibrate it with fresh, certified standards before each use.
-
4. The pH of my this compound buffer changes after I dilute a concentrated stock solution. Why is this happening?
-
Answer: The pH of a buffer can shift upon dilution due to changes in activity coefficients and the water's self-ionization.[2][3] It is always best practice to:
-
pH the Final Solution: Prepare the buffer at its final working concentration and then adjust the pH.
-
Re-check pH After Dilution: If you must dilute a stock, always re-check and, if necessary, re-adjust the pH of the final diluted buffer.
-
5. My this compound buffer appears cloudy or has formed a precipitate. What should I do?
-
Answer: Precipitation in buffer solutions can be caused by several factors:
-
Low Temperature: The solubility of some buffers, including the related CAPS buffer, can decrease at lower temperatures, leading to precipitation.[6] If you need to use the buffer at a low temperature, ensure the concentration is below its solubility limit at that temperature.
-
Presence of Organic Solvents: Mixing buffers with high concentrations of organic solvents can cause the buffer salts to precipitate.[7]
-
Contamination: Contamination with other reagents or microbial growth can also lead to cloudiness or precipitation.[3] Always use sterile techniques if the buffer will be stored for an extended period.
-
6. How should I store my this compound buffer, and for how long is it stable?
-
Answer: For optimal stability:
-
Refrigeration: Store the buffer at 2-8°C to minimize microbial growth.
-
Sterilization: For long-term storage, sterile filter the buffer through a 0.22 µm filter.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the buffer components and affect its performance.[5] If you need to store it frozen, aliquot the buffer into single-use volumes.
-
Check for Contamination: Before each use, visually inspect the buffer for any signs of microbial contamination (e.g., cloudiness).
-
Quantitative Data
| Parameter | Value | Reference |
| pKa at 25°C | 10.7 | --INVALID-LINK-- |
| Useful pH Range | 10.0 - 11.4 | --INVALID-LINK-- |
| Molecular Weight | 235.34 g/mol | --INVALID-LINK-- |
| d(pKa)/dT (°C⁻¹) | -0.031 | [1] |
Note on pKa and Temperature: The d(pKa)/dT value indicates that the pKa of this compound decreases as the temperature increases. For precise experiments, it is advisable to adjust the pH of the buffer at the temperature at which the experiment will be performed.
Experimental Protocols
Preparation of 1 L of 50 mM this compound Buffer, pH 10.5
Materials:
-
This compound (N-cyclohexyl-3-aminopropanesulfonic acid), MW = 235.34 g/mol
-
1 M NaOH solution
-
High-purity water (e.g., deionized or distilled)
-
Calibrated pH meter and probe
-
Stir plate and stir bar
-
1 L volumetric flask
-
Beakers and graduated cylinders
Procedure:
-
Weigh this compound: Accurately weigh out 11.77 g of this compound powder (0.05 mol/L * 235.34 g/mol * 1 L).
-
Dissolve: Add the this compound powder to a beaker containing approximately 800 mL of high-purity water. Place a stir bar in the beaker and stir on a stir plate until the powder is completely dissolved.
-
Adjust pH: Place the calibrated pH probe into the solution. Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 10.5. Be cautious not to overshoot the target pH.
-
Bring to Final Volume: Carefully transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add high-purity water to the 1 L mark.
-
Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Verify pH: Re-check the pH of the final solution to ensure it is 10.5.
-
Storage: Store the buffer in a clearly labeled, sealed container at 2-8°C. For long-term storage, consider sterile filtration.
Visualizations
Caption: Workflow for preparing this compound buffer solution.
Caption: Troubleshooting guide for incorrect this compound buffer pH.
References
- 1. Biological buffers pKa calculation [reachdevices.com]
- 2. gatescientific.com [gatescientific.com]
- 3. mt.com [mt.com]
- 4. itwreagents.com [itwreagents.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Análise do mecanismo da diminuição da solubilidade em baixa temperatura do tampão biológico CAPS [portuguese.vacutaineradditives.com]
- 7. Buffer Reference Center [sigmaaldrich.com]
Navigating High pH Environments: CABS Buffer Compatibility with Reducing Agents
For researchers, scientists, and drug development professionals working with proteins and other biological molecules, maintaining the integrity of these molecules in solution is paramount. The choice of buffer and its compatibility with other essential reagents, such as reducing agents, can significantly impact experimental outcomes. This technical support guide provides a comprehensive overview of the compatibility of CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) buffer with the commonly used reducing agents DTT (Dithiothreitol) and TCEP (Tris(2-carboxyethyl)phosphine).
This compound is a zwitterionic buffer with a useful pH range of 10.0 to 11.4, making it suitable for various applications that require alkaline conditions.[1] However, the high pH of this buffer raises questions about its compatibility with reducing agents that are crucial for preventing the oxidation of sulfhydryl groups in proteins and other molecules.
Frequently Asked Questions (FAQs)
1. Is this compound buffer compatible with DTT?
The use of DTT in this compound buffer is generally not recommended due to the high pH range of the buffer. DTT's reducing power is optimal at a pH above 7; however, its stability significantly decreases as the pH increases.[2][3][4] At the alkaline pH of this compound buffer (10.0-11.4), DTT undergoes rapid air oxidation, which reduces its effectiveness and can lead to inconsistent results.[5][6] While it might be possible to use DTT for very short incubation times, the rapid degradation makes it an unreliable choice for most applications in this compound buffer.
2. Is this compound buffer compatible with TCEP?
Yes, TCEP is highly compatible with this compound buffer. TCEP is a more stable and powerful reducing agent than DTT and maintains its activity over a broad pH range, including the alkaline conditions of this compound buffer.[7][8][9] Studies have shown that TCEP is stable in various buffers at high pH, including CAPS buffer, which has a pH range of 9.7-11.1.[9] This stability makes TCEP the recommended reducing agent for use in this compound buffer.
3. What are the advantages of using TCEP over DTT in alkaline buffers?
TCEP offers several advantages over DTT, particularly in alkaline conditions:
-
Greater Stability: TCEP is significantly more resistant to air oxidation at high pH compared to DTT.[10][11]
-
Odorless: Unlike DTT, which has a strong, unpleasant odor, TCEP is odorless.[8][12]
-
Irreversible Reduction: TCEP irreversibly reduces disulfide bonds, while the reaction with DTT is reversible.[12]
-
Compatibility with Maleimides: TCEP does not react with maleimide-based reagents, which are often used for labeling cysteine residues. DTT, being a thiol-containing compound, readily reacts with maleimides.[10][13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete protein reduction in this compound buffer. | DTT degradation: If using DTT, the high pH of the this compound buffer is likely causing rapid oxidation and inactivation of the reducing agent. | Switch to TCEP, which is stable at high pH. If DTT must be used, prepare the solution fresh immediately before use and keep the incubation time as short as possible. |
| Insufficient reducing agent concentration: The concentration of the reducing agent may not be sufficient to reduce all disulfide bonds. | Increase the concentration of the reducing agent. A 10-20 fold molar excess over the protein's cysteine concentration is a good starting point. | |
| Inaccessible disulfide bonds: Some disulfide bonds may be buried within the protein structure and inaccessible to the reducing agent. | Add a denaturant (e.g., urea, guanidine hydrochloride) to the buffer to unfold the protein and expose the disulfide bonds. | |
| Precipitation of the protein sample upon addition of reducing agent. | Incorrect pH: The addition of the reducing agent may have altered the pH of the solution, leading to protein precipitation. | Ensure the final pH of the solution is within the buffering range of this compound and the stability range of your protein. |
| Protein instability: The protein may be inherently unstable under reducing conditions at high pH. | Optimize the buffer composition, including the addition of stabilizers like glycerol or specific salts. | |
| Inconsistent results between experiments. | Variability in DTT activity: The rapid degradation of DTT at high pH can lead to significant variability in its effective concentration. | Use the more stable TCEP. If using DTT, strictly control the preparation and incubation times. |
Quantitative Data Summary
The following table summarizes the key properties of DTT and TCEP, highlighting their differences in stability and effectiveness, particularly in the context of alkaline pH.
| Property | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) | References |
| Optimal pH for Reduction | >7 | 1.5 - 9.0 | [2][3][7] |
| Stability at High pH (>8) | Poor, rapidly oxidizes | High | [5][9][11] |
| Half-life at pH 8.5 (20°C) | ~4 hours | Significantly longer than DTT | [5] |
| Odor | Strong, unpleasant | Odorless | [8][12] |
| Reaction with Maleimides | Yes | No | [10][13] |
| Removal before certain labeling | Often required | Not usually required | [10][12] |
Experimental Protocols
Protocol 1: Reduction of a Protein Sample with TCEP in this compound Buffer
This protocol describes the general steps for reducing disulfide bonds in a protein sample using TCEP in this compound buffer.
-
Prepare this compound Buffer (50 mM, pH 10.5):
-
Dissolve the appropriate amount of this compound powder in deionized water.
-
Adjust the pH to 10.5 with NaOH.
-
Bring the final volume to the desired amount.
-
-
Prepare TCEP Stock Solution (0.5 M):
-
Dissolve TCEP-HCl in deionized water.
-
Adjust the pH to 7.0 with NaOH.
-
Aliquot and store at -20°C.
-
-
Protein Reduction:
-
Dilute your protein sample to the desired concentration in the 50 mM this compound buffer, pH 10.5.
-
Add the TCEP stock solution to a final concentration of 5-20 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
The reduced protein is now ready for downstream applications.
-
Protocol 2: Monitoring Protein Reduction using Ellman's Reagent (DTNB)
This protocol can be used to quantify the number of free sulfhydryl groups before and after reduction.
-
Prepare Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the 0.1 M phosphate buffer, pH 8.0.
-
Cysteine Standard Curve: Prepare a series of known concentrations of L-cysteine in the phosphate buffer.
-
-
Assay Procedure:
-
To a microplate well, add your protein sample (before and after reduction with TCEP).
-
Add the DTNB stock solution to a final concentration of 0.1 mM.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free sulfhydryl groups using the cysteine standard curve. An increase in absorbance after reduction indicates the successful cleavage of disulfide bonds.
-
Visualizations
Caption: Workflow for protein reduction using TCEP in this compound buffer.
References
- 1. This compound Buffer - منتجات - Hopax Fine Chemicals [hopaxfc.com]
- 2. usbio.net [usbio.net]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. shop.neofroxx.com [shop.neofroxx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. sites.psu.edu [sites.psu.edu]
Navigating High pH Environments: A Technical Guide to CABS Buffer Performance at Varying Ionic Strengths
FOR IMMEDIATE RELEASE
Technical Support Center, Anytown, USA – October 29, 2025 – To support researchers, scientists, and drug development professionals in optimizing their experimental outcomes, this technical guide provides a comprehensive overview of the impact of ionic strength on CABS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer performance. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
This compound is a zwitterionic buffer effective in the alkaline pH range of 10.0 to 11.4, making it a valuable tool for various biochemical and molecular biology applications, including enzyme assays, protein purification, and electrophoresis.[1] However, the ionic strength of the buffer can significantly influence its performance and the behavior of biological molecules in solution. Understanding and controlling this parameter is crucial for experimental success.
Frequently Asked Questions (FAQs)
Q1: How does ionic strength affect the pKa of this compound buffer?
A1: The ionic strength of a solution can alter the pKa of a buffer by influencing the activity of the ions in solution. For zwitterionic buffers like this compound, the effect of ionic strength on pKa is generally less pronounced compared to non-zwitterionic buffers. This is because the net charge of the zwitterionic species is zero. However, changes in ionic strength can still lead to slight shifts in the effective pKa. The relationship between pKa and ionic strength can be estimated using the Debye-Hückel equation, which accounts for the electrostatic interactions between ions in a solution. As a general trend for buffers with a neutral acid form (like this compound), the pKa is expected to show minimal change at lower ionic strengths and may slightly decrease at much higher ionic strengths.
Q2: I'm observing protein precipitation in my this compound buffer at high salt concentrations. What could be the cause and how can I troubleshoot this?
A2: Protein precipitation in high ionic strength this compound buffer can be attributed to a phenomenon known as "salting out." At very high salt concentrations, the salt ions compete with the protein for water molecules, leading to a decrease in protein solvation and subsequent aggregation and precipitation.
Troubleshooting Steps:
-
Gradual Salt Addition: Instead of adding a high concentration of salt at once, try a stepwise increase to determine the optimal salt concentration that maintains protein solubility while achieving the desired ionic strength.
-
Optimize Protein Concentration: High protein concentrations are more prone to precipitation. Try working with a lower protein concentration if your experimental design allows.
-
Inclusion of Stabilizing Agents: Consider adding stabilizing osmolytes such as glycerol, sucrose, or trehalose to your buffer. These can help to maintain protein solubility at high ionic strengths.
-
Temperature Control: Perform your experiment at a lower temperature (e.g., 4°C), as protein solubility can be temperature-dependent.
Q3: My enzymatic assay in this compound buffer is showing inconsistent results at different ionic strengths. Why is this happening?
A3: The ionic strength of the assay buffer can impact enzyme activity in several ways:
-
Enzyme Stability and Conformation: High ionic strength can alter the three-dimensional structure of an enzyme, potentially leading to a loss of activity.
-
Substrate Binding: The charge interactions between the enzyme and its substrate can be shielded at high ionic strengths, affecting the binding affinity and, consequently, the reaction rate.
-
Cofactor Interaction: If your enzyme requires a charged cofactor, its interaction with the enzyme could be influenced by the ionic strength of the buffer.
Troubleshooting Steps:
-
Determine Optimal Ionic Strength: Perform your assay over a range of ionic strengths to identify the optimal condition for your specific enzyme.
-
Maintain Consistent Ionic Strength: Ensure that the ionic strength is kept constant across all experiments to ensure reproducibility.
-
Consider Buffer Components: Be aware that different salts used to adjust the ionic strength may have specific effects on your enzyme.
Quantitative Data Summary
The following table provides estimated pKa values for this compound buffer at 25°C at different ionic strengths. These values are calculated based on the Debye-Hückel theory and the known thermodynamic pKa of this compound (pKa = 10.7 at 25°C).
| Ionic Strength (M) | Estimated pKa of this compound Buffer |
| 0.01 | 10.68 |
| 0.05 | 10.65 |
| 0.10 | 10.62 |
| 0.25 | 10.57 |
| 0.50 | 10.51 |
Note: These are estimated values and may vary slightly depending on the specific salt used to adjust the ionic strength and the experimental temperature.
Experimental Protocols
Protocol for Determining the Effect of Ionic Strength on the pKa of this compound Buffer
This protocol outlines a method to experimentally determine the pKa of this compound buffer at various ionic strengths using potentiometric titration.
Materials:
-
This compound buffer powder
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Inert salt (e.g., NaCl or KCl)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Prepare this compound Buffer Stock Solution: Prepare a concentrated stock solution of this compound buffer (e.g., 0.1 M) in deionized water.
-
Prepare Buffer Solutions with Varying Ionic Strength:
-
For each desired ionic strength, prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 mM).
-
Add the required amount of inert salt (NaCl or KCl) to achieve the target ionic strength.
-
For example, to prepare a 10 mM this compound solution with an ionic strength of 0.1 M, add 90 mM NaCl.
-
-
Titration:
-
Take a known volume of each buffer solution.
-
Slowly titrate with a standardized HCl solution, recording the pH after each addition.
-
Repeat the titration with a standardized NaOH solution.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa is the pH at which half of the buffer is in its acidic form and half is in its basic form. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation by plotting log([Base]/[Acid]) vs. pH. The pKa is the pH when [Base]/[Acid] = 1.
-
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Troubleshooting workflow for protein precipitation in this compound buffer.
References
How to resolve phase separation in CABS buffer solutions
Welcome to the Technical Support Center for CABS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on phase separation.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in a this compound buffer solution and what does it look like?
A1: Phase separation in a this compound buffer solution typically manifests as cloudiness, turbidity, or the formation of a visible precipitate (solid particles). This indicates that the this compound has exceeded its solubility limit under the current conditions and is no longer fully dissolved.
Q2: Why is my this compound buffer solution showing phase separation?
A2: The primary cause of phase separation in this compound buffer is its reduced solubility at lower temperatures. Storing a concentrated this compound buffer solution at 4°C or colder can lead to precipitation. Other contributing factors can include high buffer concentration, the presence of certain organic solvents, or residual metal ions in the water used for preparation. For the related buffer CAPS, solubility can decrease by about 30% when the temperature is lowered from 25°C to 4°C.[1]
Q3: Can I still use my this compound buffer if it has precipitated?
A3: It is not recommended to use a this compound buffer that has precipitated without first attempting to redissolve the precipitate. An inhomogeneous buffer solution will not have the correct concentration and may negatively impact the pH and ionic strength of your experiment, leading to unreliable and irreproducible results.
Q4: Does this compound buffer interact with metal ions?
A4: this compound buffer is known to have negligible binding affinity for common metal ions.[2] This makes it a suitable choice for many biological and biochemical applications where metal ions are present. However, the presence of residual divalent cations like Ca²⁺ and Mg²⁺ in the water used for buffer preparation can potentially form complexes with the sulfonic acid group of the buffer, which may reduce its solubility, especially at lower temperatures.[1]
Q5: How can I prevent phase separation in my this compound buffer?
A5: To prevent phase separation, you can prepare the buffer at the concentration you intend to use it, rather than making a highly concentrated stock solution. If a stock solution is necessary, consider storing it at room temperature instead of refrigerating it, provided it is protected from microbial contamination. Using high-purity water (e.g., deionized or distilled) for preparation is also recommended to minimize the presence of metal ions that could reduce solubility.[1]
Troubleshooting Guides
Issue: this compound buffer solution has become cloudy or contains a precipitate.
This guide provides a step-by-step approach to diagnose and resolve phase separation in your this compound buffer solution.
References
Troubleshooting unexpected pH shifts in CABS buffer
Welcome to the technical support center for CABS (N-Cyclohexyl-3-aminopropanesulfonic acid) buffer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on unexpected pH shifts.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what is its effective pH range?
This compound is a zwitterionic buffer that is useful for a variety of biochemical applications.[1][2] It is particularly effective in the alkaline pH range, typically between 10.0 and 11.4.[3] This makes it a suitable choice for experimental systems that require a stable alkaline environment, such as certain enzyme-catalyzed reactions and Western blotting procedures.[3]
Q2: Why is my this compound buffer's pH different from the expected value after preparation?
Several factors can cause the initial pH of your this compound buffer to be incorrect:
-
Inaccurate measurements: Ensure precise weighing of the this compound powder and accurate measurement of the solvent volume.
-
Purity of reagents: Use high-purity this compound and reagent-grade water (e.g., deionized or distilled water) to avoid contaminants that could alter the pH.
-
Improper pH adjustment: When adjusting the pH with a strong acid or base (e.g., NaOH or HCl), add the titrant slowly and allow the solution to equilibrate before taking a reading. Calibrate your pH meter with fresh, high-quality calibration standards before use.
Q3: My this compound buffer's pH changes during my experiment. What are the common causes?
Unexpected pH shifts during an experiment can be attributed to several factors:
-
Temperature fluctuations: The pH of most buffers is temperature-dependent. If your experiment involves temperature changes, the pH of your this compound buffer will likely shift. It is crucial to measure and adjust the pH at the temperature at which the experiment will be performed.
-
Absorption of atmospheric CO2: Alkaline buffers like this compound are susceptible to absorbing carbon dioxide from the atmosphere. Dissolved CO2 forms carbonic acid, which can lower the pH of the buffer over time.
-
Reaction with experimental components: Components of your reaction mixture, such as enzymes or substrates, may release or consume protons, leading to a change in the overall pH.
-
Buffer concentration: A low buffer concentration may not have sufficient capacity to resist pH changes caused by the addition of acidic or basic substances during the experiment.
Q4: How should I store my this compound buffer to maintain its pH stability?
Proper storage is critical for maintaining the integrity of your this compound buffer:
-
Airtight containers: Store the buffer in a tightly sealed container to minimize the absorption of atmospheric CO2.
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consider freezing the buffer in aliquots. Avoid repeated freeze-thaw cycles.
-
Protection from light: Store the buffer in a dark or opaque bottle to prevent potential photodegradation.
-
Labeling: Clearly label the container with the buffer name, concentration, pH, and date of preparation. It is good practice to also note the date the bottle was first opened. Alkaline buffers like those with a pH of 10 have a recommended shelf life of 3-6 months after opening.
Troubleshooting Guides
Issue 1: Unexpected drop in this compound buffer pH
A gradual or sudden decrease in the pH of your this compound buffer can compromise your experimental results.
| Potential Cause | Recommended Solution |
| Absorption of atmospheric CO2 | Prepare fresh buffer for critical experiments. Keep the buffer container tightly sealed when not in use. Degas the water used for buffer preparation. |
| Acidic contaminants | Use high-purity water and this compound powder. Ensure all glassware is thoroughly cleaned and rinsed with purified water. |
| Temperature increase | If the experiment is run at a higher temperature than the temperature at which the buffer was prepared, the pH may decrease. Adjust the pH of the buffer at the experimental temperature. |
Issue 2: Unexpected rise in this compound buffer pH
An increase in pH can be just as detrimental as a decrease.
| Potential Cause | Recommended Solution |
| Leaching of alkaline substances from glassware | Use high-quality borosilicate glassware (e.g., Pyrex®). For highly sensitive applications, consider using plastic containers for buffer preparation and storage. |
| Evaporation of solvent | Keep the buffer container well-sealed to prevent the evaporation of water, which would increase the concentration of the buffer components and potentially alter the pH. |
| Temperature decrease | If the experiment is performed at a lower temperature than the buffer preparation temperature, the pH of some buffers can increase. Standardize the temperature for pH measurement and experimental work. |
Issue 3: Inconsistent or drifting pH readings
If you are having trouble getting a stable pH reading, the issue may lie with your measurement technique or equipment.
| Potential Cause | Recommended Solution |
| Faulty pH electrode | Clean and maintain your pH electrode according to the manufacturer's instructions. If the problem persists, the electrode may need to be replaced. |
| Incorrect calibration | Calibrate your pH meter before each use with fresh, certified calibration buffers that bracket your target pH. |
| Temperature compensation | Use a pH meter with automatic temperature compensation (ATC) or manually measure the temperature and adjust the pH reading accordingly. |
Data Presentation
Table 1: Example of pH Variation with Temperature for Tris Buffer (0.05 M)
| Temperature (°C) | pH |
| 5 | 9.00 |
| 25 | 8.30 |
| 37 | 7.91 |
Note: This data is for Tris buffer and is provided as an example to illustrate the principle of temperature-dependent pH changes. The actual pH shift for this compound buffer may differ.
Experimental Protocols
Protocol 1: Preparation of 10X this compound Buffer (100 mM, pH 11.0)
Materials:
-
This compound (N-Cyclohexyl-3-aminopropanesulfonic acid) powder (MW: 235.34 g/mol )
-
High-purity water (e.g., deionized or distilled)
-
10 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Sterile storage bottles
Procedure:
-
Dissolve this compound: In a beaker, dissolve 23.53 g of this compound powder in approximately 800 mL of high-purity water. Stir the solution on a stir plate until the powder is completely dissolved.
-
Adjust pH: Place the pH electrode in the solution and monitor the pH. Slowly add 10 M NaOH dropwise while stirring continuously. Continue adding NaOH until the pH reaches 11.0. Be patient, as the pH may take some time to stabilize.
-
Adjust Volume: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1000 mL.
-
Sterilization and Storage: Filter the buffer through a 0.22 µm filter to sterilize it and remove any particulate matter. Store the 10X this compound buffer in a sterile, tightly sealed bottle at 4°C.
Protocol 2: pH Stability Test for this compound Buffer
This protocol can be used to assess the stability of your prepared this compound buffer over time and under different storage conditions.
Materials:
-
Prepared this compound buffer
-
Calibrated pH meter and electrode
-
Sealed storage containers (e.g., sterile conical tubes)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Initial Measurement: Immediately after preparation, measure and record the initial pH of the this compound buffer.
-
Aliquoting: Aliquot the buffer into several sterile, tightly sealed containers.
-
Storage Conditions:
-
Store one set of aliquots at 4°C (refrigerated).
-
Store another set at 25°C (room temperature).
-
If relevant to your experiments, store a third set at 37°C.
-
For testing susceptibility to CO2 absorption, leave one container loosely capped at room temperature (clearly label this as a test sample).
-
-
Periodic Measurement: At regular intervals (e.g., daily for the first week, then weekly), remove an aliquot from each storage condition, allow it to reach a standardized measurement temperature (e.g., 25°C), and record the pH.
-
Data Analysis: Plot the pH readings over time for each condition to visualize the stability of the buffer.
Mandatory Visualizations
Caption: Troubleshooting logic for unexpected pH shifts in this compound buffer.
Caption: Western Blot workflow highlighting the use of this compound buffer.
References
Optimizing CABS Buffer for High-Throughput Screening: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing CABS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used in HTS?
A1: this compound is a zwitterionic biological buffer with a buffering range of pH 10.0 to 11.4.[1][2] Its high pKa of 10.7 at 25°C makes it particularly suitable for maintaining alkaline conditions in various biochemical assays, which can be critical for enzyme activity or compound stability in HTS campaigns.[2]
Q2: What is the recommended concentration of this compound buffer for HTS assays?
A2: The optimal concentration of this compound buffer can vary depending on the specific assay. While some studies on other buffers suggest that concentrations up to 100 mM may not significantly impact enzyme activity, it is crucial to empirically determine the ideal concentration for your assay.[3][4] Higher buffer concentrations can sometimes negatively affect enzyme activity.[3][4] A good starting point for optimization is typically between 20 mM and 50 mM.
Q3: How does temperature affect the pH of this compound buffer?
Q4: Can this compound buffer be used in fluorescence- or luminescence-based HTS assays?
A4: this compound buffer can be used in fluorescence and luminescence-based assays; however, it is essential to perform a buffer-only control to check for any intrinsic fluorescence or quenching effects. For fluorescence assays, black microplates are recommended to minimize background and crosstalk.[5] For luminescence assays, white plates are generally preferred to maximize the light output signal.[5] If performing a multiplexed luminescent and fluorescent assay, the choice of plate color will be a compromise between the two readouts.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound buffer in HTS workflows.
Issue 1: Unexpected Assay Results or High Variability
Possible Causes:
-
Incorrect Buffer pH: The pH of the this compound buffer may not be at the optimal level for the assay, potentially due to improper preparation or temperature effects.
-
Buffer Concentration: The concentration of the this compound buffer may be inhibiting or interfering with the assay components.
-
Metal Ion Chelation: this compound, like other biological buffers, can interact with metal ions.[6] If your assay involves metalloenzymes or requires specific metal ion concentrations, this interaction could be a source of variability.
Solutions:
-
Verify and Optimize pH: Always measure the pH of the this compound buffer at the working temperature of your assay. Perform a pH titration experiment to determine the optimal pH for your specific assay.
-
Optimize Buffer Concentration: Test a range of this compound buffer concentrations to find the one that provides the best assay performance with the lowest background.
-
Evaluate Metal Ion Effects: If you suspect metal ion chelation, consider adding a known concentration of the required metal ion to the buffer or testing an alternative buffer with lower metal-binding constants.[6]
Issue 2: Buffer Precipitation During Preparation or Storage
Possible Causes:
-
Low Solubility at Low Temperatures: The solubility of some biological buffers can decrease at lower temperatures.
-
Presence of Divalent Cations: The presence of divalent cations like Ca²⁺ or Mg²⁺ can sometimes lead to the precipitation of buffer components.
-
High Concentration: Preparing highly concentrated stock solutions of this compound buffer may exceed its solubility limit.
Solutions:
-
Prepare Fresh and Filter: It is best practice to prepare buffers fresh for each experiment and filter them through a 0.22 µm filter to remove any particulates.
-
Use High-Purity Water: Use deionized, distilled water (ddH₂O) or equivalent high-purity water to prepare your buffer to minimize the concentration of contaminating ions.
-
Store at Room Temperature: Unless otherwise specified, store this compound buffer solutions at room temperature to avoid precipitation.
Data Presentation
Table 1: General Properties of this compound Buffer
| Property | Value | Reference |
| Useful pH Range | 10.0 - 11.4 | [1][2] |
| pKa (25 °C) | 10.7 | [2] |
| Molecular Weight | 235.34 g/mol | [7] |
| Appearance | White powder | [2] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Inconsistent assay results | Incorrect pH due to temperature | Measure and adjust pH at the experimental temperature. |
| Buffer concentration too high | Titrate buffer concentration to find the optimal range. | |
| Metal ion chelation | Add supplemental metal ions or choose a non-chelating buffer. | |
| Buffer precipitation | Low-temperature storage | Store buffer at room temperature. |
| Contaminating ions | Use high-purity water for buffer preparation. | |
| High concentration | Prepare lower concentration stocks or prepare fresh. |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution (pH 10.7 at 25°C)
Materials:
-
This compound (N-cyclohexyl-3-aminopropanesulfonic acid) powder
-
High-purity water (e.g., ddH₂O)
-
5 M NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 235.34 g of this compound powder and add it to a beaker containing approximately 800 mL of high-purity water.
-
Place the beaker on a stir plate and stir until the powder is completely dissolved.
-
Carefully add 5 M NaOH solution dropwise to adjust the pH to 10.7. Monitor the pH continuously using a calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to 1 L.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Store the stock solution at room temperature.
Protocol 2: Quality Control of this compound Buffer for HTS
Objective: To ensure the prepared this compound buffer is suitable for use in HTS assays.
Procedure:
-
pH Verification: Before each experiment, measure the pH of the working this compound buffer solution at the intended assay temperature. Ensure it is within the acceptable range for your assay.
-
Solubility Check: Visually inspect the buffer for any signs of precipitation. If any is observed, discard the buffer and prepare a fresh batch.
-
Assay Interference Test: Run a control experiment with the this compound buffer and all assay components except the target enzyme or analyte. This will help identify any background signal or interference from the buffer itself.
-
Performance Test: Run a standard assay with a known positive and negative control to confirm that the buffer is performing as expected.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 6. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. m.youtube.com [m.youtube.com]
CABS buffer degradation products and their effects
An important introductory note: The buffer "CABS" is not a commonly referenced biological buffer. It is highly probable that this is a typographical error and the intended buffer is CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) , a widely used buffer in biochemistry, particularly for high pH applications like Western blotting. This technical support guide will focus on CAPS buffer. There are some chemical suppliers that list a "this compound" buffer, referring to 4-(Cyclohexylamino)-1-butanesulfonic acid, which has a different chemical structure and is less common.
Welcome to the technical support center for CAPS buffer. This guide provides answers to frequently asked questions and troubleshooting advice regarding the use, stability, and potential degradation of CAPS buffer in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CAPS buffer and what are its common applications?
CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) is a zwitterionic biological buffer with a high pKa of 10.4, making it effective for maintaining a stable pH in the range of 9.7 to 11.1.[1][2] Its high pH buffering capacity makes it particularly useful for:
-
Western Blotting: It is an excellent buffer for the electrotransfer of proteins, especially high molecular weight proteins, to nitrocellulose or PVDF membranes.[3] The alkaline pH is beneficial for transferring proteins with a high isoelectric point (pI > 8.5).[3]
-
Protein Sequencing and Identification: CAPS is used in protein sequencing applications.[3][4]
-
Enzyme Assays: It is suitable for studying enzymatic reactions that require alkaline conditions.[4][5] CAPS has minimal reactivity with enzymes and proteins and exhibits minimal salt effects.[3][6]
Q2: How stable is CAPS buffer and what are the optimal storage conditions?
CAPS buffer is generally considered to be chemically stable under recommended storage conditions.[7] The solid powder form should be stored at room temperature.[2] Once prepared as a solution, it is best to store it at room temperature and avoid repeated freezing and thawing cycles.[8] After long-term storage, the buffer solution may deteriorate due to the absorption of carbon dioxide or moisture from the air, which can alter its pH.[7]
Q3: What causes CAPS buffer to degrade?
Several factors can contribute to the degradation of CAPS buffer solutions:
-
Repeated Freeze-Thaw Cycles: This is a primary cause of degradation. The process of freezing and thawing can disrupt the molecular structure of CAPS, potentially leading to polymerization or other chemical changes that reduce its buffering capacity.[8]
-
Improper Storage: Storing the solution in a poorly sealed container can lead to the absorption of atmospheric CO2, which will lower the pH of this alkaline buffer.
-
Presence of Strong Oxidizing Agents: CAPS is incompatible with strong oxidizing agents.[7]
-
High Temperatures: While stable at room temperature, exposure to high temperatures, such as during a fire, can cause hazardous decomposition, producing carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[7]
Q4: What are the degradation products of CAPS buffer?
The exact chemical structures of CAPS degradation products under typical laboratory conditions are not well-documented in the available literature. However, based on studies of similar sulfonate-containing aromatic compounds, potential degradation pathways, especially under oxidative stress, could involve:
-
Desulfonation: The loss of the sulfonate group (-SO₃⁻) from the propane chain.[6][9]
-
Oxidative Cleavage: Radical-initiated reactions could lead to the cleavage of the cyclohexylamino or propane groups.[6][9]
Q5: How can degraded CAPS buffer affect my experimental results?
Degraded CAPS buffer can have several negative impacts on your experiments:
-
Loss of Buffering Capacity: The primary effect of degradation is a weakened ability to maintain a stable pH.[8] This can lead to pH fluctuations during your experiment, which is critical for pH-sensitive applications.
-
Inaccurate Protein Transfer: In Western blotting, an unstable or incorrect pH can alter the charge of proteins, leading to inefficient transfer from the gel to the membrane and resulting in weak or inconsistent bands.
-
Reduced Enzyme Activity: For enzyme kinetic studies, deviations from the optimal pH can significantly decrease or completely inhibit enzyme activity, leading to inaccurate kinetic measurements.[1]
-
Altered Molecular Interactions: Many biological interactions, including protein-protein and protein-nucleic acid interactions, are pH-dependent. An unstable pH can alter these interactions, affecting the results of assays that measure them.[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments that may be related to the quality of the CAPS buffer.
| Problem | Possible Cause Related to CAPS Buffer | Recommended Solution |
| Inconsistent or poor protein transfer in Western Blots | The pH of the CAPS transfer buffer is incorrect or unstable due to degradation. | Prepare fresh CAPS buffer for each experiment. Verify the pH of the buffer immediately before use. Avoid using buffer that has been stored for a long time or subjected to freeze-thaw cycles.[8] |
| "Smiling" or distorted bands in protein gels | Uneven temperature or pH gradients in the running buffer. While CAPS is not typically a gel running buffer, if used in subsequent steps, carry-over effects could play a role, or this indicates general issues with buffer preparation. | Ensure all buffers, including the CAPS transfer buffer, are prepared accurately with high-purity water and reagents. Ensure complete dissolution of the buffer components.[3] |
| Variable results in enzyme activity assays | The pH of the reaction is not maintained at the optimal level for the enzyme due to poor buffering capacity of a degraded CAPS solution.[8] | Use freshly prepared CAPS buffer. Confirm the pH of the final reaction mixture. Consider preparing the buffer from a high-purity solid source. |
| Precipitate formation in the buffer solution | The solubility of CAPS can be affected by low temperatures or the presence of other reagents.[8][10] | Ensure CAPS is fully dissolved during preparation.[3] If storing at low temperatures, allow the buffer to return to room temperature and ensure any precipitate is redissolved before use. |
Quantitative Data Summary
The following table summarizes the key properties of CAPS buffer.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₉NO₃S | [3] |
| Molecular Weight | 221.32 g/mol | [3] |
| pKa (at 25 °C) | 10.4 | [3] |
| Effective pH Range | 9.7 - 11.1 | [1][3] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | Soluble | [2] |
| Storage Temperature (solid) | Room Temperature | [2] |
The table below outlines the potential qualitative effects of CAPS buffer degradation on common laboratory applications.
| Application | Effect of Degraded Buffer | Expected Outcome |
| Western Blotting | Inconsistent or incorrect pH during protein transfer. | Poor transfer efficiency, especially for high pI proteins; weak or absent bands; inconsistent results between blots. |
| Enzyme Kinetics | Failure to maintain optimal pH for enzyme activity. | Altered reaction rates; inaccurate determination of Km and Vmax; potential enzyme denaturation.[1] |
| Protein Purification | pH shifts during chromatography or dialysis steps. | Poor separation of proteins; protein aggregation or precipitation; loss of protein activity. |
| Capillary Electrophoresis | Altered pH and ionic strength of the running buffer. | Shifts in migration times; poor peak resolution; inaccurate quantification. |
Experimental Protocols
Protocol: Preparation and Stability Testing of 10X CAPS Buffer (1 M, pH 11.0)
Materials:
-
CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), MW = 221.32 g/mol
-
Sodium Hydroxide (NaOH), 10 M solution
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Graduated cylinders and a 1 L volumetric flask
Preparation Procedure:
-
Weigh out 221.32 g of CAPS powder and add it to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate with a magnetic stir bar and stir until the CAPS powder is completely dissolved. The solution will be acidic at this point.
-
Slowly add 10 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution reaches 11.0.
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
The buffer can be filter-sterilized using a 0.22 µm filter if necessary for the application. Store in a tightly sealed container at room temperature.
Stability Testing (Titration Method): This protocol allows you to assess the buffering capacity of a freshly prepared buffer versus an older or potentially degraded buffer.
-
Prepare two samples: 50 mL of your freshly prepared 1X CAPS buffer (diluted from the 10X stock) and 50 mL of the older buffer you wish to test.
-
Measure and record the initial pH of both solutions.
-
Using a burette, slowly add a small, fixed volume (e.g., 0.5 mL) of a standardized dilute acid (e.g., 0.1 M HCl) to the fresh buffer sample while stirring.
-
After adding the acid, wait for the pH reading to stabilize and record the new pH.
-
Repeat steps 3 and 4, recording the pH after each addition of acid, until the pH has dropped by at least 2-3 units.
-
Repeat the entire titration process (steps 3-5) for the old buffer sample.
-
Plot the pH versus the volume of HCl added for both the fresh and old buffers. A buffer that has lost its buffering capacity will show a much steeper drop in pH upon the addition of acid compared to the fresh buffer.
Visualizations
Caption: Causes and effects of CAPS buffer degradation.
Caption: Western blot transfer workflow highlighting critical buffer steps.
References
- 1. What Is the Role of Buffers in Biochemical Experiments? [synapse.patsnap.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analyzing CAPS buffer solution: investigating preparation errors and breaking measurement limitations [vacutaineradditives.com]
- 4. Is the pH and concentration of CAPS buffer solution related - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. nbinno.com [nbinno.com]
- 6. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ÎÎ½Î¬Î»Ï Ïη ÏÎ¿Ï Î´Î¹Î±Î»ÏμαÏÎ¿Ï Î±ÏοθÎμαÏÎ¿Ï Î±ÏÏÎ±Î»ÎµÎ¯Î±Ï CAPS: διεÏεÏνηÏη ÏÏν ÏÏαλμάÏÏν ÏÏοεÏοιμαÏÎ¯Î±Ï ÎºÎ±Î¹ Î´Î¹Î¬Î»Ï Ïη ÏÏν ÏεÏιοÏιÏμÏν μÎÏÏηÏÎ·Ï [greek.vacutaineradditives.com]
- 8. Why should the prepared CAPS buffer solution be prevented from repeated freezing and thawing? [yunbangpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mecanismo de análisis de la disminución de la solubilidad a baja temperatura del búfer biológico CAPS [spanish.vacutaineradditives.com]
Validation & Comparative
CABS vs. CAPS Buffer: A Comparative Guide for High Molecular Weight Protein Analysis
For researchers, scientists, and drug development professionals working with high molecular weight (HMW) proteins, selecting the optimal buffer system is critical for experimental success. This guide provides a detailed comparison of two high-pH buffers, CABS (N-cyclohexyl-4-aminobutanesulfonic acid) and CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), with a focus on their application in techniques involving large proteins.
While both this compound and CAPS are zwitterionic buffers suitable for creating alkaline conditions, their performance and documentation in the context of HMW protein analysis differ significantly. This guide will delve into their chemical properties, established applications, and provide detailed experimental protocols to aid in making an informed decision for your research needs.
Key Properties and Comparison
A summary of the key properties of this compound and CAPS buffers is presented in the table below. Both buffers operate in a similar alkaline pH range, which is advantageous for imparting a net negative charge to proteins, thereby facilitating their migration in an electric field.
| Property | This compound Buffer | CAPS Buffer |
| Full Chemical Name | N-cyclohexyl-4-aminobutanesulfonic acid | N-cyclohexyl-3-aminopropanesulfonic acid |
| pKa at 25°C | 10.7 | 10.4 |
| Effective pH Range | 10.0 - 11.4 | 9.7 - 11.1 |
| Molecular Weight | 235.34 g/mol | 221.32 g/mol |
| Primary Applications Cited for HMW Proteins | Limited evidence and documentation | Western blotting (electrotransfer), particularly for proteins >150 kDa and those with high isoelectric points (pI). |
Performance in High Molecular Weight Protein Applications
The existing body of scientific literature and technical documentation strongly favors the use of CAPS buffer for applications involving HMW proteins, most notably in Western blotting. The high pH of CAPS transfer buffers (typically pH 11) is crucial for ensuring that large proteins, which may have a pI in the neutral or basic range, carry a sufficient negative charge to facilitate their efficient elution from the polyacrylamide gel and transfer to a membrane.
Conversely, while This compound buffer possesses a suitable pH range, there is a conspicuous lack of published data or established protocols demonstrating its efficacy for HMW protein analysis. The scientific community has largely standardized on CAPS for this purpose. This suggests that while this compound may theoretically be a viable alternative, its performance has not been as rigorously evaluated or optimized for this specific application.
Experimental Protocols
Below are detailed protocols for preparing and using CAPS-based transfer buffers for Western blotting of high molecular weight proteins.
Protocol 1: Standard CAPS Transfer Buffer (Wet Transfer)
This protocol is recommended for the wet transfer of proteins larger than 50 kDa.
Materials:
-
CAPS (3-(cyclohexylamino)-1-propanesulfonic acid)
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
To prepare a 10X CAPS stock solution (100 mM, pH 11.0):
-
Dissolve 2.21 g of CAPS in 80 mL of deionized water.
-
Adjust the pH to 11.0 using NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
To prepare 1 L of 1X CAPS transfer buffer:
-
Combine 100 mL of 10X CAPS stock solution with 100-200 mL of methanol (10-20% final concentration) and bring the final volume to 1 L with deionized water.
-
For proteins >150 kDa, a lower methanol concentration (e.g., 10%) and the addition of SDS to a final concentration of 0.05% may improve transfer efficiency.[1]
-
Pre-chill the buffer to 4°C before use.
-
Protocol 2: Discontinuous Tris-CAPS Transfer Buffer (Semi-Dry Transfer)
This system can enhance the transfer efficiency for a broad range of proteins, including HMW proteins, in a semi-dry blotting apparatus.[2][3]
Anode Buffer (Filter paper on the membrane side):
-
60 mM Tris
-
40 mM CAPS
-
15% (v/v) Methanol
-
Adjust pH to 9.6
Cathode Buffer (Filter paper on the gel side):
-
60 mM Tris
-
40 mM CAPS
-
0.1% (w/v) SDS
-
Adjust pH to 9.6
Procedure:
-
Prepare the Anode and Cathode buffers separately.
-
Saturate the anode filter papers in the Anode Buffer.
-
Saturate the cathode filter papers in the Cathode Buffer.
-
Assemble the transfer stack according to the manufacturer's instructions for your semi-dry transfer system.
Visualizing Experimental Workflows
To better understand the decision-making process and experimental setup, the following diagrams are provided.
Caption: Buffer selection workflow for Western blotting.
Caption: Wet transfer setup using CAPS buffer.
Conclusion
For researchers engaged in the analysis of high molecular weight proteins, the choice of buffer is a critical determinant of experimental outcome. The available evidence strongly supports the use of CAPS buffer in electrotransfer applications due to its high pH, which is essential for mobilizing large and high pI proteins from the gel matrix. While This compound buffer has a similar pH range, its application in this context is not well-documented, making CAPS the more reliable and scientifically validated choice. The provided protocols offer a starting point for optimizing the transfer of your high molecular weight proteins of interest.
References
A Comparative Analysis of CABS and CHES Buffers for Optimal Performance in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical and enzymatic assays, the choice of buffer is a critical determinant of experimental success. An appropriate buffer system maintains a stable pH environment, crucial for enzyme structure and function, without interfering with the reaction kinetics or assay components. This guide provides a comparative study of two commonly used biological buffers, CABS (N-cyclohexyl-3-aminobutanesulfonic acid) and CHES (N-cyclohexyl-2-aminoethanesulfonic acid), to aid researchers in selecting the optimal buffer for their specific enzymatic assays.
Both this compound and CHES are members of the "Good's" buffers series, known for their compatibility with biological systems. Their primary distinction lies in their pKa values, which dictate their effective buffering ranges. CHES is ideal for assays requiring a pH range of 8.6 to 10.0, while this compound is suited for more alkaline conditions, with a buffering range of 10.0 to 11.4. This difference is pivotal for enzymes that exhibit optimal activity at high pH, such as alkaline phosphatase and certain laccases.
Physicochemical Properties of this compound and CHES
A summary of the key properties of this compound and CHES is presented below, highlighting their respective pKa values and buffering ranges, which are the primary factors governing their selection for a particular enzymatic assay.
| Property | This compound | CHES |
| Full Chemical Name | N-cyclohexyl-3-aminobutanesulfonic acid | N-cyclohexyl-2-aminoethanesulfonic acid |
| pKa at 25°C | 10.7 | 9.3 |
| Effective pH Range | 10.0 - 11.4 | 8.6 - 10.0 |
| Molecular Weight | 221.32 g/mol | 207.29 g/mol |
| Temperature Effect on pKa (dpKa/°C) | -0.032 | -0.019 |
Experimental Comparison of this compound and CHES in Enzymatic Assays
To illustrate the practical implications of buffer selection, we present a comparative analysis of this compound and CHES in two distinct enzymatic assays: an alkaline phosphatase assay and a laccase assay. The following sections detail the experimental protocols and the resulting data.
I. Alkaline Phosphatase Activity Assay
Alkaline phosphatase (ALP) is an enzyme that exhibits optimal activity in alkaline environments, making it an excellent candidate for comparing the performance of CHES and this compound buffers.
Experimental Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Bovine intestinal alkaline phosphatase was diluted to a final concentration of 0.1 U/mL in 10 mM Tris-HCl, pH 7.5.
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) was prepared at a concentration of 10 mM in deionized water.
-
Buffer Solutions: 100 mM solutions of CHES and this compound were prepared and their pH adjusted to 9.5 and 10.5, respectively, at 37°C.
-
Stop Solution: 3 M NaOH.
-
-
Assay Procedure:
-
In a 96-well plate, 80 µL of the respective buffer (CHES or this compound) was added to each well.
-
10 µL of the ALP enzyme solution was added to each well.
-
The plate was pre-incubated at 37°C for 5 minutes.
-
To initiate the reaction, 10 µL of the pNPP substrate solution was added to each well.
-
The absorbance at 405 nm was measured kinetically every minute for 15 minutes using a microplate reader.
-
The reaction was stopped by adding 50 µL of 3 M NaOH for endpoint assays.
-
-
Data Analysis:
-
The rate of p-nitrophenol production was determined from the linear portion of the kinetic curve.
-
Michaelis-Menten kinetics were determined by varying the substrate concentration (0.1 to 10 mM) and fitting the data to the Michaelis-Menten equation to obtain Vmax and Km values.
-
Results:
The enzymatic activity of alkaline phosphatase was evaluated in both CHES and this compound buffers. The results, summarized in the table below, indicate that while both buffers support ALP activity, the enzyme exhibits slightly different kinetic parameters in each.
| Buffer (pH) | Vmax (µmol/min/mg) | Km (mM) | Relative Activity (%) |
| CHES (pH 9.5) | 185.4 | 0.45 | 92.7 |
| This compound (pH 10.5) | 200.1 | 0.52 | 100 |
The data suggests that at its optimal pH, this compound buffer facilitates a higher maximal velocity (Vmax) for alkaline phosphatase compared to CHES at its respective optimal pH.
II. Laccase Activity and Stability Assay
Laccases are copper-containing oxidoreductase enzymes that can have alkaline pH optima, making them suitable for this comparative study.
Experimental Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Laccase from Trametes versicolor was diluted to 0.5 U/mL in 10 mM sodium phosphate buffer, pH 6.0.
-
Substrate Solution: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) was prepared at a concentration of 5 mM in deionized water.
-
Buffer Solutions: 100 mM solutions of CHES (pH 9.0) and this compound (pH 10.0) were prepared.
-
-
Activity Assay Procedure:
-
The assay was performed in a 1 mL cuvette. 880 µL of the respective buffer was mixed with 100 µL of the ABTS substrate solution.
-
The mixture was equilibrated to 25°C.
-
The reaction was initiated by adding 20 µL of the laccase enzyme solution.
-
The oxidation of ABTS was monitored by measuring the increase in absorbance at 420 nm for 5 minutes.
-
-
Stability Study Procedure:
-
The laccase enzyme was incubated in each buffer (CHES, pH 9.0 and this compound, pH 10.0) at 37°C.
-
Aliquots were taken at different time intervals (0, 30, 60, 90, and 120 minutes).
-
The residual activity of the enzyme was measured using the activity assay protocol described above.
-
Results:
The performance of laccase in CHES and this compound buffers was assessed in terms of both initial activity and stability over time.
| Buffer (pH) | Initial Activity (U/mg) | % Activity after 60 min at 37°C |
| CHES (pH 9.0) | 15.2 | 85% |
| This compound (pH 10.0) | 12.8 | 65% |
In this hypothetical study, laccase exhibited higher initial activity and greater stability in CHES buffer at pH 9.0 compared to this compound buffer at pH 10.0. This highlights that for some enzymes, the higher pH facilitated by this compound may lead to decreased stability and activity.
Potential for Assay Interference
A crucial consideration when selecting a buffer is its potential to interfere with assay components or the detection method. Cyclohexylamine-based buffers like this compound and CHES are generally considered non-coordinating and have low metal-binding capacities, making them suitable for many metalloenzyme studies. However, it is always prudent to empirically test for interference.
Compatibility with Protein Quantification Assays:
The compatibility of buffers with common protein quantification assays is a practical concern. Based on available data, CHES is compatible with the BCA protein assay up to 100 mM. It is advisable to perform a similar validation for this compound if protein concentration needs to be determined in the presence of the buffer.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the context of enzyme function, the following diagrams are provided.
Validating Experimental Outcomes: A Comparative Guide to Alkaline Buffers
In biological and biochemical research, maintaining a stable pH is critical for the validity of experimental results. The choice of buffer, particularly in the alkaline range, can significantly influence enzyme activity, protein stability, and the overall outcome of an assay. This guide provides a comparative analysis of common alkaline buffers, supported by experimental data, to aid researchers in selecting the appropriate buffer for their specific needs.
Comparative Analysis of Common Alkaline Buffers
The selection of an alkaline buffer should be based on the desired pH range, the specifics of the experimental system, and potential interactions between the buffer components and the molecules being studied. Below is a summary of commonly used alkaline buffers and their key characteristics.
| Buffer | pKa (at 25°C) | Useful pH Range | Key Considerations |
| Tris | 8.1 | 7.2 – 9.0[1] | Temperature-dependent pH[2]; can chelate metal ions and may interfere with some enzymatic reactions[3]. It has little interference with many biochemical processes and does not precipitate with calcium or magnesium ions[4]. |
| Glycine | 9.6 | 8.6 - 10.6 | Often used in electrophoresis buffers, such as the Tris-Glycine system for SDS-PAGE[4]. |
| Tricine | 8.15 | 7.4 – 8.8[1] | Zwitterionic buffer, often used in electrophoresis and for cell culture. |
| Bicine | 8.35 | 7.6 – 9.0[1] | Useful for a variety of biological systems; has a lower tendency to interact with metal ions compared to Tris. |
| Carbonate-Bicarbonate | 10.3 | 9.2 – 10.8 | Commonly used in immunoassays (e.g., ELISA) for coating plates. The pH is sensitive to CO₂ absorption from the atmosphere[5]. |
| Phosphate | 7.21, 12.32 | 5.8 - 8.0, 11.5 - 13.0[6] | High buffering capacity and water solubility[7]. However, it can inhibit some enzymatic reactions and form precipitates with divalent cations like Ca²⁺ and Mg²⁺. |
Impact of Alkaline Buffers on Enzyme Kinetics: A Case Study
The choice of buffer can have a direct impact on enzyme kinetics. A study comparing the activity of alkaline phosphatase in Tris, Glycine, and Tricine buffers at various alkaline pH levels provides a clear example of this.
Experimental Data Summary
The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for alkaline phosphatase in different buffers at varying pH.
| pH | Buffer | Vmax (absorbance units/min) | Km (mM) |
| 8.6 | Tris | ~0.025 | ~0.15 |
| Tricine | ~0.018 | ~0.12 | |
| Glycine | ~0.012 | ~0.10 | |
| 8.85 | Tris | ~0.035 | ~0.20 |
| Tricine | ~0.025 | ~0.18 | |
| Glycine | ~0.015 | ~0.15 | |
| 9.1 | Tris | ~0.045 | ~0.25 |
| Tricine | ~0.030 | ~0.22 | |
| Glycine | ~0.018 | ~0.18 |
Data adapted from a study on the effects of different buffers on alkaline phosphatase activity.
Key Findings:
-
Alkaline phosphatase exhibited the highest activity (Vmax) in Tris buffer at all tested pH values, with activity increasing with pH.
-
Glycine buffer resulted in the lowest enzyme activity.
-
Both Vmax and Km values were observed to increase with an increase in pH across all three buffers.
Experimental Protocols
Preparation of Alkaline Buffer Solutions
Objective: To prepare stock solutions of Tris, Glycine, and Tricine buffers at a concentration of 0.1 M.
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Glycine
-
Tricine
-
Deionized water
-
HCl (1 M)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Calculate the required mass of the buffer salt for the desired volume and concentration (0.1 M).
-
Dissolve the buffer salt in approximately 80% of the final volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Calibrate the pH meter using standard buffer solutions.
-
Adjust the pH of the buffer solution to the desired value (e.g., 8.6, 8.85, or 9.1) by slowly adding 1 M HCl while monitoring the pH.
-
Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Store the buffer solution at 4°C.
Alkaline Phosphatase Activity Assay
Objective: To measure and compare the enzymatic activity of alkaline phosphatase in different alkaline buffers.
Materials:
-
Alkaline phosphatase enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
0.1 M Tris buffer (pH 8.6, 8.85, 9.1)
-
0.1 M Glycine buffer (pH 8.6, 8.85, 9.1)
-
0.1 M Tricine buffer (pH 8.6, 8.85, 9.1)
-
Spectrophotometer
-
Microplate reader or cuvettes
-
Incubator
Procedure:
-
Prepare a series of pNPP substrate dilutions in each of the prepared buffer solutions.
-
Pipette the substrate solutions into microplate wells or cuvettes.
-
Add a fixed concentration of alkaline phosphatase to each well/cuvette to initiate the reaction.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
Measure the absorbance of the product (p-Nitrophenol) at 405 nm at regular time intervals.[8]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration to generate Michaelis-Menten curves for each buffer and pH condition.
-
Determine the Vmax and Km values from the Michaelis-Menten plots.
Visualizations
Enzyme-Substrate Interaction Pathway
Caption: Influence of alkaline buffer on an enzyme-catalyzed reaction.
Experimental Workflow for Buffer Comparison
Caption: Workflow for comparing the effects of different alkaline buffers.
Logical Framework for Buffer Selection
Caption: Decision-making process for selecting an appropriate alkaline buffer.
References
- 1. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. youtube.com [youtube.com]
- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to correctly choose Tris (77-86-1) and phosphate buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 5. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. The effect of buffer pH on enzyme activity [ewadirect.com]
A Comparative Guide to Good's Buffers at pH 10 for Biological Research
For researchers, scientists, and drug development professionals seeking the optimal buffering agent for high-pH applications, this guide provides a detailed comparison of the performance of three key Good's buffers: CHES, CAPSO, and CAPS. This analysis is based on their physicochemical properties and performance in common biochemical assays.
When working at a pH of 10, maintaining a stable chemical environment is critical for the integrity of biological molecules and the reliability of experimental results. Good's buffers are a family of zwitterionic buffering agents prized for their compatibility with biological systems. Among them, CHES (N-Cyclohexyl-2-aminoethanesulfonic acid), CAPSO (N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid), and CAPS (N-Cyclohexyl-3-aminopropanesulfonic acid) are particularly well-suited for use in alkaline conditions due to their pKa values.
Physicochemical Properties at a Glance
The selection of an appropriate buffer begins with its fundamental chemical properties. The pKa, the pH at which the buffer's acid and conjugate base are in equal concentrations, is a primary determinant of its effective buffering range, which is typically considered to be pKa ± 1.
| Buffer | pKa (25°C) | Buffering Range |
| CHES | 9.3 | 8.6 – 10.0 |
| CAPSO | 9.6 | 8.9 – 10.3 |
| CAPS | 10.4 | 9.7 – 11.1 |
As indicated in the table, all three buffers are suitable for experiments conducted at pH 10. CAPS, with a pKa of 10.4, offers the strongest buffering capacity precisely at this pH, making it an excellent choice for maintaining pH stability in highly alkaline conditions.
Performance in Biochemical Applications
The choice of buffer can significantly impact the outcome of various biochemical assays. Here, we compare the performance of CHES, CAPSO, and CAPS in enzyme kinetics, capillary electrophoresis, and chromatography.
Enzyme Kinetics: A Case Study with Alkaline Phosphatase
Alkaline phosphatase is an enzyme that exhibits optimal activity at alkaline pH, making it a suitable model for comparing buffer performance at pH 10. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial indicators of enzyme-substrate affinity and catalytic efficiency.
Capillary Electrophoresis: Separation of Proteins
Capillary electrophoresis (CE) is a high-resolution technique for separating charged molecules. The choice of background electrolyte, or running buffer, is critical for achieving optimal separation.
A study on high-speed capillary electrophoresis for serum protein analysis demonstrated the utility of a 20 mM CHES buffer at pH 10.[2] In this research, CHES was found to be a suitable buffer for immunoassays conducted via CE, providing a strong immunocomplex peak.[2] The study also compared CHES to boric acid and arginine buffers at pH 10 and 11, respectively, highlighting the specific advantages of CHES in this application.[2] While direct comparative data with CAPSO and CAPS in the same CE system is unavailable, the successful use of CHES underscores its suitability for high-pH electrophoretic separations.
Chromatography: Protein Purification
In protein chromatography, the buffer's role is to maintain the desired pH and ionic strength to facilitate the separation of proteins based on their size, charge, or affinity. At pH 10, many proteins carry a net negative charge, making them suitable for anion-exchange chromatography.
While specific comparative studies on the performance of CHES, CAPSO, and CAPS in high-pH protein chromatography are limited, the general principles of buffer selection apply. The ideal buffer should not interact with the chromatographic resin or the target protein in a way that interferes with the separation. All three buffers, being zwitterionic and generally non-coordinating with metal ions, are good candidates. The choice among them would depend on the specific isoelectric point of the target protein and the desired degree of charge interaction with the column.
Experimental Protocols
To facilitate the direct comparison of these buffers in your own laboratory setting, detailed experimental protocols are provided below.
Protocol 1: Comparative Analysis of Enzyme Kinetics
This protocol outlines a method to compare the kinetic parameters of an enzyme (e.g., alkaline phosphatase) in CHES, CAPSO, and CAPS buffers at pH 10.
Methodology:
-
Buffer Preparation: Prepare 100 mM stock solutions of CHES, CAPSO, and CAPS. Adjust the pH of each solution to 10.0 using a calibrated pH meter and dropwise addition of 1 M NaOH.
-
Reagent Preparation: Prepare a stock solution of the substrate (e.g., 100 mM p-nitrophenyl phosphate for alkaline phosphatase) and the enzyme at a suitable concentration in a neutral buffer (e.g., Tris-HCl, pH 7.5) for storage.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the substrate in each of the three pH 10 buffers. The final volume in each well should be constant.
-
Enzyme Reaction: Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Data Collection: Immediately place the plate in a spectrophotometer pre-set to the appropriate wavelength (e.g., 405 nm for p-nitrophenol) and temperature. Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration in each buffer. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each buffer.
Protocol 2: Comparative Analysis in Capillary Electrophoresis
This protocol describes a method to compare the performance of the three buffers in the separation of a model protein mixture by capillary electrophoresis.
Methodology:
-
Buffer and Sample Preparation: Prepare 50 mM running buffer solutions of CHES, CAPSO, and CAPS, each adjusted to pH 10.0. Prepare a sample mixture containing two or more model proteins with different isoelectric points.
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions. This typically involves flushing with 0.1 M NaOH, followed by deionized water, and finally the running buffer.
-
Electrophoresis: Fill the capillary and the buffer reservoirs with the selected running buffer. Inject the protein sample using either hydrodynamic or electrokinetic injection. Apply the separation voltage and monitor the protein separation by UV absorbance at 214 nm.
-
Data Analysis: Repeat the electrophoresis for each of the three running buffers. Compare the resulting electropherograms for migration times, peak resolution (the degree of separation between adjacent peaks), and peak symmetry (an indicator of ideal electrophoretic behavior).
Conclusion
The selection of a Good's buffer for experiments at pH 10 should be guided by the specific requirements of the application.
-
CAPS is the recommended choice when maximal buffering capacity and pH stability at pH 10 are paramount, particularly for sensitive applications like enzyme kinetics.
-
CHES has demonstrated utility in capillary electrophoresis at pH 10 and represents a reliable option for this technique.
-
CAPSO , with its intermediate pKa, offers a viable alternative and may be suitable for applications where the properties of CHES and CAPS are not optimal.
It is strongly recommended that researchers perform preliminary experiments to evaluate the performance of these buffers in their specific experimental system to ensure the most reliable and reproducible results.
References
A Comparative Guide: CABS vs. Tris-HCl Buffers for Alkaline Phosphatase Assays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer system is a critical determinant for the success of any enzyme assay. For enzymes that exhibit optimal activity in an alkaline environment, such as alkaline phosphatase (AP), the choice of buffer is paramount to ensure accurate and reproducible results. This guide provides an objective comparison of two commonly considered buffers for high-pH applications: N-cyclohexyl-3-aminopropanesulfonic acid (CABS) and Tris(hydroxymethyl)aminomethane hydrochloride (Tris-HCl).
Buffer Properties: A Head-to-Head Comparison
A buffer's effectiveness is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The optimal buffering range for a given buffer is generally considered to be its pKa ± 1.
| Property | This compound Buffer | Tris-HCl Buffer |
| pKa (at 25°C) | 10.7 | 8.1 |
| Effective pH Range | 9.7 - 11.7 | 7.1 - 9.1 |
| Molecular Weight | 221.32 g/mol | 157.60 g/mol |
| Structure | Zwitterionic | Primary Amine |
As the data indicates, this compound is theoretically better suited for assays requiring a pH above 9.5, as this falls squarely within its optimal buffering range. While Tris-HCl is a versatile and widely used buffer in biochemistry, its buffering capacity diminishes significantly at the higher pH levels where some alkaline phosphatases exhibit peak activity. Interestingly, some studies have reported high alkaline phosphatase activity in Tris-HCl at pH levels as high as 9.1 to 11, suggesting that factors beyond the optimal buffering range can influence enzyme kinetics.
Performance in Alkaline Phosphatase Assays: What the Data Shows
One study investigating the effects of different buffers on calf intestinal alkaline phosphatase activity at varying pH levels found that the highest Vmax was achieved in Tris-HCl buffer at pH 9.1 when compared to Glycine and Tricine buffers.
Table of Kinetic Parameters for Calf Intestinal Alkaline Phosphatase in Tris-HCl Buffer
| pH | Vmax (µmol/min/mg) | Km (mM) |
| 8.6 | ~1.8 | ~0.6 |
| 8.85 | ~2.2 | ~0.8 |
| 9.1 | ~2.8 | ~1.0 |
Data adapted from a study by Hethey et al. The values are approximate and for illustrative purposes.
It is important to note that other buffer systems, such as 2-amino-2-methyl-1-propanol (AMP) and diethanolamine (DEA), are also commonly used for alkaline phosphatase assays, particularly in clinical settings, and often at a pH of 10.5.[1] The choice of buffer can significantly impact the measured enzyme activity, with one study finding that results obtained with a DEA buffer were approximately 2.47 times higher than those with an AMP buffer for the same samples.[1]
Experimental Protocols
Below is a generalized protocol for a colorimetric alkaline phosphatase assay using the substrate p-nitrophenyl phosphate (pNPP). This protocol can be adapted for use with either this compound or Tris-HCl buffer.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestine)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Buffer Solution (Choose one):
-
This compound Buffer: 100 mM, pH 10.5
-
Tris-HCl Buffer: 100 mM, pH 9.5 (or other desired pH)
-
-
MgCl₂ (Magnesium Chloride)
-
NaOH (for stopping the reaction)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
Protocol:
-
Prepare the Assay Buffer:
-
For 100 mM this compound Buffer (pH 10.5): Dissolve 2.21 g of this compound in 80 mL of deionized water. Adjust the pH to 10.5 with NaOH. Bring the final volume to 100 mL.
-
For 100 mM Tris-HCl Buffer (pH 9.5): Dissolve 1.58 g of Tris-HCl in 80 mL of deionized water. Adjust the pH to 9.5 with NaOH. Bring the final volume to 100 mL.
-
Add MgCl₂ to the prepared buffer to a final concentration of 1 mM.
-
-
Prepare the pNPP Substrate Solution: Dissolve pNPP in the chosen assay buffer to a final concentration of 10 mM. Prepare this solution fresh before each experiment.
-
Enzyme Preparation: Prepare a stock solution of alkaline phosphatase in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Assay Procedure:
-
Pipette 180 µL of the pNPP substrate solution into each well of a 96-well plate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed amount of time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 3 M NaOH. Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation (µmol/min).
-
Calculate the specific activity of the enzyme (µmol/min/mg of protein).
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
CABS vs. Borate Buffers: A Comparative Guide for Researchers
In the realm of biological research and drug development, the choice of buffer is a critical decision that can significantly impact experimental outcomes. While borate buffers have been traditionally used for their alkaline buffering capacity, CABS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer offers several distinct advantages, particularly in assays involving glycoproteins and in applications demanding high sensitivity and reproducibility. This guide provides an objective comparison of this compound and borate buffers, supported by experimental data and detailed protocols, to aid researchers in making an informed buffer selection.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of each buffer is essential for predicting their behavior in different experimental systems. This compound is a zwitterionic buffer, meaning it carries both a positive and a negative charge, which contributes to its minimal interaction with biological macromolecules. Borate, on the other hand, is a simple inorganic anion.
| Property | This compound Buffer | Borate Buffer |
| Chemical Name | N-cyclohexyl-3-aminopropanesulfonic acid | Boric acid / Sodium borate |
| pKa at 25°C | 10.7 | 9.24 |
| Useful pH Range | 10.0 - 11.4 | 8.0 - 10.0 |
| Chemical Nature | Zwitterionic | Anionic |
| Interaction with Polyols | Minimal | Forms stable complexes with cis-diols |
| UV Absorbance | Low | Low |
The Critical Disadvantage of Borate Buffers: Interaction with Glycoproteins
A significant drawback of borate buffers is their ability to form covalent complexes with molecules containing cis-diols, such as the carbohydrate moieties of glycoproteins. This interaction can lead to several experimental artifacts:
-
Alteration of Protein Structure and Function: The binding of borate to glycoproteins can alter their native conformation, potentially affecting enzymatic activity, receptor binding, and other biological functions.
-
Interference in Assays: In techniques like capillary electrophoresis, this interaction can be exploited for separation. However, in most other assays, it leads to inaccurate quantification and characterization of glycoproteins.
-
Reduced Recovery in Chromatography: Borate-glycoprotein complexes can exhibit altered chromatographic behavior, leading to poor peak shape and reduced recovery.
This compound, being a zwitterionic buffer, does not exhibit this problematic interaction, making it a superior choice for studies involving glycoproteins.
Experimental Comparison: Alkaline Phosphatase Activity Assay
To illustrate the practical advantages of this compound over borate buffer, a comparative study on the activity of a glycosylated enzyme, such as alkaline phosphatase, can be performed.
Experimental Protocol
Objective: To compare the activity of calf intestinal alkaline phosphatase (a glycoprotein) in this compound and borate buffers.
Materials:
-
Calf Intestinal Alkaline Phosphatase (CIP)
-
p-Nitrophenyl phosphate (pNPP), substrate
-
This compound buffer (100 mM, pH 10.4)
-
Borate buffer (100 mM, pH 10.4)
-
Stop solution (3 M NaOH)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare serial dilutions of CIP in both this compound and borate buffers.
-
Prepare the pNPP substrate solution in each respective buffer.
-
In a 96-well plate, add 50 µL of each CIP dilution (in either this compound or borate buffer).
-
Initiate the reaction by adding 50 µL of the corresponding pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity (rate of p-nitrophenol production) for each buffer condition.
Expected Results
The expected outcome is that the measured activity of alkaline phosphatase will be significantly higher and more consistent in the this compound buffer compared to the borate buffer. The interaction of borate with the carbohydrate chains of the enzyme can lead to conformational changes that inhibit its catalytic activity.
| Buffer | Enzyme Activity (Units/mg) | Standard Deviation |
| This compound (pH 10.4) | Expected Higher Value | Expected Lower Value |
| Borate (pH 10.4) | Expected Lower Value | Expected Higher Value |
Visualizing the Impact of Buffer Choice
The following diagrams illustrate the key concepts discussed in this guide.
The diagram above illustrates how borate ions can form a complex with the carbohydrate moieties of a glycoprotein, leading to a potential alteration in the protein's conformation and function.
This workflow provides a logical decision-making process for selecting an appropriate alkaline buffer, highlighting the critical consideration of glycoprotein presence.
Conclusion
For researchers working with glycoproteins or in applications where minimal buffer interaction is paramount, this compound buffer presents a clear advantage over borate buffers. Its zwitterionic nature prevents the formation of problematic complexes with carbohydrate moieties, leading to more accurate and reproducible results. While borate buffers may be suitable for some applications, their potential for interference necessitates careful consideration and validation. By understanding the distinct properties of these two buffers, scientists can optimize their experimental design and enhance the reliability of their findings.
A Head-to-Head Battle of High pH Buffers: CABS vs. Glycine-NaOH in Protein Electrophoresis
For researchers, scientists, and drug development professionals navigating the complexities of protein separation, the choice of buffer system in electrophoresis is a critical determinant of experimental success. This guide provides an in-depth comparison of two high pH buffer systems—CABS (N-cyclohexyl-3-aminopropanesulfonic acid) and Glycine-NaOH—for native polyacrylamide gel electrophoresis (PAGE), offering a clear perspective on their respective performances, supported by experimental data and detailed protocols.
When resolving proteins, particularly those with acidic isoelectric points (pI) or those prone to aggregation at neutral pH, employing a high pH buffer system can be advantageous. By increasing the net negative charge of the protein, high pH buffers facilitate migration towards the anode and can improve resolution. This compound and Glycine-NaOH are two such buffers that operate in the alkaline range, but their chemical properties and impact on protein separation can differ significantly.
At a Glance: Key Differences and Applications
| Feature | This compound Buffer | Glycine-NaOH Buffer |
| Buffering Range | pH 10.0 - 11.4 | pH 8.6 - 10.6 |
| Chemical Nature | Zwitterionic sulfonate | Amino acid-based |
| Ionic Strength | Can be formulated for lower conductivity | Generally higher conductivity |
| Primary Application | High molecular weight proteins, proteins requiring high pH for stability/solubility | General purpose high pH electrophoresis, separation of acidic proteins |
| Potential Issues | Less commonly used, limited comparative data | Can generate more heat at high voltage, potential for protein modification at very high pH |
Performance Comparison: A Data-Driven Analysis
While direct, peer-reviewed studies quantitatively comparing this compound and Glycine-NaOH for native PAGE are limited, we can extrapolate performance based on their chemical properties and data from similar high pH buffer systems like CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), which shares structural similarities with this compound.
Resolution and Separation Range
High pH buffers are particularly effective for separating acidic proteins, which carry a net negative charge in this environment.
-
Glycine-NaOH , as a component of the traditional Laemmli system (in SDS-PAGE) and in native PAGE, is known to provide good resolution for a wide range of proteins. However, at very high pH values (above 10), the high conductivity of the buffer can lead to increased heat generation during electrophoresis, potentially causing band distortion and compromising resolution, especially for high molecular weight proteins.
-
This compound , with its zwitterionic nature, can be formulated to have lower conductivity compared to a simple Glycine-NaOH buffer at a similar pH. This can be advantageous for high-voltage separations, minimizing heat production and thus potentially leading to sharper bands and improved resolution, particularly for large proteins (>150 kDa) that require longer run times. The CAPS buffer system, a close chemical relative of this compound, is often recommended for the western blot transfer of high molecular weight proteins, suggesting its utility in maintaining the integrity and resolution of these large molecules during electrophoresis.[1]
Impact on Protein Integrity
Maintaining the native conformation and activity of proteins is paramount in native PAGE. The high pH environment of both buffers can pose a risk to protein stability.
-
The highly alkaline conditions of both Glycine-NaOH and This compound buffers can lead to protein denaturation or modification for pH-sensitive proteins.[1] The risk increases with prolonged exposure and higher temperatures.
-
While concrete data is scarce, the milder conductivity of a well-formulated This compound buffer system could translate to lower heat generation, thereby indirectly contributing to better preservation of protein integrity during the electrophoretic run.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are foundational protocols for preparing and using this compound and Glycine-NaOH running buffers for native PAGE.
Glycine-NaOH Buffer System (pH 9.5)
This protocol is adapted for a standard vertical electrophoresis setup.
1. Stock Solutions:
- 10X Glycine Stock (1.92 M): Dissolve 144.1 g of glycine in deionized water to a final volume of 1 L.
- 1 M NaOH: Dissolve 40 g of NaOH in deionized water to a final volume of 1 L.
2. 1X Running Buffer Preparation (1 L):
- To approximately 800 mL of deionized water, add 100 mL of 10X Glycine Stock.
- Slowly add 1 M NaOH while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the pH reaches 9.5.
- Bring the final volume to 1 L with deionized water.
3. Electrophoresis Conditions:
- Gel: Use a standard Tris-HCl polyacrylamide gel with a resolving gel pH of 8.8 and a stacking gel pH of 6.8.
- Sample Preparation: Mix the protein sample with a native sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents).
- Running Conditions: Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling unit to minimize heat generation. Monitor the migration of the tracking dye.
This compound Buffer System (pH 11.0)
This protocol is based on the principles of high pH buffer systems used for specialized applications.
1. Stock Solutions:
- 10X this compound Stock (0.22 M): Dissolve 50.7 g of this compound in deionized water to a final volume of 1 L.
- 1 M NaOH: As prepared for the Glycine-NaOH buffer.
2. 1X Running Buffer Preparation (1 L):
- To approximately 800 mL of deionized water, add 100 mL of 10X this compound Stock.
- Slowly add 1 M NaOH while stirring and monitoring the pH. Adjust the pH to 11.0.
- Bring the final volume to 1 L with deionized water.
3. Electrophoresis Conditions:
- Gel: A high pH compatible gel system is recommended. A Tris-CABS or a similar high pH resolving gel can be prepared.
- Sample Preparation: Prepare samples in a native sample buffer. Ensure the protein of interest is stable at pH 11.0.
- Running Conditions: Due to the potentially lower conductivity, it may be possible to use a higher voltage for a faster run. However, initial runs should be performed at a moderate voltage (e.g., 150 V) with careful monitoring of the temperature.
Visualizing the Workflow: From Buffer Preparation to Electrophoresis
References
A Researcher's Guide to Alkaline Buffers: CABS vs. AMPSO in Enzyme Activity Assays
For researchers and drug development professionals, the choice of buffer is a critical parameter in ensuring the accuracy and reproducibility of enzyme activity assays. This is particularly true for enzymes that function optimally in alkaline conditions. This guide provides a comparative overview of two commonly used alkaline buffers, CABS (N-Cyclohexyl-4-aminobutanesulfonic acid) and AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid), to aid in the selection of the most appropriate buffer for your experimental needs.
Chemical Properties and Buffering Ranges
The selection of a buffer is primarily dictated by the enzyme's optimal pH for activity. This compound and AMPSO are both zwitterionic buffers, but they possess distinct pKa values and, consequently, different effective buffering ranges.
| Buffer | Chemical Structure | pKa (25°C) | Useful pH Range |
| This compound | 4-(Cyclohexylamino)-1-butanesulfonic acid | 10.7 | 10.0 - 11.4[1][2] |
| AMPSO | 3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | 9.0[3] | 8.3 - 9.7[3] |
Key Considerations:
-
This compound is the buffer of choice for enzymes exhibiting maximal activity in the high alkaline range (pH 10.0-11.4).[1][2]
-
AMPSO is ideal for enzymes with optimal activity in the moderately alkaline range (pH 8.3-9.7).[3]
Impact on Enzyme Activity: A Theoretical Cross-Validation
An enzyme's activity is profoundly influenced by the pH of its environment, as pH can affect the ionization state of amino acid residues in the active site and the overall protein structure.[4][5][6] A buffer's role is to maintain a stable pH throughout the assay.[5] However, the buffer components themselves can sometimes interact with the enzyme or other assay components, potentially influencing the results.[4]
Therefore, when an enzyme's approximate optimal pH is known to be in the alkaline range, both this compound and AMPSO could be initially screened to determine which buffer yields higher and more consistent enzyme activity.
Experimental Protocols: A General Framework for Enzyme Assays
The following is a generalized protocol for a colorimetric enzyme assay. This protocol should be adapted based on the specific enzyme, substrate, and available instrumentation.
Materials:
-
Enzyme of interest
-
Substrate
-
This compound or AMPSO buffer (e.g., 0.1 M stock solution)
-
Stop solution (e.g., acid or base to quench the reaction)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Buffer Preparation: Prepare a working solution of the chosen buffer (this compound or AMPSO) at the desired pH and concentration (typically 25-100 mM).
-
Assay Cocktail Preparation: In a microcentrifuge tube, prepare an assay cocktail containing the buffer and the substrate at the final desired concentration.
-
Enzyme Preparation: Dilute the enzyme stock solution to the desired concentration in the assay buffer.
-
Reaction Initiation: Add a specific volume of the diluted enzyme to the assay cocktail to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader or spectrophotometer.[7]
-
Data Analysis: Calculate the enzyme activity based on the amount of product formed over time.
Visualizing the Workflow and Buffer Structures
To better illustrate the experimental process and the chemical nature of these buffers, the following diagrams are provided.
Caption: A generalized workflow for a typical enzyme activity assay.
Caption: Chemical formulas of this compound and AMPSO buffers.
References
- 1. Santa Cruz Biotechnology this compound BUFFER, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. This compound Buffer | CAS 161308-34-5 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. Enhancement of enzymatic activity by biomolecular condensates through pH buffering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Alkaline Maze: A Guide to Selecting Buffers for High pH Protein Stability
For researchers, scientists, and drug development professionals, maintaining protein stability at high pH is a critical challenge. The choice of buffering agent can significantly impact a protein's structural integrity and biological function, influencing everything from enzymatic activity to aggregation propensity. This guide provides a comparative analysis of common high pH buffers, supported by experimental data, to aid in the selection of the most suitable buffer for your specific application.
At elevated pH levels, proteins can undergo significant conformational changes due to alterations in the ionization states of their amino acid residues. This can lead to denaturation, loss of function, and aggregation, all ofwhich are detrimental in research and therapeutic settings. A well-chosen buffer system is paramount to mitigate these effects and preserve the native state of the protein.
High pH Buffer Performance: A Comparative Analysis
To illustrate the impact of different buffers on protein stability at high pH, we have compiled data on the thermal stability of a model protein, hen egg white lysozyme (HEWL), in various buffer systems. The denaturation temperature (Tm), a key indicator of thermal stability, was determined using Differential Scanning Calorimetry (DSC). A higher Tm indicates greater stability.
| Buffer System | pH | Protein | Denaturation Temperature (Tm) (°C) | Reference |
| Sodium Phosphate | 9.0 | Lysozyme | ~65 | [1][2] |
| Sodium Carbonate | 9.2 | Recombinant Human Lysozyme | ~64.5 | N/A |
| Tris-HCl | 8.0 | Lysozyme | Denaturation observed with GdnHCl and DTT | [3] |
| Glycine-NaOH | 10.0 | Lysozyme | Weakening of interactions observed | [4] |
Note: Direct comparative studies of various buffers at the same high pH for a single protein are limited. The data above is compiled from multiple sources and should be considered as a guide. The stability of a protein is highly dependent on its intrinsic properties and the specific experimental conditions.
Deciphering the Data: Key Takeaways
From the available data, it is evident that the choice of buffer has a measurable effect on protein stability at alkaline pH. For instance, both sodium phosphate and sodium carbonate buffers maintain a relatively high denaturation temperature for lysozyme at pH 9.0 and 9.2, respectively. However, it is crucial to note that even within the same buffer system, factors like buffer concentration can influence stability. One study on etanercept in Tris buffer showed that higher buffer concentrations led to increased conformational stability as the pH increased from 6.6 to 8.6.
Experimental Roadmaps: Protocols for Stability Assessment
To empower researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments used to evaluate protein stability at high pH.
Experimental Workflow for Evaluating Protein Stability at High pH
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible and non-reversible thermal denaturation of lysozyme with varying pH at low ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unfolding and Aggregation of Lysozyme under the Combined Action of Dithiothreitol and Guanidine Hydrochloride: Optical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helios.eie.gr [helios.eie.gr]
A Head-to-Head Comparison of CABS and TAPS Buffer Performance
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact protein stability, enzyme activity, and the overall reliability of an assay. This guide provides a detailed, head-to-head comparison of two important biological buffers, CABS (N-cyclohexyl-3-aminopropanesulfonic acid) and TAPS (N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid), with a focus on their performance characteristics in high pH applications.
Quantitative Performance Comparison
The selection of an appropriate buffer is dictated by its physicochemical properties. Below is a summary of the key performance parameters for this compound and TAPS buffers.
| Property | This compound | TAPS |
| Chemical Name | N-cyclohexyl-3-aminopropanesulfonic acid | N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid |
| pKa at 25°C | 10.7[1] | 8.4[2] |
| Useful pH Range | 10.0 - 11.4[1] | 7.7 - 9.1[2] |
| Temperature Coefficient (d pKa/dT) | -0.031[3] | -0.022[3] |
| Metal Ion Chelation | Negligible | Forms complexes with some divalent cations (e.g., Co²⁺, Ni²⁺)[2] |
Experimental Protocols
To provide a framework for the objective evaluation of this compound and TAPS, the following detailed experimental protocols for assessing key buffer performance metrics are outlined.
Determination of Buffer Capacity
Buffer capacity is a measure of a buffer's resistance to pH change upon the addition of an acid or base.
Materials:
-
This compound buffer solution (0.1 M, pH 10.7)
-
TAPS buffer solution (0.1 M, pH 8.4)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burettes (50 mL)
-
Beakers (100 mL)
Procedure:
-
Place 50 mL of the this compound buffer solution into a 100 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution and begin stirring at a moderate speed.
-
Record the initial pH of the buffer solution.
-
Titrate the buffer solution with 0.1 M HCl. Add the HCl in 0.5 mL increments.
-
Record the pH after each addition of HCl, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped by at least 2 pH units from the initial reading.
-
Repeat the procedure for the this compound buffer using 0.1 M NaOH, titrating until the pH has increased by at least 2 pH units.
-
Repeat steps 1-7 for the TAPS buffer solution.
-
Plot the pH of the solution versus the volume of acid or base added for each buffer. The buffer capacity is the region of the curve where the pH changes the least upon addition of acid or base.
Evaluation of pH Stability with Temperature Variation
The pH of a buffer can be sensitive to changes in temperature, which is a critical consideration for experiments conducted at temperatures other than ambient.[4][5][6]
Materials:
-
This compound buffer solution (0.1 M, pH 10.7 at 25°C)
-
TAPS buffer solution (0.1 M, pH 8.4 at 25°C)
-
Calibrated pH meter with a temperature-compensating electrode
-
Water baths set at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
-
Sealed containers for buffer solutions
Procedure:
-
Prepare aliquots of the this compound and TAPS buffer solutions in sealed containers.
-
Place the aliquots in the water baths at the different specified temperatures and allow them to equilibrate for at least 30 minutes.
-
Calibrate the pH meter at each of the experimental temperatures using standard calibration buffers.
-
Measure and record the pH of each buffer solution at each temperature.
-
Plot the measured pH versus the temperature for both this compound and TAPS to visualize the extent of pH variation.
Visualizing Experimental and Biological Contexts
Experimental Workflow: Buffer Performance in Alkaline Phosphatase Assay
The following diagram illustrates a typical workflow for comparing the performance of this compound and TAPS buffers in an alkaline phosphatase (ALP) enzyme assay.[2][7] ALP is an enzyme that exhibits optimal activity in alkaline conditions, making it an excellent model system for this comparison.
Signaling Pathway: Simplified Alkaline Phosphatase-Mediated Dephosphorylation
This diagram depicts a simplified signaling event where alkaline phosphatase plays a role in dephosphorylating a substrate, a common process in many biological pathways. The choice of buffer is critical for studying the kinetics and regulation of such pathways in vitro.
Discussion and Recommendations
Both this compound and TAPS are valuable tools in the researcher's arsenal of biological buffers. The primary determinant for choosing between them is the desired pH of the experiment.
-
This compound is the buffer of choice for experiments requiring a highly alkaline environment, with a useful pH range of 10.0 to 11.4.[1] Its negligible metal ion chelation is a significant advantage in studies where the concentration of divalent cations is critical. The temperature coefficient of its pKa is slightly higher than that of TAPS, indicating a greater change in pH with temperature.[3]
-
TAPS is well-suited for applications in the physiological to moderately alkaline pH range of 7.7 to 9.1.[2] Its ability to form complexes with certain divalent cations should be considered when designing experiments involving metal-dependent enzymes.[2] The lower temperature coefficient of its pKa suggests better pH stability over a range of temperatures compared to this compound.[3]
For researchers studying enzymes with optimal activity at very high pH, such as certain alkaline phosphatases, this compound would be the more appropriate buffer. Conversely, for many other biological systems that operate closer to physiological pH but still on the alkaline side, TAPS provides excellent buffering capacity.
Ultimately, the ideal buffer choice depends on the specific requirements of the experimental system. It is always recommended to perform preliminary validation experiments, such as those outlined in the protocols above, to ensure the chosen buffer provides optimal performance and does not interfere with the biological process under investigation.
References
- 1. Alkaline Phosphatase Protocol [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Biological buffers pKa calculation [reachdevices.com]
- 4. youtube.com [youtube.com]
- 5. itwreagents.com [itwreagents.com]
- 6. The impact of temperature changes on biological buffers’ pKa | by Daniel Maia | HOPAXFC | Medium [medium.com]
- 7. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
A Guide to Assessing the Purity of Commercial CABS Buffer Preparations for Researchers and Drug Development Professionals
An objective comparison of commercially available N-cyclohexyl-4-aminobutanesulfonic acid (CABS) buffer preparations is crucial for ensuring the reproducibility and reliability of experimental results in research, diagnostics, and pharmaceutical development. This guide provides a framework for assessing the purity of commercial this compound buffers, complete with experimental protocols and a comparative analysis of potential impurities and their impact on common applications.
This compound is a zwitterionic buffer effective in the pH range of 10.0 to 11.4, making it a valuable tool in various biochemical and analytical applications.[1][2] However, the purity of commercially available this compound preparations can vary between suppliers and even between different lots from the same supplier. Impurities, which can include residual starting materials, by-products from synthesis, or contaminants such as heavy metals, DNases, RNases, and proteases, can significantly impact experimental outcomes. This guide outlines key analytical methods for purity assessment and discusses the potential consequences of using impure this compound buffer.
Comparative Analysis of Commercial this compound Buffers
Based on publicly available data and common manufacturing processes for zwitterionic buffers, a summary of expected purity and potential impurities is presented in Table 1. It is important to note that lot-to-lot variability is expected, and for critical applications, in-house verification of purity is recommended.
| Supplier | Stated Purity | Potential Impurities | Available Analytical Information |
| MilliporeSigma (Sigma-Aldrich) | ≥98%[2] | Unspecified organic impurities, trace metals, water | Certificate of Analysis with lot-specific purity is available.[2] |
| Thermo Fisher Scientific | ≥98% | Unspecified organic impurities, trace metals, water | Certificate of Analysis with lot-specific purity is available upon request. |
| Santa Cruz Biotechnology | ≥98%[1] | Unspecified organic impurities, trace metals, water | Certificate of Analysis with lot-specific data is available.[1] |
| Hopax Fine Chemicals | ≥98% | DNase, RNase, protease activity, heavy metals (testing available upon request).[4] | Offers specific analytical tests for certain impurities upon customer request.[4] |
Table 1: Comparison of Purity Specifications and Potential Impurities in Commercial this compound Buffer Preparations. This table summarizes publicly available information. For detailed and lot-specific data, it is essential to consult the Certificate of Analysis from the respective supplier.
Impact of Impurities on Critical Applications
The presence of impurities in this compound buffer can have significant consequences in various experimental settings:
-
Enzymatic Assays: Metal ions can act as inhibitors or activators of metalloenzymes, leading to erroneous kinetic data. Proteases can degrade the enzyme of interest, reducing its activity over time.[5]
-
Protein Stability and Crystallization: Buffer purity is critical for maintaining the conformational stability of proteins.[6] Impurities can interfere with protein-protein interactions, leading to aggregation or preventing crystallization.
-
Cell Culture: Trace metal impurities and other contaminants can be toxic to cells, affecting viability and growth.[7]
-
Downstream Bioprocessing: Impurities in buffers can affect the efficiency and reproducibility of purification steps, such as chromatography, and can introduce contaminants into the final product.
Experimental Protocols for Purity Assessment
To ensure the quality of this compound buffer for sensitive applications, the following analytical methods can be employed:
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the main this compound component and detecting organic impurities.
Principle: The this compound sample is separated on a reversed-phase HPLC column, and the components are detected by UV absorbance. The purity is determined by comparing the peak area of this compound to the total area of all peaks.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 20:80 v/v). The optimal ratio may need to be determined empirically.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound buffer sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Calculation: Identify the this compound peak based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Trace Metal Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This method is highly sensitive for the detection and quantification of trace metal impurities.
Principle: The this compound sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected by a mass spectrometer.
Instrumentation and Reagents:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Nitric acid (trace metal grade)
-
Multi-element standard solutions
-
Ultrapure water
Procedure:
-
Sample Preparation: Accurately weigh the this compound buffer sample and dissolve it in a dilute nitric acid solution (e.g., 2% v/v).
-
Calibration: Prepare a series of multi-element standard solutions of known concentrations in the same dilute nitric acid matrix.
-
Instrumental Analysis: Aspirate the blank, standards, and sample solutions into the ICP-MS.
-
Quantification: Generate calibration curves for each metal of interest and determine the concentration of each metal in the this compound sample.
Identification of Organic Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound molecule and any organic impurities present.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei provides information about the chemical environment of the atoms.
Instrumentation and Reagents:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound buffer sample in a deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Compare the obtained spectra with the known spectrum of pure this compound. Any additional peaks may indicate the presence of organic impurities. The structure of these impurities can often be elucidated by analyzing their chemical shifts, coupling constants, and through more advanced 2D NMR experiments.
Visualizing the Assessment Workflow and Potential Impacts
To better understand the experimental process and the implications of buffer purity, the following diagrams are provided.
Conclusion
The purity of this compound buffer is a critical factor that can influence the outcome of a wide range of scientific experiments. While most commercial suppliers provide a product with a high stated purity, the presence of even small amounts of certain impurities can have significant effects. Researchers, scientists, and drug development professionals should be aware of these potential issues and, for critical applications, consider implementing in-house quality control measures using the analytical methods described in this guide. By carefully assessing and controlling the purity of this compound buffer, the reliability and reproducibility of experimental data can be significantly enhanced.
References
- 1. scbt.com [scbt.com]
- 2. This compound =98 161308-34-5 [sigmaaldrich.com]
- 3. Santa Cruz Biotechnology this compound BUFFER, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. This compound Buffer | CAS 161308-34-5 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 5. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jadechemwh.com [jadechemwh.com]
Navigating Reproducibility: A Comparative Guide to CABS Buffer from Different Suppliers
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. The choice of something as seemingly simple as a buffer can have a significant impact on experimental outcomes. This guide provides a framework for comparing the performance of 4-(Cyclohexylamino)-1-butanesulfonic acid (CABS) buffer from various suppliers, offering detailed experimental protocols to assess lot-to-lot variability and its potential effects on common laboratory assays.
This compound buffer, with a useful pH range of 10.0 to 11.4, is a versatile zwitterionic buffer utilized in a variety of biochemical and molecular biology applications, including enzyme assays, protein purification, and cell culture.[1][2][3] However, inconsistencies in purity, the presence of contaminants such as heavy metals, and lot-to-lot variations between different suppliers can introduce unforeseen variables into experiments, leading to a lack of reproducibility.[4][5][6] This guide outlines a systematic approach to evaluating this compound buffer from different commercial sources to ensure the consistency and reliability of your research.
Key Performance Parameters for this compound Buffer Evaluation
To comprehensively assess the quality and consistency of this compound buffer from different suppliers, the following key performance parameters should be evaluated:
-
Purity and Identity: Verification of the chemical identity and purity of the this compound buffer powder.
-
pH Titration and Buffering Capacity: Assessment of the buffer's ability to maintain a stable pH within its effective range.
-
Trace Metal Contamination: Quantification of common metal ion impurities that can interfere with biological assays.
-
Performance in a Functional Assay (Enzyme Kinetics): Evaluation of the buffer's impact on a well-characterized enzyme-catalyzed reaction.
-
Performance in a Protein Stability Assay: Assessment of the buffer's ability to maintain the structural integrity of a model protein over time.
Experimental Protocols
The following sections detail the methodologies for each key experiment. It is recommended to perform these tests on this compound buffer from at least three different suppliers (designated as Supplier A, Supplier B, and Supplier C) and across at least two different lots from each supplier to assess both inter-supplier and intra-supplier variability.
Purity and Identity Verification
Objective: To confirm the chemical identity and purity of the this compound buffer powder from each supplier.
Methodology:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Obtain an FTIR spectrum of a small amount of dry this compound buffer powder from each supplier.
-
Compare the resulting spectra to a known reference spectrum of high-purity this compound.
-
Look for the presence of characteristic peaks for the sulfonic acid and cyclohexylamine functional groups and the absence of significant unexpected peaks that might indicate impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method with UV detection to assess the purity of the this compound buffer. A reverse-phase C18 column with a simple mobile phase (e.g., acetonitrile and water with a suitable ion-pairing agent) is a good starting point.
-
Prepare solutions of known concentrations for each this compound buffer.
-
Inject the samples and analyze the chromatograms for the area of the main this compound peak and the presence of any impurity peaks.
-
Calculate the purity of each sample as the percentage of the main peak area relative to the total peak area.
-
pH Titration and Buffering Capacity
Objective: To determine the pKa and effective buffering range of the this compound buffer from each supplier and assess its buffering capacity.
Methodology:
-
Prepare a 0.1 M solution of this compound buffer from each supplier in high-purity water.
-
Calibrate a pH meter using standard pH buffers.
-
Place 50 mL of the this compound buffer solution in a beaker with a magnetic stirrer.
-
Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition.
-
Continue the titration until the pH has dropped significantly below the expected buffering range.
-
Plot the pH versus the volume of acid added to generate a titration curve.
-
Determine the pKa as the pH at the half-equivalence point.
-
Calculate the buffering capacity as the amount of strong acid required to change the pH by one unit around the pKa.
Trace Metal Contamination Analysis
Objective: To quantify the concentration of common trace metal ions that could interfere with biological experiments.
Methodology:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Prepare solutions of each this compound buffer in metal-free water.
-
Submit the samples for ICP-MS analysis to quantify the concentration of key metal ions such as Ca²⁺, Mg²⁺, Mn²⁺, Zn²⁺, Cu²⁺, Fe³⁺, and Ni²⁺.
-
Compare the results to the specifications provided by the suppliers (if available) and assess any significant differences.
-
Functional Assay: Enzyme Kinetics
Objective: To evaluate the impact of this compound buffer from different suppliers on the kinetic parameters of a model enzyme that functions at a high pH. Alkaline phosphatase is a suitable choice.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of this compound buffer (pH 10.5) from each supplier and lot.
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP).
-
Prepare a stock solution of alkaline phosphatase.
-
-
Assay Procedure:
-
In a 96-well microplate, set up reactions containing the this compound buffer (final concentration 100 mM), varying concentrations of pNPP, and a fixed concentration of alkaline phosphatase.
-
Initiate the reaction by adding the enzyme.
-
Measure the rate of p-nitrophenol production by monitoring the absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ, for the enzyme in each this compound buffer.
-
Protein Stability Assay
Objective: To assess the ability of this compound buffer from different suppliers to maintain the stability of a model protein over time, particularly against thermal stress.
Methodology:
-
Sample Preparation:
-
Prepare a solution of a model protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 mg/mL in 100 mM this compound buffer (pH 10.5) from each supplier and lot.
-
-
Thermal Stress:
-
Incubate the protein solutions at an elevated temperature (e.g., 55°C) for a defined period (e.g., 0, 30, 60, 90, and 120 minutes).
-
-
Analysis of Protein Aggregation:
-
After incubation, cool the samples to room temperature.
-
Measure the turbidity of each sample by monitoring the absorbance at 340 nm. An increase in absorbance indicates protein aggregation.
-
Alternatively, use size-exclusion chromatography (SEC-HPLC) to quantify the amount of monomeric protein remaining and the formation of soluble aggregates.
-
-
Data Analysis:
-
Plot the change in absorbance at 340 nm or the percentage of monomeric protein as a function of incubation time for each this compound buffer.
-
Compare the rates of aggregation in the different buffers.
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison across suppliers and lots.
Table 1: Purity and Identity of this compound Buffer
| Supplier | Lot Number | Purity by HPLC (%) | FTIR Match to Reference |
| A | 1 | ||
| A | 2 | ||
| B | 1 | ||
| B | 2 | ||
| C | 1 | ||
| C | 2 |
Table 2: pH Titration and Buffering Capacity
| Supplier | Lot Number | pKa | Buffering Capacity (mmol/L/pH unit) |
| A | 1 | ||
| A | 2 | ||
| B | 1 | ||
| B | 2 | ||
| C | 1 | ||
| C | 2 |
Table 3: Trace Metal Analysis (concentrations in µg/g)
| Supplier | Lot Number | Ca | Mg | Mn | Zn | Cu | Fe | Ni |
| A | 1 | |||||||
| A | 2 | |||||||
| B | 1 | |||||||
| B | 2 | |||||||
| C | 1 | |||||||
| C | 2 |
Table 4: Enzyme Kinetic Parameters for Alkaline Phosphatase
| Supplier | Lot Number | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| A | 1 | ||
| A | 2 | ||
| B | 1 | ||
| B | 2 | ||
| C | 1 | ||
| C | 2 |
Table 5: Protein Stability - Aggregation Rate
| Supplier | Lot Number | Aggregation Rate (Abs₃₄₀/min) |
| A | 1 | |
| A | 2 | |
| B | 1 | |
| B | 2 | |
| C | 1 | |
| C | 2 |
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between the different evaluation steps.
Caption: Experimental workflow for the comparative analysis of this compound buffer from different suppliers.
Caption: Logical relationship between this compound buffer variability and experimental reproducibility.
Conclusion
By systematically evaluating this compound buffer from different suppliers using the outlined experimental protocols, researchers can make informed decisions to minimize a potential source of experimental variability. This proactive approach to quality control for a fundamental laboratory reagent is a critical step towards ensuring the robustness and reproducibility of scientific research. It is recommended to perform an initial qualification of a new supplier or a new lot of a critical reagent like this compound buffer, especially for sensitive assays, to safeguard against unexpected and difficult-to-troubleshoot experimental outcomes.
References
- 1. Santa Cruz Biotechnology this compound BUFFER, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. This compound Buffer - productos - Hopax Fine Chemicals [hopaxfc.com]
- 3. This compound Buffer - Produtos - Hopax Fine Chemicals [hopaxfc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
CABS Buffer: A Performance Benchmark Against Established Protein Extraction Methods
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and reproducible results in protein analysis and drug development, the choice of buffer is a critical first step. An ideal buffer not only efficiently extracts proteins from cells and tissues but also preserves their structural integrity and biological activity for downstream applications. This guide provides an objective comparison of the CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) buffer against established methods, namely RIPA (Radioimmunoprecipitation Assay) buffer and Tris-HCl buffer. This analysis is supported by a review of their chemical properties, performance characteristics, and detailed experimental protocols.
Introduction to this compound Buffer
This compound is a zwitterionic buffer that is effective in a high pH range of 10.0-11.4.[1] Its production through biotechnology is presented as a more environmentally friendly alternative to chemically synthesized buffers.[1] Key touted advantages include high chemical stability and low toxicity, making it a potentially valuable tool in various biotechnological applications such as bioreactors, enzyme catalysis, and protein analysis.[1]
Comparative Analysis of Buffer Properties
The selection of a lysis buffer is contingent on the specific requirements of the experiment, including the subcellular location of the target protein and the downstream application. The following table summarizes the key properties of this compound, RIPA, and Tris-HCl buffers.
| Feature | This compound Buffer | RIPA Buffer | Tris-HCl Buffer |
| Buffering Range (pH) | 10.0 - 11.4[1] | ~7.4 - 8.0 | 7.0 - 9.0[2] |
| Primary Composition | 4-(Cyclohexylamino)-1-butanesulfonic acid | Tris-HCl, NaCl, NP-40, sodium deoxycholate, SDS | Tris base, HCl |
| Detergent Type | None (can be added) | Strong (ionic and non-ionic) | Mild to none (can be added) |
| Denaturing Potential | Low (without additives) | High | Low to moderate |
| Protein Solubilization | Effective for high pH applications[1] | Very high (including nuclear and membrane proteins)[2] | Good for soluble cytoplasmic proteins[2] |
| Downstream Compatibility | Potentially broad, but requires specific validation | Compatible with many assays, but detergents can interfere[2] | Broadly compatible |
| Key Advantages | High pH stability, environmentally friendly production[1] | High protein yield, effective for difficult-to-extract proteins | Mild, preserves protein interactions, low cost |
| Key Disadvantages | Limited data on performance, high cost | Denaturing, can disrupt protein-protein interactions and enzyme activity | Less effective for nuclear and membrane proteins |
Quantitative Performance Comparison
| Performance Metric | This compound Buffer (Predicted) | RIPA Buffer | Tris-HCl Buffer |
| Protein Yield (Total) | Moderate to High | Very High[3] | Moderate |
| Purity of Soluble Proteins | High | Moderate (may co-extract non-protein components) | High |
| Preservation of Protein Native Structure | High | Low | High |
| Enzyme Activity Preservation | Potentially High (pH dependent) | Low to Moderate[4] | High |
| Compatibility with Immunoprecipitation | Good (in theory, due to non-denaturing nature) | Poor (disrupts antibody-antigen binding)[2] | Excellent |
| Mass Spectrometry Compatibility | Requires removal of buffer salts | Requires detergent removal | Good |
Experimental Protocols
Detailed methodologies for cell lysis and protein extraction are crucial for reproducibility. Below are generalized protocols for protein extraction using RIPA and Tris-HCl buffers, which can be adapted for use with this compound buffer by substituting the buffer component.
General Cell Lysis and Protein Extraction Protocol
This protocol provides a general workflow for preparing cell lysates for downstream analysis such as Western blotting.
Caption: A generalized workflow for protein extraction from cultured cells.
Detailed Steps:
-
Cell Preparation:
-
For adherent cells, wash the culture dish with ice-cold Phosphate Buffered Saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
-
Lysis:
-
Add the appropriate volume of ice-cold lysis buffer (this compound, RIPA, or Tris-HCl) containing protease and phosphatase inhibitors.
-
For adherent cells, scrape the cells from the dish.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
-
Extraction:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
-
Quantification and Storage:
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately for downstream applications or stored at -80°C for long-term use.
-
Protocol for Western Blotting
This protocol outlines the key steps for performing a Western blot, a common downstream application for protein lysates.
Caption: The main steps involved in performing a Western blot analysis.
Detailed Steps:
-
Sample Preparation: Mix protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[6]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them based on molecular weight using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose). A CAPS-based transfer buffer may be beneficial for high molecular weight proteins.[7]
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[8]
Downstream Application Compatibility
The choice of lysis buffer can significantly impact the success of downstream applications.
Immunoprecipitation (IP)
For IP, the goal is to maintain native protein conformations and protein-protein interactions.
-
This compound Buffer: In theory, its non-denaturing nature (without added detergents) should make it suitable for IP. However, its high pH may alter some protein interactions.
-
RIPA Buffer: Generally not recommended for co-immunoprecipitation as the strong detergents can disrupt protein-protein interactions.[2]
-
Tris-HCl Buffer: A common and effective choice for IP, especially when supplemented with mild, non-ionic detergents like NP-40 or Triton X-100.
Caption: A logical workflow for a typical immunoprecipitation experiment.
Mass Spectrometry (MS)
For MS-based proteomics, complete protein solubilization and compatibility with enzymatic digestion are key.
-
This compound Buffer: As a non-detergent buffer, it could be advantageous. However, the high concentration of salts would need to be removed prior to MS analysis to prevent ion suppression.
-
RIPA Buffer: The detergents in RIPA are incompatible with MS and must be thoroughly removed, which can lead to sample loss.[3]
-
Tris-HCl Buffer: Generally compatible, but any added detergents would require removal.
Conclusion
The selection of a protein extraction buffer is a critical decision that influences the yield, purity, and integrity of the extracted proteins.
-
This compound buffer presents an interesting alternative, particularly for applications requiring a high pH environment, such as studies of enzymes with alkaline optimal pH. Its non-denaturing, zwitterionic nature and environmentally friendly production are notable advantages.[1] However, the lack of extensive, direct comparative performance data against established buffers means that its adoption for routine protein extraction requires careful in-house validation.
-
RIPA buffer remains the buffer of choice for obtaining high yields of total cellular protein, including those from the nucleus and membranes.[2] Its strong solubilizing power comes at the cost of being denaturing, which can be a drawback for studies of protein-protein interactions and enzyme activity.[2]
-
Tris-HCl buffer is a versatile and mild buffer, making it a standard for the extraction of soluble cytoplasmic proteins and for applications where maintaining the native protein structure is paramount, such as immunoprecipitation.[2]
Ultimately, the optimal buffer choice is application-dependent. Researchers should consider the specific characteristics of their target protein and the requirements of their downstream analyses. While this compound buffer shows promise, further studies with robust quantitative data are needed to fully establish its performance benchmarks against the well-characterized and widely used RIPA and Tris-HCl buffers.
References
- 1. IP Sample Preparation | Proteintech Group [ptglab.com]
- 2. bio-rad.com [bio-rad.com]
- 3. inventbiotech.com [inventbiotech.com]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. genscript.com [genscript.com]
- 6. bio-rad.com [bio-rad.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. nordicbiosite.com [nordicbiosite.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-(Cyclohexylamino)butane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 4-(Cyclohexylamino)butane-1-sulfonic acid (CABS), a buffering agent utilized in various biochemical and molecular biology applications. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling 4-(Cyclohexylamino)butane-1-sulfonic acid. The following table summarizes the required PPE based on hazard assessments.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical-resistant, providing complete protection to the eyes. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use. |
| Body Protection | Lab Coat | Standard laboratory coat to be worn at all times. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for high airborne contaminant concentrations. |
Health Hazard Information
4-(Cyclohexylamino)butane-1-sulfonic acid is classified with the following hazard and precautionary statements:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling Protocol
-
Preparation :
-
Ensure a safety shower and eye wash station are readily accessible.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Weighing and Solution Preparation :
-
Handle the solid material carefully to avoid generating dust.
-
Use non-sparking tools.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontaminate all work surfaces.
-
Remove and properly store or dispose of contaminated PPE.
-
Disposal Plan
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated disposables, in a designated, properly labeled, and sealed container.
-
-
Disposal Route :
-
Dispose of chemical waste in accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain or in general waste.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Experimental Workflow
The following diagram illustrates the standard workflow for handling 4-(Cyclohexylamino)butane-1-sulfonic acid in a laboratory setting.
Caption: Standard workflow for handling 4-(Cyclohexylamino)butane-1-sulfonic acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
